molecular formula C24H34ClNO3 B047826 Denaverine hydrochloride CAS No. 3321-06-0

Denaverine hydrochloride

Cat. No.: B047826
CAS No.: 3321-06-0
M. Wt: 420.0 g/mol
InChI Key: RSDBEODKTNUEMS-UHFFFAOYSA-N
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Description

Denaverine hydrochloride is a potent anticholinergic and spasmolytic agent of significant interest in pharmacological and physiological research. This compound functions as a papaverine-like direct smooth muscle relaxant, but it is distinguished by its additional potent antimuscarinic activity. It acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5), effectively blocking the action of endogenous acetylcholine. This dual mechanism leads to a pronounced inhibition of smooth muscle contraction, making it an invaluable tool for studying smooth muscle function in the gastrointestinal, urinary, and respiratory tracts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBEODKTNUEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3579-62-2 (Parent)
Record name Denaverine hydrochloride
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DSSTOX Substance ID

DTXSID60186859
Record name Denaverine hydrochloride
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Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-06-0
Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denaverine hydrochloride
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Record name Denaverine hydrochloride
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Record name Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride
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Record name DENAVERINE HYDROCHLORIDE
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Foundational & Exploratory

Denaverine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a spasmolytic agent with established use in both human and veterinary medicine for the management of conditions associated with smooth muscle hypercontractility.[1][2] Its therapeutic efficacy is primarily attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and blockade of muscarinic acetylcholine (B1216132) receptors.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on smooth muscle, detailed experimental protocols for its characterization, and a summary of available quantitative data. While specific potency values (IC50, pA2) for Denaverine are not widely reported in publicly available literature, this document aggregates existing knowledge and provides data for analogous compounds to serve as a benchmark for research and development.[3]

Core Mechanism of Action

This compound elicits smooth muscle relaxation through two primary, synergistic pathways:

  • Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound acts as a non-selective inhibitor of phosphodiesterase enzymes.[2][4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE activity, Denaverine leads to the accumulation of cAMP and cGMP within the smooth muscle cell.[4] This increase in cyclic nucleotide levels activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] The subsequent signaling cascade results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.[3][4]

  • Anticholinergic Activity: this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[1][2] Acetylcholine is a primary neurotransmitter that mediates smooth muscle contraction in various organ systems.[2] By blocking these receptors, Denaverine prevents acetylcholine-induced signaling, which typically involves an increase in intracellular calcium, thereby contributing to its spasmolytic effect.[3]

A third, less consistently emphasized mechanism, is a potential direct inhibition of calcium influx through voltage-operated calcium channels, a property observed in the structurally and functionally similar drug, drotaverine.[5] However, direct evidence for this action by Denaverine itself is limited.

Signaling Pathways

The dual mechanism of this compound converges on the reduction of intracellular free calcium ([Ca²⁺]i) and the modulation of the contractile apparatus's calcium sensitivity.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates Ca_Reduction Intracellular Ca²⁺> PKA_PKG->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation Promotes

Denaverine's PDE inhibition pathway.
Anticholinergic Pathway

Anticholinergic_Action Acetylcholine Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Binds to Ca_Increase Intracellular Ca²⁺> MuscarinicReceptor->Ca_Increase Activates signaling for Denaverine Denaverine hydrochloride Denaverine->MuscarinicReceptor Blocks Contraction Smooth Muscle Contraction Ca_Increase->Contraction Promotes

Denaverine's anticholinergic action.

Quantitative Data

Table 1: Comparative In Vitro Efficacy of Papaverine and Drotaverine

CompoundAssay TypeTarget/TissueAgonistPotency (IC50 / ED50)
Papaverine PDE InhibitionPDE10A-0.019 µM (IC50)
Smooth Muscle RelaxationGuinea Pig IleumNerve-mediated3.53 µM (IC50)
Drotaverine Smooth Muscle RelaxationGuinea Pig TracheaHistamine4.7 x 10⁻⁵ mol/L (ED50)
Smooth Muscle RelaxationGuinea Pig TracheaMethacholine4.3 x 10⁻⁵ mol/L (ED50)
Smooth Muscle RelaxationGuinea Pig TracheaPotassium Chloride (KCl)2.2 x 10⁻⁵ mol/L (ED50)

Note: The lack of specific quantitative data for this compound highlights the need for further research to allow for direct and accurate comparisons of its in vitro performance.[3]

Experimental Protocols

Isolated Organ Bath Studies for Smooth Muscle Relaxation

This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.[3]

Objective: To determine the relaxant effect of this compound on isolated smooth muscle tissue.[3]

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, canine uterine strip) is dissected and mounted in an organ bath.[3][6]

  • Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3][6]

  • Tension Recording: The tissue is connected to a force transducer to continuously record muscle tension.[3]

  • Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, oxytocin, or potassium chloride is added to the bath to induce a stable contraction.[3][6]

  • Compound Administration: this compound is added to the bath in increasing concentrations.[3][6]

  • Data Analysis: The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of this compound.[3]

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Smooth Muscle Tissue Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate Induce Induce Contraction (Agonist) Equilibrate->Induce Add_Denaverine Add Denaverine HCl (Cumulative Doses) Induce->Add_Denaverine Record Record Muscle Tension Add_Denaverine->Record Analyze Plot Concentration- Response Curve Record->Analyze Calculate Calculate EC50 Analyze->Calculate

Experimental workflow for isolated organ bath studies.
Phosphodiesterase (PDE) Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[3]

Objective: To determine the IC50 value of this compound for a specific PDE enzyme.[3]

Methodology:

  • Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP, which is typically radiolabeled or fluorescently tagged.[3]

  • Compound Incubation: this compound is added to the reaction mixture at various concentrations.[3]

  • Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then stopped.[3]

  • Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified using methods such as scintillation counting or fluorescence polarization.[3]

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 value.[3]

PDE_Assay_Workflow Incubate Incubate: PDE Enzyme + Substrate + Denaverine HCl Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Quantify Product Stop_Reaction->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Experimental workflow for PDE inhibition assays.
Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium levels in response to a test compound.

Objective: To quantify the effect of this compound on intracellular calcium concentrations in smooth muscle cells.

Methodology:

  • Cell Culture: Culture smooth muscle cells on coverslips suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

  • Baseline Measurement: Establish a stable baseline fluorescence before the addition of any compounds.[5]

  • Compound Addition: Perfuse the cells with a buffer containing the desired concentration of this compound. To study the inhibitory effect, cells can be pre-incubated with Denaverine before stimulation with a contractile agonist.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence microscope.[5]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Quantify the response to this compound relative to baseline and/or agonist-induced calcium influx.[5]

Conclusion

This compound is a potent smooth muscle relaxant with a well-established dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. This combination allows for a broad spasmolytic activity. While the lack of specific quantitative data on its potency for these respective targets in the public domain presents a challenge for direct comparison with other spasmolytics, the experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations. Further studies to elucidate the specific PDE isoenzymes inhibited by Denaverine and to quantify its affinity for different muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and potent spasmolytic agents.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Denaverine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Physicochemical Properties

This compound is a synthetic derivative of benzilic acid, primarily utilized as a smooth muscle relaxant.[1] Its hydrochloride salt is a white or almost white crystalline powder.[2]

PropertyValueReferences
CAS Number 3321-06-0[2][3][4][]
Molecular Formula C₂₄H₃₄ClNO₃[2][3][4]
Molecular Weight 419.99 g/mol [2][3][4][][6]
Melting Point 140-142 °C[2][]
Solubility Soluble in DMSO and Methanol[2][]
IUPAC Name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride[][6][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid).[1] The overall synthetic route involves the formation of an intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid, followed by esterification and subsequent conversion to the hydrochloride salt.[1]

Synthesis Pathway

Synthesis_Pathway A 2,2-diphenyl-2-hydroxyacetic acid C Intermediate A->C Reaction B Acyl Chloride (e.g., Acetyl chloride) B->C E 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid C->E Reaction D 2-ethyl butanol Alkali D->E G Denaverine (base) E->G Esterification F N,N-dimethylaminochloroethane hydrochloride Alkali F->G I This compound G->I Salt formation H Hydrogen Chloride (gas) H->I

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the patented synthesis method.[1]

Step 1: Synthesis of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid

  • In a clean, dry reaction vessel, dissolve 2,2-diphenyl-2-hydroxyacetic acid in a suitable solvent such as acetonitrile.[1]

  • Add an acyl chloride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) to the solution and stir at a controlled temperature (e.g., 20-30°C) for several hours (e.g., 19.5-21 hours).[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Add a base (e.g., potassium carbonate, sodium carbonate, or magnesium carbonate) and 2-ethyl butanol.[1]

  • Heat the mixture to a higher temperature (e.g., 95-105°C) and stir for an extended period (e.g., 19.5-21 hours).[1]

  • Upon completion, cool the reaction mixture and filter to isolate the intermediate product.

Step 2: Synthesis of this compound

  • To the intermediate from Step 1, add an alkali and N,N-dimethylaminochloroethane hydrochloride.[1]

  • After the reaction, introduce hydrogen chloride gas into the mixture.[1]

  • Concentrate the solution and add ethyl acetate (B1210297) to precipitate the product.[1]

  • Filter the mixture to obtain crude this compound.[1]

  • The crude product can be further purified by recrystallization.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity, purity, and stability. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis and purity assessment of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry C18 (4.6 x 150 mm, 5 µm) is a commonly used column.

  • Mobile Phase: A mixture of Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v) is often employed.[8]

  • Flow Rate: A typical flow rate is 0.6 mL/min.

  • Detection Wavelength: UV detection is set at 306 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and dissolve it in 10 mL of the mobile phase.[8]

  • Sample Solution (from injectable formulation): Dilute the injectable formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 30 µg/mL).[8]

Spectroscopic Analysis

UV-Visible Spectrophotometry:

UV-Visible spectrophotometry can be used for the quantitative determination of this compound. The maximum absorbance (λmax) is typically observed at 221 nm in methanol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific public domain spectral data is limited, 1H and 13C NMR are standard techniques for the structural elucidation of this compound and its impurities.[3]

Mass Spectrometry (MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Denaverine and its metabolites in biological samples.[10][11] This technique provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.

Mechanism of Action

This compound exerts its spasmolytic effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2][7][8][12]

Phosphodiesterase (PDE) Inhibition

Denaverine inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[12] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[12] These kinases phosphorylate downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to smooth muscle relaxation.[12]

Anticholinergic Activity

Denaverine also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M2 and M3 subtypes in smooth muscle). By blocking these receptors, Denaverine prevents acetylcholine-induced signaling cascades that lead to muscle contraction.[9] Specifically, it inhibits the Gq protein-coupled activation of phospholipase C (PLC) by M3 receptors, which prevents the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from the sarcoplasmic reticulum. It also blocks the Gi protein-coupled inhibition of adenylyl cyclase by M2 receptors.

Signaling Pathways

Signaling_Pathways cluster_PDE PDE Inhibition Pathway cluster_Anticholinergic Anticholinergic Pathway Denaverine1 Denaverine HCl PDE Phosphodiesterase (PDE) Denaverine1->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades PKA_PKG ↑ PKA & PKG cAMP_cGMP->PKA_PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease Leads to Relaxation1 Smooth Muscle Relaxation Ca_decrease->Relaxation1 Denaverine2 Denaverine HCl Muscarinic_R Muscarinic Receptors (M2, M3) Denaverine2->Muscarinic_R Blocks Relaxation2 Smooth Muscle Relaxation Denaverine2->Relaxation2 Promotes ACh Acetylcholine ACh->Muscarinic_R G_protein Gq / Gi Proteins Muscarinic_R->G_protein Activates PLC_AC PLC / Adenylyl Cyclase G_protein->PLC_AC IP3_cAMP ↑ IP3 / ↓ cAMP PLC_AC->IP3_cAMP Ca_increase ↑ Intracellular Ca²⁺ IP3_cAMP->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction

Caption: Signaling pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The synthetic pathway, analytical methodologies, and the dual-action signaling pathways have been outlined to serve as a valuable resource for researchers and professionals in the pharmaceutical field. Further research to publicly document detailed NMR and mass spectrometry data would be beneficial for the scientific community.

References

Pharmacological Profile of Denaverine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denaverine (B1201730) hydrochloride is a spasmolytic agent with a dual mechanism of action, exhibiting both phosphodiesterase (PDE) inhibitory and anticholinergic properties.[1][2] Primarily utilized in veterinary medicine, it serves as a smooth muscle relaxant to facilitate parturition in species such as cattle.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Denaverine hydrochloride, including its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. While specific quantitative data on its potency and in vivo pharmacokinetics in target animal species are limited in publicly available literature, this guide synthesizes the existing knowledge and provides detailed experimental protocols for its further investigation.

Mechanism of Action

This compound exerts its spasmolytic effects through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: Similar to papaverine, denaverine acts as a phosphodiesterase inhibitor.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[6][7]

  • Anticholinergic Activity: this compound also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1] In the myometrium, acetylcholine typically induces contraction via M2 and M3 muscarinic receptors.[7][8] The M3 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the sarcoplasmic reticulum.[9][10] The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction.[9][11] By blocking these receptors, denaverine inhibits acetylcholine-induced smooth muscle contraction.

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound in smooth muscle cells.

Denaverine_Mechanism cluster_pde Phosphodiesterase Inhibition cluster_anticholinergic Anticholinergic Activity PDE Phosphodiesterase (PDE) cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activate Ca_dec ↓ Intracellular Ca²⁺ PKA_PKG->Ca_dec Relaxation1 Smooth Muscle Relaxation Ca_dec->Relaxation1 Denaverine1 Denaverine HCl Denaverine1->PDE inhibits ACh Acetylcholine M2_M3 M2 / M3 Receptors ACh->M2_M3 activates G_protein Gq / Gi M2_M3->G_protein PLC_AC PLC / ↓ AC G_protein->PLC_AC IP3_cAMP ↑ IP₃ / ↓ cAMP PLC_AC->IP3_cAMP Ca_inc ↑ Intracellular Ca²⁺ IP3_cAMP->Ca_inc Contraction Smooth Muscle Contraction Ca_inc->Contraction Denaverine2 Denaverine HCl Denaverine2->M2_M3 antagonizes

Dual mechanism of action of this compound.

Pharmacokinetics

Human Pharmacokinetics

Pharmacokinetic data in humans is available from a study involving intravenous, oral, and rectal administration of a 50 mg dose of this compound.[4][10][12]

ParameterIntravenousOral SolutionRectal SolutionRectal Suppository
Dose 50 mg50 mg50 mg50 mg
Absolute Bioavailability -37%[4][12]31% of oral42% of rectal solution
Total Body Clearance 5.7 mL/min/kg[4]---
Volume of Distribution (steady-state) 7.1 L/kg[4]---
Elimination Half-life 33.8 h[4]---
Cmax Ratio (median, vs. oral) --26%30% of rectal solution
tmax Difference (median, vs. oral) --+1.9 h+3 h vs. rectal solution

First-pass metabolism leading to the formation of N-monodemethyl denaverine is a significant contributor to the incomplete oral bioavailability.[4][10]

Animal Pharmacokinetics

Quantitative pharmacokinetic data in target animal species is limited.

  • Cattle: Following intramuscular administration, denaverine is reported to be rapidly excreted, with residue levels below the limit of detection in all tissues after 1 to 3 days.[3][13]

  • Pigs and Sheep: There is a lack of pharmacokinetic and residue depletion data for these species.[3][13]

The onset of the spasmolytic effect after intramuscular injection in cows, heifers, pigs, and sheep is within 15 to 30 minutes and lasts for several hours.[3][13]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the relaxation of smooth muscle.[13] This is particularly relevant in the context of parturition, where it promotes the dilation of the soft tissues of the birth canal.[13]

In Vivo Efficacy in Cattle
ParameterObservationSpeciesReference
Assisted Parturition Halved the need for assistanceCows and Heifers[14]
Birth Canal Dilation Increased the number of animals with dilation > 25 cmCows and Heifers[14]
Pulling Force (Assisted Calving) Significantly smaller area under the curve of pulling force × timeHolstein-Friesian Heifers[6][15]

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure to determine the IC50 value of this compound for specific PDE isoenzymes.[16]

PDE_Inhibition_Workflow cluster_workflow PDE Inhibition Assay Workflow A Prepare Reagents: - Purified PDE enzyme - Labeled substrate (cAMP/cGMP) - Denaverine HCl dilutions B Incubate Enzyme, Substrate, and Denaverine HCl A->B C Stop Reaction B->C D Quantify Product (e.g., scintillation counting, fluorescence polarization) C->D E Analyze Data: - Calculate % inhibition - Determine IC50 value D->E

Workflow for a Phosphodiesterase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified recombinant PDE enzyme, a labeled substrate (e.g., [³H]-cAMP or [³H]-cGMP), and serial dilutions of this compound.

  • Incubation: In a suitable reaction buffer, incubate the PDE enzyme, labeled substrate, and varying concentrations of this compound.

  • Reaction Termination: After a defined period, terminate the enzymatic reaction.

  • Product Quantification: Quantify the amount of hydrolyzed substrate. This can be achieved using methods such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[14][17]

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[16][17]

In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes (e.g., M2 and M3).[18][19]

Receptor_Binding_Workflow cluster_workflow Muscarinic Receptor Binding Assay Workflow A Prepare Membranes: - From cells expressing  M2 or M3 receptors B Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - Denaverine HCl dilutions A->B C Separate Bound and Free Radioligand (e.g., filtration) B->C D Quantify Bound Radioligand (scintillation counting) C->D E Analyze Data: - Determine Ki value D->E

Workflow for a Muscarinic Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest (M2 or M3).[19]

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of this compound.[18][20]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[20]

  • Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.[20]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment

This protocol is for assessing the functional spasmolytic activity of this compound on isolated smooth muscle tissue.[16][21][22]

Organ_Bath_Workflow cluster_workflow Isolated Organ Bath Workflow A Isolate Smooth Muscle Tissue (e.g., myometrium, ileum) B Mount Tissue in Organ Bath A->B C Induce Contraction with an Agonist (e.g., Acetylcholine) B->C D Add Cumulative Concentrations of Denaverine HCl C->D E Record Muscle Tension D->E F Analyze Data: - Determine EC50 value E->F

Workflow for an Isolated Organ Bath Experiment.

Methodology:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., uterine horn, ileum) from a suitable animal model.

  • Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: Induce a stable contraction using a contractile agonist (e.g., acetylcholine, carbachol).

  • Drug Addition: Add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps.

  • Data Recording: Continuously record the muscle tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve to determine the EC50 (the concentration producing 50% of the maximal relaxation).[16][21]

In Vivo Study in Cattle with Dystocia

This protocol is a generalized design for a clinical trial to evaluate the efficacy of this compound in easing parturition in cattle.[3][23]

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for Dystocia in Cattle A Animal Selection: - Heifers/Cows with Dystocia B Randomization: - Treatment Group (Denaverine HCl) - Control Group (Placebo) A->B C Drug Administration: - Intramuscular Injection B->C D Data Collection: - Calving Modality (Assisted/Spontaneous) - Duration of Calving - Pulling Force (if assisted) - Postpartum Complications C->D E Data Analysis: - Statistical Comparison  between Groups D->E

References

In Vitro Spasmolytic Activity of Denaverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Denaverine hydrochloride elicits its smooth muscle relaxant effects through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective inhibitor of phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within smooth muscle cells.[3] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[4]

  • Anticholinergic Activity: this compound also exhibits anticholinergic properties by acting as an antagonist at muscarinic receptors.[1] Acetylcholine, a primary neurotransmitter, induces smooth muscle contraction by binding to these receptors. By blocking muscarinic receptors, this compound prevents acetylcholine-mediated signaling, thereby inhibiting smooth muscle contraction.[2]

This dual mechanism of action provides a broad and effective spasmolytic effect on various smooth muscle tissues.[2]

Signaling Pathways

The signaling cascades for this compound's dual-action spasmolytic effect are illustrated below.

Denaverine_Signaling_Pathway cluster_pde Phosphodiesterase Inhibition Pathway cluster_anticholinergic Anticholinergic Pathway Denaverine_PDE Denaverine HCl PDE Phosphodiesterase (PDE) Denaverine_PDE->PDE Inhibits cAMP_cGMP ↑ cAMP / cGMP PKA_PKG ↑ PKA / PKG cAMP_cGMP->PKA_PKG Activates Ca_dec ↓ Intracellular Ca²⁺ PKA_PKG->Ca_dec Leads to Relaxation_PDE Smooth Muscle Relaxation Ca_dec->Relaxation_PDE Denaverine_ACH Denaverine HCl Muscarinic_R Muscarinic Receptor Denaverine_ACH->Muscarinic_R Antagonizes Contraction_Blocked Contraction Blocked Muscarinic_R->Contraction_Blocked Prevents Signal ACh Acetylcholine ACh->Muscarinic_R Binds to Relaxation_ACH Smooth Muscle Relaxation Contraction_Blocked->Relaxation_ACH

Signaling pathway of Denaverine's dual-action spasmolytic effect.

Quantitative Data

This compound
ParameterValueTissue/EnzymeReference
IC50 (PDE Inhibition)Not AvailableVarious PDE Isoenzymes[2][5]
pA2 (Anticholinergic)Not AvailableMuscarinic Receptors[2]
Comparative Data for Similar Spasmolytics

To provide a frame of reference, the following table presents available quantitative data for Papaverine and Drotaverine, which share a similar mechanism of action with this compound. Lower IC50 and EC50 values indicate greater potency.

CompoundParameterValueTissue/EnzymeReference
Papaverine IC50 (PDE Inhibition)~1-10 µM (Non-selective)Various TissuesGeneral Pharmacology Knowledge
Drotaverine EC50 (Cytostatic)3.0 µMHT-29 Human Colorectal Carcinoma Cells[6]
IC50 (PDE4 Inhibition)Potent inhibitorPDE4[7][8]

Note: The EC50 value for Drotaverine is for its cytostatic effect, not directly for smooth muscle relaxation, but it indicates significant biological activity at low micromolar concentrations.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the spasmolytic activity of compounds like this compound.

Isolated Organ Bath Studies

This in vitro technique is fundamental for evaluating the effects of pharmacological agents on smooth muscle contractility.[2]

Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.

Materials and Methods:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or uterine strips) is carefully dissected and mounted in an organ bath.[2][9]

  • Apparatus: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[10][11] The tissue is connected to a force transducer to record isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 60-90 minutes under a resting tension. The physiological solution is changed every 15-20 minutes during this period.[10]

  • Induction of Contraction: A contractile agent (spasmogen) such as acetylcholine, histamine, or high potassium chloride is added to the organ bath to induce a stable, submaximal contraction.[2]

  • Compound Administration: Once a stable contraction is achieved, the test compound (this compound) is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations.[2]

  • Data Recording and Analysis: The tension of the muscle tissue is continuously recorded. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction. Concentration-response curves are then plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]

Organ_Bath_Workflow A Isolate Smooth Muscle Tissue B Mount Tissue in Organ Bath A->B C Equilibrate Tissue B->C D Induce Stable Contraction (e.g., with Acetylcholine) C->D E Add Denaverine HCl (Cumulative Concentrations) D->E F Record Muscle Tension E->F G Plot Concentration-Response Curve F->G H Calculate EC₅₀ Value G->H

Experimental workflow for isolated organ bath studies.
Phosphodiesterase (PDE) Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.[5]

Objective: To determine the IC50 value of a compound for a specific PDE enzyme.

Materials and Methods:

  • Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP. The substrate is typically radiolabeled or fluorescently tagged.[2]

  • Compound Incubation: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The enzymatic reaction is stopped.

  • Product Quantification: The amount of the hydrolyzed substrate (e.g., AMP or GMP) is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA) for radiolabeled substrates or fluorescence polarization (FP) for fluorescently tagged substrates.[5]

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted by graphing the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Conclusion

This compound is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. While its clinical and veterinary efficacy is established, there is a notable gap in the publicly available in vitro quantitative data to precisely define its potency and selectivity. The experimental protocols detailed in this guide provide a framework for researchers to conduct in vitro studies to generate such data. Further research, including head-to-head in vitro comparisons with other spasmolytics and determination of specific IC50 and pA2 values, is crucial for a more comprehensive understanding of this compound's pharmacological profile.[2] Such studies will enable a more robust and reproducible evidence base for its therapeutic applications.

References

Denaverine Hydrochloride: A Technical Guide on its Core Function as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denaverine (B1201730) hydrochloride is a spasmolytic agent with a well-documented dual mechanism of action, primarily functioning as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][3] This technical guide provides an in-depth exploration of its role as a PDE inhibitor, detailing the associated signaling pathways, experimental protocols for its investigation, and a summary of available quantitative data. While specific quantitative metrics for Denaverine hydrochloride are limited in publicly available literature, this guide furnishes a comprehensive framework for its study and comparison with other smooth muscle relaxants.[2][4]

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound exerts its primary smooth muscle relaxant effects by inhibiting phosphodiesterase (PDE) enzymes.[1][5] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] By inhibiting these enzymes, this compound leads to the intracellular accumulation of cAMP and cGMP.[1][3][5]

This increase in cyclic nucleotide levels activates downstream protein kinases: Protein Kinase A (PKA) is activated by cAMP, and Protein Kinase G (PKG) is activated by cGMP.[4][5] The activation of these kinases initiates a signaling cascade that results in the phosphorylation of various proteins, ultimately leading to a decrease in intracellular calcium concentrations, a key trigger for muscle contraction, and consequently, smooth muscle relaxation.[1][4]

In addition to its PDE inhibitory effects, this compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[2][4] This action prevents acetylcholine-induced smooth muscle contraction, further contributing to its spasmolytic effects.[2][4]

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound, leading to smooth muscle relaxation.

G1 cluster_pde PDE Inhibition Pathway cluster_ach Anticholinergic Pathway Denaverine This compound PDE Phosphodiesterase (PDE) Denaverine->PDE inhibits Muscarinic_Receptor Muscarinic Acetylcholine Receptor Denaverine->Muscarinic_Receptor blocks cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP degradation of PKA_PKG ↑ PKA & PKG Activation cAMP_cGMP->PKA_PKG activates Ca_Decrease_PDE ↓ Intracellular Ca²⁺ PKA_PKG->Ca_Decrease_PDE leads to Relaxation Smooth Muscle Relaxation Ca_Decrease_PDE->Relaxation ACh_Block Acetylcholine Blockade Ca_Influx_Block ↓ Ca²⁺ Influx ACh_Block->Ca_Influx_Block prevents Ca_Influx_Block->Relaxation

Caption: this compound's Dual Mechanism of Action.

Quantitative Data

Table 1: Clinical Efficacy of this compound in Bovine Parturition

Parameter This compound Group Placebo/Control Group Study
Pulling Force x Time (Area Under the Curve) Significantly smaller Larger [6][7]
Duration of Calving Assistance Numerically shorter Longer [6][7]
Need for Calving Assistance Halved - [8]
Birth Canal Dilation (>25 cm) Increased number of animals - [8]

Note: One blinded study with 83 heifers found no significant effect on the need for assisted calving, highlighting the importance of study design in evaluating outcomes.[4]

Table 2: Recommended Dosage and Pharmacokinetic Parameters in Animal Models

Parameter Animal Species Value/Observation Route of Administration Source
Recommended Dosage Heifers and Cows 200 - 400 mg (~0.8 mg/kg) Intramuscular (IM) [9][10]
Sheep 80 - 120 mg (~0.8 mg/kg) Intramuscular (IM) [9][10]
Pigs 200 mg (~1.2 mg/kg) Intramuscular (IM) [9][10]
Onset of Effect Pigs, Cows, Sheep 15 to 30 minutes - [9][10]

| Duration of Muscle Relaxant Effect | Pigs, Cows, Sheep | Up to several hours | - |[9][10] |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This assay is crucial for quantifying the inhibitory activity of this compound against specific PDE isoenzymes to determine its IC50 value.[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific PDE enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a purified recombinant PDE enzyme of the desired isoform.

    • Prepare the substrate, either cyclic AMP (cAMP) or cyclic guanosine monophosphate (cGMP), typically radiolabeled or fluorescently tagged.

    • Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Enzymatic Reaction:

    • In a microplate, incubate the PDE enzyme, the substrate, and varying concentrations of this compound. Include a control with no inhibitor.

    • Allow the enzymatic reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).[4]

  • Reaction Termination:

    • Stop the reaction using a suitable method, such as heat inactivation or the addition of a chemical inhibitor.

  • Product Quantification:

    • Quantify the amount of hydrolyzed substrate (e.g., AMP or GMP).[4] This can be achieved through various methods depending on the substrate used, such as scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.[4] A colorimetric method based on the Malachite Green assay can also be used to quantify the phosphate (B84403) released.[11]

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve.

    • Determine the IC50 value from the curve, which represents the concentration of this compound that causes 50% inhibition of the PDE enzyme activity.[1][4]

G2 Start Start A Prepare reagents: PDE enzyme, substrate (cAMP/cGMP), and Denaverine HCl dilutions Start->A End End B Incubate PDE enzyme, substrate, and Denaverine HCl at various concentrations A->B C Terminate the enzymatic reaction B->C D Quantify the amount of hydrolyzed substrate (AMP/GMP) C->D E Calculate percentage of PDE inhibition and plot inhibition curve D->E F Determine the IC50 value E->F F->End

Caption: Experimental Workflow for PDE Inhibition Assay.

Isolated Organ Bath Studies

This in vitro technique is fundamental for assessing the functional effects of this compound on smooth muscle contractility.[4][5]

Objective: To determine the relaxant effect (EC50 value) of this compound on isolated smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Dissect a segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) and place it in a chilled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[4][5]

  • Mounting:

    • Mount the tissue segment in an organ bath filled with the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[4][5]

    • Connect one end of the tissue to a fixed point and the other to a force transducer to record muscle tension.[5]

  • Equilibration:

    • Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.[5]

  • Contraction Induction:

    • Add a contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride to the bath to induce a stable, sub-maximal contraction.[4]

  • Compound Administration:

    • Once a stable contraction is achieved, add this compound to the bath in increasing, cumulative concentrations.[4][5]

  • Data Recording:

    • Continuously record the tension of the muscle tissue using the force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[4]

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a concentration-response curve.

    • Determine the EC50 (half-maximal effective concentration) of this compound from the curve.[4]

G3 Start Start A Isolate smooth muscle tissue Start->A End End B Mount tissue in an organ bath with physiological salt solution A->B C Equilibrate tissue under optimal resting tension B->C D Induce a stable contraction with an agonist C->D E Add Denaverine HCl in cumulative concentrations D->E F Continuously record muscle tension E->F G Plot concentration-response curve and determine EC50 F->G G->End

Caption: Experimental Workflow for Isolated Organ Bath Studies.

Conclusion

This compound is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects.[4] While a comprehensive quantitative profile of its in vitro potency is not yet available in the public domain, the provided experimental protocols offer a robust framework for its further investigation. The clinical data in veterinary medicine supports its efficacy as a spasmolytic agent.[8] Future research focusing on determining the specific IC50 values for various PDE isoenzymes and pA2 values for muscarinic receptors will be critical for a more complete understanding and comparative assessment of this compound's therapeutic potential.[4]

References

Unveiling the Anticholinergic Facets of Denaverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][2] This technical guide provides an in-depth exploration of the anticholinergic properties of Denaverine hydrochloride, catering to researchers, scientists, and drug development professionals. While its clinical application, particularly in veterinary medicine for managing dystocia, is acknowledged, this document focuses on the fundamental anticholinergic characteristics, methodologies for their assessment, and the underlying signaling pathways.[2][3]

This compound is a benzilic acid derivative, and its anticholinergic effects are attributed to its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking these receptors, this compound inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, a therapeutic effect leveraged in its clinical use.[1][4]

Despite the established anticholinergic nature of this compound, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of specific quantitative data defining its affinity and potency at muscarinic receptor subtypes. Key parameters such as inhibitor constants (Ki), half-maximal inhibitory concentrations (IC50), and pA2 values for this compound remain largely unreported.[1] This guide, therefore, aims to provide a robust framework for understanding and investigating these properties by detailing standard experimental protocols and outlining the relevant signaling cascades.

Quantitative Data on Anticholinergic Properties

A thorough search of scientific databases and literature has not yielded specific quantitative data for the anticholinergic properties of this compound. The following table is presented as a template for the type of data that would be essential for a comprehensive understanding of its anticholinergic profile. Further research is critically needed to populate this and similar tables with empirical values.[1]

Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)

Muscarinic Receptor SubtypeRadioligandTissue/Cell LineK_i (nM)Reference
M1[³H]-PirenzepineRat Cerebral CortexData not available-
M2[³H]-AF-DX 384Rat HeartData not available-
M3[³H]-4-DAMPRat Salivary GlandData not available-
M4[³H]-HimbacineRat StriatumData not available-
M5[³H]-4-DAMPCHO cells expressing hM5Data not available-

Table 2: Functional Antagonism of this compound at Muscarinic Receptors (Hypothetical Data)

Tissue PreparationAgonistParameterValueReference
Guinea Pig IleumCarbacholpA₂Data not available-
Porcine Detrusor MuscleAcetylcholineIC₅₀ (nM)Data not available-

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the anticholinergic properties of a compound like this compound.

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.

  • Objective: To determine the inhibitor constant (K_i) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

  • Materials:

    • Tissue homogenates or cell membranes expressing specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, rat salivary gland for M3).

    • Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).

    • This compound.

    • Atropine (B194438) (as a non-selective muscarinic antagonist for determining non-specific binding).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

    • Scintillation fluid.

    • Glass fiber filters.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and atropine in the assay buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Atropine (final concentration 1 µM), radioligand, and membrane preparation.

      • Competitive Binding: this compound at various concentrations, radioligand, and membrane preparation.

    • The concentration of the radioligand should be close to its K_d value for the respective receptor subtype.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions of Denaverine HCl Serial Dilutions of Denaverine HCl Incubation in 96-well Plate Incubation in 96-well Plate Serial Dilutions of Denaverine HCl->Incubation in 96-well Plate Radioligand Radioligand Radioligand->Incubation in 96-well Plate Membrane Preparation Membrane Preparation Membrane Preparation->Incubation in 96-well Plate Filtration Filtration Incubation in 96-well Plate->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Plot Competition Curve Plot Competition Curve Calculate Specific Binding->Plot Competition Curve Determine IC50 Determine IC50 Plot Competition Curve->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Workflow for Muscarinic Receptor Radioligand Binding Assay.
Protocol 2: Isolated Organ Bath Functional Assay

This protocol details the procedure for assessing the functional antagonistic effect of this compound on smooth muscle contractions induced by a muscarinic agonist.

  • Objective: To determine the pA₂ value of this compound against a muscarinic agonist in an isolated smooth muscle preparation.

  • Materials:

    • Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

    • Krebs-Henseleit solution (or other appropriate physiological salt solution).

    • Muscarinic agonist (e.g., acetylcholine, carbachol).

    • This compound.

    • Organ bath system with isometric force transducers.

    • Data acquisition system.

    • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

  • Procedure:

    • Dissect the desired smooth muscle tissue and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

    • Obtain a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contractions.

    • Wash the tissue repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.

    • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).

    • In the presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

    • Repeat steps 4-6 with at least two other concentrations of this compound.

  • Data Analysis:

    • Plot the log concentration of the agonist versus the response (contraction) for each concentration of this compound.

    • Determine the EC₅₀ of the agonist in the absence and presence of each concentration of the antagonist.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • The pA₂ value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Isolate Smooth Muscle Tissue Isolate Smooth Muscle Tissue Mount in Organ Bath Mount in Organ Bath Isolate Smooth Muscle Tissue->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Agonist Dose-Response Curve (Control) Agonist Dose-Response Curve (Control) Equilibrate->Agonist Dose-Response Curve (Control) Wash Wash Agonist Dose-Response Curve (Control)->Wash Incubate with Denaverine HCl Incubate with Denaverine HCl Wash->Incubate with Denaverine HCl Agonist Dose-Response Curve (with Antagonist) Agonist Dose-Response Curve (with Antagonist) Incubate with Denaverine HCl->Agonist Dose-Response Curve (with Antagonist) Calculate Dose Ratios Calculate Dose Ratios Agonist Dose-Response Curve (with Antagonist)->Calculate Dose Ratios Construct Schild Plot Construct Schild Plot Calculate Dose Ratios->Construct Schild Plot Determine pA2 Determine pA2 Construct Schild Plot->Determine pA2

Workflow for Isolated Organ Bath Functional Assay.

Signaling Pathways

The anticholinergic action of this compound is mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway affected is the Gq/11 pathway, which is predominantly coupled to M1, M3, and M5 muscarinic receptors.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Activates Denaverine_HCl Denaverine HCl Denaverine_HCl->Muscarinic_Receptor Blocks Gq_11 Gq/11 Muscarinic_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER/SR IP3->Ca2_release PKC Protein Kinase C Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction

References

The Spasmolytic Landscape of Denaverine Hydrochloride: A Guide to its Structure-Activity Relationship and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Denaverine (B1201730) hydrochloride and its analogs for researchers, scientists, and drug development professionals. While direct SAR studies on Denaverine analogs are limited in publicly available literature, this document synthesizes the known pharmacological data of the parent compound and infers potential SAR based on structurally related benzilate esters and phosphodiesterase (PDE) inhibitors.

Executive Summary

Denaverine hydrochloride is a potent spasmolytic agent with a dual mechanism of action, exhibiting both anticholinergic and phosphodiesterase (PDE) inhibitory effects.[1][2][3] This dual activity makes it an effective smooth muscle relaxant, with established applications in veterinary medicine for facilitating parturition.[3][4] Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide explores the core pharmacology of Denaverine, presents key quantitative data, outlines relevant experimental protocols, and visualizes its mechanistic pathways.

Core Pharmacology of this compound

Denaverine's spasmolytic effect is attributed to two primary mechanisms:

  • Anticholinergic Activity: Denaverine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. By blocking the action of acetylcholine, it prevents the initiation of the intracellular signaling cascade that leads to smooth muscle contraction.[2]

  • Phosphodiesterase (PDE) Inhibition: Denaverine inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] The resulting increase in intracellular levels of these second messengers activates protein kinases that promote smooth muscle relaxation by decreasing intracellular calcium concentrations.[2]

This dual mechanism provides a broad spasmolytic effect on various smooth muscles, including the myometrium.[3][4]

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound from veterinary studies.

Table 1: Recommended Dosages in Veterinary Medicine

Animal SpeciesDosage per AnimalApproximate mg/kg Body Weight (bw)Route of Administration
Heifers and Cows200 - 400 mg~0.8 mg/kgIntramuscular (IM)
Sheep80 - 120 mg~0.8 mg/kgIntramuscular (IM)
Pigs200 mg~1.2 mg/kgIntramuscular (IM)

Source: EMA/CVMP/628/00-FINAL[4]

Table 2: Pharmacokinetic and Efficacy Parameters

ParameterAnimal Model(s)Observation
Onset of EffectPigs, Cows, Sheep15 to 30 minutes
Duration of Muscle Relaxant EffectPigs, Cows, SheepUp to several hours
Duration of Analgesic EffectPigs, Cows, SheepNo longer than 90 minutes

Source: EMA/CVMP/628/00-FINAL[4]

Table 3: Clinical Trial Outcomes in Heifers

ParameterDenaverine GroupPlacebo GroupStudy
Area under the curve of pulling force × timeSignificantly smallerLargerLange et al. (2019)[6]
Need for assistance at parturitionHalved-Zobel and Taponen (2014)[7]
Animals with birth canal dilated > 25 cmIncreased-Zobel and Taponen (2014)[7]
Days open for conception67 days78 daysZobel and Taponen (2014)[7]

Inferred Structure-Activity Relationship of Denaverine Analogs

4.1. The Benzilate Moiety (Anticholinergic Activity)

The diphenylacetate (benzilate) portion of Denaverine is critical for its anticholinergic activity. Studies on other benzilate esters suggest the following:[8][9]

  • Acid Moiety: The two phenyl rings on the acetate (B1210297) group are important for receptor affinity. Substitution on these rings can modulate potency.

  • Ester Linkage: The ester functionality is a key feature for many anticholinergic drugs.[9]

  • Alcohol Moiety (Amino Alcohol): The nature of the amino alcohol portion significantly influences activity. In Denaverine, this is the 2-(dimethylamino)ethyl group.

Table 4: Inferred SAR for the Anticholinergic Activity of Denaverine Analogs

Structural ModificationInferred Effect on Anticholinergic ActivityRationale from Related Compounds
Diphenylacetate Moiety
Substitution on Phenyl RingsMay increase or decrease potency depending on the substituent and position.SAR of various centrally active anticholinergics.[8]
Replacement of Phenyl RingsLikely to decrease potency.Phenyl groups are crucial for binding to the muscarinic receptor.[8]
Ester Linkage
Replacement with Ether or AmideMay retain some activity but likely to be less potent.The ester group is optimal for many anticholinergics.[9]
2-(Dimethylamino)ethyl Moiety
Alteration of Alkyl Chain LengthA 2-carbon chain is often optimal. Lengthening or shortening may decrease activity.SAR of cholinergic and anticholinergic agents.[10]
Modification of the Amino GroupQuaternary ammonium (B1175870) salts may increase potency but reduce CNS penetration. Tertiary amines are often optimal for systemic use.SAR of anticholinergic drugs.[9]

4.2. The Papaverine-like Moiety (PDE Inhibition)

Denaverine's PDE inhibitory action is described as "papaverine-like".[11] Papaverine (B1678415) is a non-selective PDE inhibitor.[12] The SAR for papaverine and its analogs is complex, but some general principles can be applied:

  • Benzylisoquinoline Scaffold: The core structure of papaverine is important for its activity. While Denaverine does not share this scaffold, the spatial arrangement of its lipophilic groups may mimic it.

  • Substituents: The dimethoxy substitutions on papaverine's rings are key to its potency.

For Denaverine, the bulky diphenylacetate and the 2-ethylbutoxy groups likely contribute to its interaction with the PDE active site. Modifications to these lipophilic domains would be expected to alter its PDE inhibitory activity.

Experimental Protocols

5.1. Isolated Organ Bath for Spasmolytic Activity

This in vitro method is fundamental for assessing the spasmolytic activity of Denaverine and its analogs.

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat uterus) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: A contractile agonist (e.g., acetylcholine, histamine, potassium chloride) is added to the bath to induce a stable contraction.[2]

  • Compound Administration: The test compound (Denaverine or analog) is added in increasing concentrations to the bath.[2]

  • Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.[2]

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[2]

5.2. Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against specific PDE isoenzymes.

  • Enzyme Preparation: Recombinant human PDE enzymes are used.

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and the test compound at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period before being stopped.

  • Product Quantification: The amount of hydrolyzed substrate is quantified using a fluorescence polarization reader.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 (half-maximal inhibitory concentration) value.

Visualization of Pathways and Workflows

Signaling Pathways of this compound

Denaverine_Signaling_Pathways cluster_anticholinergic Anticholinergic Pathway cluster_pde PDE Inhibition Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor PLC Phospholipase C Activation M_Receptor->PLC Activates Denaverine_Anti Denaverine Denaverine_Anti->M_Receptor IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction_Anti Smooth Muscle Contraction Ca_Release->Contraction_Anti AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG Protein Kinase A/G Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP/GMP PDE->AMP_GMP Denaverine_PDE Denaverine Denaverine_PDE->PDE Ca_Decrease Decreased Intracellular Ca²⁺ PKA_PKG->Ca_Decrease Relaxation Smooth Muscle Relaxation Ca_Decrease->Relaxation

Caption: Signaling pathways of this compound.

Experimental Workflow for Isolated Organ Bath Studies

Isolated_Organ_Bath_Workflow arrow start Start: Tissue Preparation mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate Tissue mount->equilibrate induce Induce Contraction (e.g., with Acetylcholine) equilibrate->induce add_compound Add Denaverine/Analog (Cumulative Concentrations) induce->add_compound record Record Muscle Tension add_compound->record record->add_compound Next Concentration analyze Data Analysis: Plot Concentration-Response Curve & Calculate EC₅₀ record->analyze end End analyze->end

Caption: Experimental workflow for isolated organ bath studies.

Conclusion

This compound is a valuable spasmolytic agent with a well-established dual mechanism of action. While direct SAR studies on its analogs are lacking, the existing knowledge of related benzilate esters and PDE inhibitors provides a solid foundation for guiding future drug discovery efforts. The experimental protocols and mechanistic understanding presented in this guide offer a framework for the rational design and evaluation of novel Denaverine analogs with potentially enhanced therapeutic properties. Further research is warranted to synthesize and test a focused library of Denaverine derivatives to elucidate a definitive SAR and unlock the full potential of this pharmacological class.

References

The Metabolic Fate of Denaverine Hydrochloride: A Technical Guide to Metabolite Identification and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent recognized for its dual mechanism of action, exhibiting both neurotropic and musculotropic properties.[1][2][] Primarily utilized in the treatment of smooth muscle spasms, particularly within the gastrointestinal and urogenital tracts, its efficacy is intrinsically linked to its metabolic profile.[4][5][6][7] This technical guide provides a comprehensive overview of the identification of denaverine hydrochloride's metabolites, the analytical methodologies employed for their characterization, and an exploration of their potential pharmacological activities based on available data and structure-activity relationships.

The biotransformation of denaverine is a critical aspect of its pharmacology, influencing its therapeutic window, potential for drug-drug interactions, and overall safety profile. Understanding the metabolic pathways and the biological activity of the resulting metabolites is paramount for a complete toxicological and pharmacological assessment. This guide aims to furnish researchers and drug development professionals with a detailed reference on the current state of knowledge regarding this compound metabolism.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo is complex, involving several key enzymatic reactions. Studies in rats have been instrumental in elucidating these pathways, with evidence suggesting that the primary routes of metabolism include N-dealkylation, ester cleavage, and O-dealkylation.[1][8] These processes lead to the formation of a variety of metabolites, some of which may retain pharmacological activity.

The formation of N-monodemethyl denaverine has been identified as a contributing factor to the incomplete bioavailability of denaverine following oral administration, suggesting significant first-pass metabolism.[1] In rats, after oral administration, up to twelve metabolites have been detected in urine, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the major metabolic products.[1][8]

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cluster_pathways Metabolic Pathways cluster_metabolites Identified Metabolites Denaverine Denaverine N-Dealkylation N-Dealkylation Denaverine->N-Dealkylation Ester Cleavage Ester Cleavage Denaverine->Ester Cleavage O-Dealkylation O-Dealkylation Denaverine->O-Dealkylation N-monodemethyl-denaverine N-monodemethyl-denaverine N-Dealkylation->N-monodemethyl-denaverine Diphenylacetic acid Diphenylacetic acid Ester Cleavage->Diphenylacetic acid Benzilic acid Benzilic acid Ester Cleavage->Benzilic acid Alkoxybenzilic acid Alkoxybenzilic acid O-Dealkylation->Alkoxybenzilic acid 3,3-diphenyl-morpholin-2-one 3,3-diphenyl-morpholin-2-one Alkoxybenzilic acid->3,3-diphenyl-morpholin-2-one

Caption: Metabolic pathways of this compound.

Identified Metabolites of this compound

A number of metabolites of this compound have been identified, primarily through studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of urine samples from rats and humans.[8][9]

Table 1: Identified Metabolites of this compound

Metabolite NameMethod of IdentificationSpeciesKey Metabolic Pathway
N-monodemethyl-denaverineLC-MS/MSHuman, RatN-Dealkylation
2,2-diphenyl-(2-dimethylaminoethyl) acetateMSRat-
Diphenylacetic acidMSRatEster Cleavage
Benzilic acidMSRatEster Cleavage
Methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetateMSRat-
Ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetateMSRat-
MethylbenzilateMSRat-
3,3-diphenyl-morpholin-2-oneMSRatO-Dealkylation & subsequent cyclization

Note: This table summarizes metabolites identified in various studies. The presence and concentration of these metabolites can vary depending on the species and analytical methods used.

Quantitative Analysis of Denaverine and its Metabolites

The quantification of denaverine and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.

A validated LC-MS/MS method for the determination of denaverine and five of its metabolites in human urine has been developed.[9] This method demonstrated a linear dynamic range from a lower limit of quantification (LLOQ) of 8.0 ng/mL to at least 500 ng/mL for the analytes.[9]

Table 2: Quantitative Data for Denaverine and its Metabolites

AnalyteMatrixAnalytical MethodLLOQ (ng/mL)Linear Range (ng/mL)
DenaverineHuman UrineLC-MS/MS8.08.0 - 500
Metabolite 1 (unspecified)Human UrineLC-MS/MS8.08.0 - 500
Metabolite 2 (unspecified)Human UrineLC-MS/MS8.08.0 - 500
Metabolite 3 (unspecified)Human UrineLC-MS/MS8.08.0 - 500
Metabolite 4 (unspecified)Human UrineLC-MS/MS8.08.0 - 500
Metabolite 5 (unspecified)Human UrineLC-MS/MS8.08.0 - 500

Note: The specific identities of the five quantified metabolites were not detailed in the cited abstract.

Pharmacological Activity of Denaverine and its Metabolites

This compound's primary pharmacological effects are attributed to its ability to act as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[1][2][]

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, denaverine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This leads to an accumulation of these second messengers, resulting in smooth muscle relaxation.[2]

  • Anticholinergic Activity: Denaverine also blocks muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the contractile effects of acetylcholine on smooth muscle.[1][2]

dot

cluster_pde PDE Inhibition Pathway cluster_ach Anticholinergic Pathway Denaverine Denaverine PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits AChR Muscarinic Acetylcholine Receptor Denaverine->AChR Blocks SmoothMuscleRelaxation2 Smooth Muscle Relaxation Denaverine->SmoothMuscleRelaxation2 Promotes cAMP_cGMP cAMP / cGMP AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Hydrolysis by PDE SmoothMuscleRelaxation1 Smooth Muscle Relaxation cAMP_cGMP->SmoothMuscleRelaxation1 Leads to Contraction Smooth Muscle Contraction AChR->Contraction Leads to ACh Acetylcholine ACh->AChR Activates

Caption: Signaling pathways of this compound.

The pharmacological activities of the individual metabolites of denaverine have not been extensively studied. However, based on their chemical structures, some predictions can be made:

  • N-demethylated metabolites: It is hypothesized that N-desmethyl and N,N-didesmethyl metabolites may retain significant PDE inhibitory activity, as the core diphenylacetate and 2-ethylbutoxy moieties responsible for this action remain intact.[10] However, the removal of the methyl groups from the terminal amine is expected to reduce their anticholinergic activity, as the N,N-dimethylamino group is a key contributor to muscarinic receptor binding.[10]

  • Benzilic acid: Benzilic acid itself is a known precursor in the synthesis of various anticholinergic agents. Derivatives of benzilic acid have been explored for their potential as local anesthetics, antihistaminics, and muscle relaxants.[11] Some substituted benzilic acids have also shown antimicrobial activity.[12]

  • 3,3-diphenyl-morpholin-2-one: Morpholine and its derivatives are common scaffolds in medicinal chemistry, known to be present in a wide range of biologically active compounds with activities including anticancer, anti-inflammatory, and antimicrobial effects.[13][14]

Further research is required to definitively characterize the pharmacological and toxicological profiles of each denaverine metabolite.

Experimental Protocols

The identification and quantification of this compound metabolites heavily rely on sophisticated analytical techniques, primarily LC-MS/MS. Below are detailed methodologies for key experiments.

Sample Preparation from Urine for Metabolite Analysis
  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are treated with β-glucuronidase.[9]

  • Solid-Phase Extraction (SPE): An automated SPE method is employed for the extraction and clean-up of denaverine and its phase I metabolites.[9] This step is crucial for removing interfering substances from the urine matrix and concentrating the analytes of interest.

dot

start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Automated Solid-Phase Extraction (SPE) hydrolysis->spe analysis LC-MS/MS Analysis spe->analysis

Caption: Workflow for urine sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: An isocratic reversed-phase high-performance liquid chromatographic (HPLC) method can be used for the simultaneous determination of denaverine and its N-monodemethyl metabolite in human plasma.

    • Column: A suitable reversed-phase column, such as a Superspher RP8.

    • Mobile Phase: A mixture of acetonitrile, ammonium (B1175870) phosphate (B84403) buffer, and tetrahydrofuran.

    • Detection: UV detection at 220 nm for quantification, coupled with mass spectrometry for identification.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is typically used.

    • Analysis Mode: For quantification, the multiple reaction-monitoring (MRM) mode is employed, which provides high selectivity and sensitivity.[9] For the identification of unknown metabolites, precursor ion scanning and product ion scanning modes are utilized.[9]

In Vitro Assays for Pharmacological Activity
  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of PDEs, which hydrolyze cyclic nucleotides (cAMP or cGMP).

  • Methodology: A common method is a spectrophotometric assay using a commercially available kit. The inhibition of PDE activity is calculated by measuring the difference in absorbance between a control and the sample containing the test compound.[15] The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

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start Test Compound (e.g., Denaverine Metabolite) incubation Incubate with PDE enzyme and cAMP/cGMP substrate start->incubation measurement Measure remaining cAMP/cGMP or product formation incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Experimental workflow for PDE inhibition assay.

  • Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled ligand from muscarinic receptors.

  • Methodology:

    • Receptor Source: Cell membranes from cell lines expressing specific muscarinic receptor subtypes (M1-M5) are used.

    • Radioligand: A radiolabeled antagonist, such as [3H]-N-methylscopolamine, is used.

    • Procedure: The receptor membranes are incubated with the radioligand in the presence and absence of the test compound at various concentrations.

    • Data Analysis: The amount of bound radioligand is measured, and the inhibition constant (Ki) of the test compound is calculated.[16][17][18][19][20]

Conclusion

The metabolism of this compound is a multifaceted process that results in a number of metabolites, primarily through N-dealkylation, ester cleavage, and O-dealkylation. While the identification and quantification of these metabolites have been advanced through the use of LC-MS/MS, a significant knowledge gap remains concerning their specific pharmacological activities. The parent compound's dual mechanism of PDE inhibition and anticholinergic action provides a framework for hypothesizing the potential activities of its metabolites. However, dedicated in vitro and in vivo studies are essential to fully elucidate their pharmacological and toxicological profiles. This guide provides a comprehensive summary of the current understanding and serves as a foundation for future research in this area, which is critical for a complete risk-benefit assessment of this compound and the development of potentially improved second-generation spasmolytic agents.

References

Pharmacokinetics and Bioavailability of Denaverine Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a spasmolytic agent recognized for its relaxant effects on smooth muscle.[1] Primarily used in veterinary medicine to facilitate parturition in species such as cows, sheep, and pigs, it also sees application in treating urogenital and gastrointestinal spasms.[1][2] Understanding the pharmacokinetic profile and bioavailability of this compound in relevant animal models is crucial for dose optimization, ensuring efficacy, and assessing safety margins in both veterinary and preclinical research settings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics, metabolism, and bioavailability of this compound in various animal species, supported by detailed experimental protocols and data summaries. While extensive pharmacokinetic data in animal models is limited in publicly available literature, this guide consolidates the existing knowledge to support further research and drug development.

Quantitative Data Summary

Table 1: Acute Toxicity (LD50) of this compound in Rodents

SpeciesAdministration RouteLD50 (mg/kg body weight)
MouseOral4425
Intraperitoneal500
Subcutaneous370
Intravenous138
Rat (Sprague Dawley)Oral> 4650
Intramuscular> 46.4
Intravenous32.3

Source: BenchChem, 2025[3]

Table 2: Recommended Veterinary Dosages of this compound for Parturition

SpeciesAdministration RouteRecommended Dose (mg/animal)Approximate Dose (mg/kg body weight)
Heifers and CowsIntramuscular200 - 400~0.8
SheepIntramuscular80 - 120~0.8
PigsIntramuscular200~1.2

Source: BenchChem, 2025[2][3]

Table 3: Qualitative Pharmacokinetic and Efficacy Parameters in Livestock

ParameterAnimal Model(s)Value/Observation
Onset of EffectPigs, Cows, Sheep15 to 30 minutes
Duration of Muscle Relaxant EffectPigs, Cows, SheepUp to several hours
Duration of Analgesic EffectPigs, Cows, SheepNo longer than 90 minutes
Excretion (qualitative)CowsRapidly excreted

Source: EMA[1], BenchChem, 2025[2]

Metabolism in Animal Models

Studies in rats have provided the most detailed insights into the metabolism of this compound in animals. After oral administration, the compound is extensively metabolized.[4]

In rats, 33% of unchanged Denaverine was detected in the urine within 24 hours of oral administration, with only low levels traceable after 48 hours, suggesting no accumulation in the body.[1] The primary metabolic pathways identified in rats include:[4]

  • Ester cleavage: Breaking of the ester bond.

  • Oxidative O-dealkylation: Removal of an alkyl group from an oxygen atom.

  • N-dealkylation: Removal of an alkyl group from the nitrogen atom.

Twelve metabolites have been detected in the urine of rats following oral administration.[4]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of pharmacokinetic studies. The following sections outline generalized protocols for the administration of this compound and its analysis in biological samples.

Drug Administration Protocols

1. Intravenous (IV) Administration

  • Objective: To achieve immediate and complete bioavailability, suitable for determining fundamental pharmacokinetic parameters.

  • Animal Models: Mice (tail vein), Rats (tail vein, jugular vein).[3]

  • Materials:

    • Sterile this compound solution, free of particulates.

    • Appropriate gauge needles (e.g., 27-30G for mouse tail vein).

    • Syringes.

    • Restraining device.

  • Procedure:

    • To dilate the lateral tail veins, warm the animal's tail using a heat lamp or warm water.

    • Place the animal in a restraining device.

    • Disinfect the injection site with a suitable antiseptic.

    • Insert the needle into the vein with the bevel facing up.

    • Administer the solution slowly as a bolus or via infusion.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.[3]

2. Intramuscular (IM) Administration

  • Objective: To achieve systemic circulation with a slower absorption rate compared to IV administration.

  • Animal Models: Rats, Pigs, Sheep, Cattle.[3]

  • Materials:

    • Sterile this compound solution.

    • Appropriate gauge needles.

    • Syringes.

  • Procedure:

    • Identify the target muscle (e.g., quadriceps or gluteal muscles in rodents).

    • Disinfect the injection site.

    • Insert the needle into the muscle mass.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site. For repeated dosing, alternate injection sites.[3]

3. Oral Administration (Gavage)

  • Objective: To assess the systemic effects of Denaverine following gastrointestinal absorption.

  • Animal Models: Rats, Mice.[3]

  • Materials:

    • This compound solution.

    • Appropriately sized gavage needles (flexible or rigid with a ball tip).

    • Syringes.

  • Procedure:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • To ensure proper placement in the stomach, measure the gavage needle from the tip of the animal's nose to the last rib.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the Denaverine solution slowly and steadily.[3]

Analytical Methodology: HPLC for Denaverine in Plasma
  • Objective: To quantify the concentration of Denaverine in plasma samples.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Chromatographic Conditions (Example):

    • Column: Symmetry C18 (4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v).[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Detection Wavelength: 306 nm.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Plasma samples are subjected to protein precipitation or liquid-liquid extraction. An example of a liquid-liquid extraction method involves using an n-heptane-2-propanol mixture (9:1, v/v) for extraction, followed by back-extraction into phosphoric acid.[4]

  • Validation Parameters:

    • Linearity: The method should be linear over a defined concentration range (e.g., 10-50 µg/mL).[5]

    • Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to define the sensitivity of the method.

    • Stability: Assessed under various conditions including room temperature storage, freeze-thaw cycles, and long-term frozen storage.[4]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (e.g., IV, Oral, IM) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Sampling Blood Sample Collection (Serial) Dosing->Sampling Time Points Plasma_Processing Plasma Separation and Storage Sampling->Plasma_Processing Sample_Analysis Bioanalysis (e.g., HPLC-UV/MS) Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Concentration Data Report Data Reporting and Interpretation PK_Analysis->Report PK Parameters (Cmax, Tmax, AUC)

Caption: Generalized experimental workflow for a pharmacokinetic study in animal models.

Conclusion

The available data on this compound in animal models provides a foundational understanding of its toxicity, effective dosages in veterinary applications, and metabolic pathways, particularly in rats. However, there is a notable gap in the literature regarding detailed pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) in these species. The provided experimental protocols for drug administration and analysis offer a starting point for researchers aiming to conduct further studies to fill this knowledge gap. A more comprehensive characterization of Denaverine's pharmacokinetics in various animal models is essential for refining its therapeutic use and for the development of new formulations and applications.

References

Denaverine Hydrochloride: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine (B1201730) hydrochloride is a spasmolytic agent with a history of use in both human and veterinary medicine. This document provides an in-depth technical overview of its discovery, historical development, mechanism of action, synthesis, and key experimental findings. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are provided, and its signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its pharmacological profile.

Discovery and History

Denaverine was developed in Germany and patented in 1974.[1] It is a derivative of benzilic acid and was identified for its spasmolytic properties, acting as a smooth muscle relaxant.[2] In veterinary medicine, it is primarily known under the trade name Sensiblex and is used to relax the myometrium in cows, dogs, sheep, and pigs during parturition.[1][2] In human medicine, it has been used under the trade name Spasmalgan for the treatment of urogenital and gastrointestinal spasms.[1]

Synthesis

A patented method for the synthesis of Denaverine hydrochloride involves a two-step process.[3]

Step 1: Formation of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid

2,2-diphenyl-2-glycolic acid is reacted with an acyl chloride. Subsequently, 2-ethyl butanol and an alkali are added to yield the intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid.[3]

Step 2: Formation of this compound

The intermediate from Step 1 is reacted with N, N-dimethylaminochloroethane hydrochloride in the presence of an alkali. Hydrogen chloride gas is then introduced, followed by concentration and filtration to obtain this compound.[3]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Denaverine HCl Synthesis 2_2_diphenyl_2_glycolic_acid 2,2-diphenyl-2-glycolic acid reaction_1 Reaction 2_2_diphenyl_2_glycolic_acid->reaction_1 acyl_chloride Acyl Chloride acyl_chloride->reaction_1 intermediate 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid reaction_1->intermediate 2_ethyl_butanol 2-ethyl butanol 2_ethyl_butanol->reaction_1 alkali_1 Alkali alkali_1->reaction_1 intermediate_2 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid reaction_2 Reaction intermediate_2->reaction_2 N_N_dimethylaminochloroethane_hcl N, N-dimethylaminochloroethane HCl N_N_dimethylaminochloroethane_hcl->reaction_2 alkali_2 Alkali alkali_2->reaction_2 hcl_gas HCl gas reaction_2->hcl_gas denaverine_hcl This compound hcl_gas->denaverine_hcl

Caption: Synthesis workflow of this compound.

Mechanism of Action

This compound exerts its spasmolytic effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound inhibits phosphodiesterase enzymes. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinases that phosphorylate various downstream targets, ultimately resulting in smooth muscle relaxation.[4][5]

  • Anticholinergic Activity: The compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors. This antagonizes the contractile effects of acetylcholine on smooth muscle.[4][6]

cluster_0 This compound Action cluster_1 Cellular Mechanisms cluster_2 Physiological Effect denaverine Denaverine hydrochloride pde Phosphodiesterase (PDE) denaverine->pde Inhibits ach_receptor Muscarinic Acetylcholine Receptor denaverine->ach_receptor Blocks camp_cgmp ↑ cAMP & cGMP ca_influx ↓ Ca²⁺ Influx ach_receptor->ca_influx Inhibits acetylcholine-mediated protein_kinase Protein Kinase Activation camp_cgmp->protein_kinase protein_kinase->ca_influx Leads to relaxation Smooth Muscle Relaxation ca_influx->relaxation

Caption: Signaling pathway of this compound.

Quantitative Data

Veterinary Dosage
Animal SpeciesDosage per AnimalApproximate mg/kg Body Weight (bw)Route of Administration
Heifers and Cows200 - 400 mg~0.8 mg/kgIntramuscular (IM)
Sheep80 - 120 mg~0.8 mg/kgIntramuscular (IM)
Pigs200 mg~1.2 mg/kgIntramuscular (IM)
Rats (Reproduction Study)10, 33, or 100 mg/kg bwN/AOral
Source: EMA/CVMP/628/00-FINAL[7]
Pharmacokinetic Parameters
ParameterAnimal Model(s)Value/Observation
Onset of EffectPigs, Cows, Sheep15 to 30 minutes
Duration of Muscle Relaxant EffectPigs, Cows, SheepUp to several hours
Duration of Analgesic EffectPigs, Cows, SheepNo longer than 90 minutes
Excretion (Rats, oral)Rats33% of unchanged denaverine in urine within 24 hours
Residue Depletion (Cows, IM)CowsBelow limit of detection in all tissues after 1 or 3 days
Source: EMA/CVMP/628/00-FINAL[7]
Parameter (Human)ValueRoute of Administration
Total Body Clearance5.7 ml/min per kgIntravenous
Volume of Distribution at steady-state7.1 l/kgIntravenous
Half-life33.8 hIntravenous
Absolute Bioavailability (aqueous solution)37%Oral
Source: Staab A, et al. (2003)[8]
Clinical Trial Data in Cattle
StudyAnimal ModelTreatment GroupControl GroupKey Findings
Zobel and Taponen (2014)[9]100 Simmental cows and heifersThis compound and carbetocin (B549339)No treatmentHalved the need for assistance at parturition; Increased number of animals with birth canal dilated by >25 cm; Decreased difficult calving, need for episiotomy, and birth canal lesions; Fewer artificial inseminations per pregnancy (1.3 vs. 1.6); Shorter days open (67 vs. 78).
Lange et al. (2019)[10]83 Holstein-Friesian heifersThis compound (400 mg)PlaceboSignificantly smaller area under the curve of pulling force × time in the treatment group; No significant effect on calving modality or duration of calving.

Experimental Protocols

Clinical Trial in Holstein-Friesian Heifers (adapted from Lange et al., 2019)
  • Objective: To evaluate the effect of this compound on calving ease in Holstein-Friesian heifers.

  • Study Design: A randomized, controlled, and blinded clinical trial.

  • Animals: 83 Holstein-Friesian heifers.

  • Procedure:

    • Heifers were randomly assigned to a treatment group (n=42) receiving 400 mg of this compound subcutaneously or a placebo group (n=41).

    • Treatment was administered 30 minutes after the onset of the second stage of labor.

    • If calving was not completed within 60 minutes of treatment, assisted delivery was performed using a mechanical calf puller.

    • Pulling force was measured using a digital force gauge.

    • Data on calving modality (spontaneous vs. assisted), duration of calving, and duration of calving assistance were recorded.

    • Serum cortisol concentrations were measured before and after parturition.

  • Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and placebo groups.

start Start of Second Stage of Labor randomization Randomization (n=83 heifers) start->randomization treatment Denaverine HCl (400 mg s.c.) (n=42) randomization->treatment placebo Placebo (n=41) randomization->placebo wait Wait 60 minutes treatment->wait placebo->wait calving_spontaneous Spontaneous Calving wait->calving_spontaneous assisted_delivery Assisted Delivery calving_spontaneous->assisted_delivery No record_data Record Data: - Calving modality - Duration - Cortisol levels calving_spontaneous->record_data Yes measure_force Measure Pulling Force assisted_delivery->measure_force measure_force->record_data end End of Study record_data->end

Caption: Experimental workflow for a clinical trial on calving ease.

In Vitro Smooth Muscle Contractility Assay
  • Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.

  • Methodology:

    • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.

    • Compound Administration: The test compound (e.g., this compound) is added to the bath in increasing concentrations.

    • Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.

    • Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.[11]

Conclusion

This compound is a well-established spasmolytic agent with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. Its primary application in recent years has been in veterinary medicine to facilitate parturition. Clinical studies in cattle have demonstrated its efficacy in reducing the physical effort required during assisted calving and improving postpartum reproductive health, particularly when used in combination with other drugs. The detailed synthesis, pharmacological data, and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science.

References

Denaverine Hydrochloride: A Technical Guide to its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the core physicochemical properties of Denaverine hydrochloride. This guide includes key data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

This compound is an antispasmodic agent recognized for its therapeutic applications in both veterinary and human medicine.[1][2] An in-depth understanding of its physicochemical characteristics is fundamental for research, formulation development, and ensuring its safe and effective use.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

PropertyValueReferences
Chemical Formula C₂₄H₃₄ClNO₃[1][3]
Molecular Weight 419.99 g/mol [1][4][5]
Melting Point 140-142 °C[1][4]
pKa Approximately 8.13[1]
Solubility Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO). The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[1][4][6]
LogP Calculated values range from 4.49 to 5.66, indicating a lipophilic nature.[1]
Appearance White to off-white crystalline powder.[6]
CAS Number 3321-06-0[3][5]
IUPAC Name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in pharmaceutical research and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of this compound is added to a known volume of PBS (pH 7.4) in a sealed flask.

  • The flask is agitated in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the suspension is allowed to stand to allow for the sedimentation of undissolved particles.

  • A sample of the supernatant is withdrawn and centrifuged at high speed to remove any remaining solid particles.

  • The concentration of this compound in the clear supernatant is then determined using a validated HPLC-UV method against a standard calibration curve.

  • The experiment is performed in triplicate to ensure the reproducibility of the results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis Add Excess Denaverine HCl to PBS Add Excess Denaverine HCl to PBS Agitate at Constant Temperature (24-48h) Agitate at Constant Temperature (24-48h) Add Excess Denaverine HCl to PBS->Agitate at Constant Temperature (24-48h) Sedimentation & Centrifugation Sedimentation & Centrifugation Agitate at Constant Temperature (24-48h)->Sedimentation & Centrifugation Analyze Supernatant by HPLC-UV Analyze Supernatant by HPLC-UV Sedimentation & Centrifugation->Analyze Supernatant by HPLC-UV Determine Concentration Determine Concentration Analyze Supernatant by HPLC-UV->Determine Concentration

Workflow for the Shake-Flask Solubility Determination Method.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (0.1 M)

  • Standardized sodium hydroxide (B78521) (0.1 M)

  • Potassium chloride (for ionic strength adjustment)

  • Calibrated pH meter and electrode

  • Magnetic stirrer

  • Burette

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • The ionic strength of the solution is adjusted with a concentrated solution of potassium chloride.

  • The solution is placed in a thermostated vessel and stirred continuously.

  • The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH, added in small increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • The titration is continued until the pH change becomes negligible.

  • The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by using appropriate software for data analysis. The experiment is repeated at least three times.

Determination of LogP (RP-HPLC Method)

The partition coefficient (LogP) can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • HPLC system with a C18 column and UV detector

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)

  • A series of reference compounds with known LogP values

Procedure:

  • A calibration curve is generated by injecting a series of standard compounds with known LogP values onto the RP-HPLC system under isocratic conditions.

  • The retention time (t_R) for each reference compound is recorded.

  • The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.

  • A linear regression analysis is performed by plotting the log k' values against the known LogP values of the standards.

  • This compound is then injected into the same HPLC system under the identical conditions, and its retention time is measured.

  • The log k' for this compound is calculated.

  • The LogP of this compound is then determined by interpolating its log k' value into the calibration curve.

Signaling Pathways

This compound exerts its pharmacological effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1][2]

Phosphodiesterase Inhibition Pathway

Denaverine acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][7] This increase in second messengers activates protein kinases, resulting in the phosphorylation of proteins that promote smooth muscle relaxation.

G Denaverine HCl Denaverine HCl Phosphodiesterase (PDE) Phosphodiesterase (PDE) Denaverine HCl->Phosphodiesterase (PDE) Inhibits Increased cAMP/cGMP Increased cAMP/cGMP Phosphodiesterase (PDE)->Increased cAMP/cGMP Leads to Protein Kinase Activation Protein Kinase Activation Increased cAMP/cGMP->Protein Kinase Activation Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase Activation->Smooth Muscle Relaxation

Signaling Pathway of Denaverine as a Phosphodiesterase Inhibitor.

Anticholinergic Pathway

Denaverine also exhibits anticholinergic effects by blocking muscarinic acetylcholine (B1216132) receptors.[1][2] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates smooth muscle contraction, thereby contributing to its spasmolytic properties.

G Denaverine HCl Denaverine HCl Muscarinic Acetylcholine Receptors Muscarinic Acetylcholine Receptors Denaverine HCl->Muscarinic Acetylcholine Receptors Blocks Acetylcholine Binding Blocked Acetylcholine Binding Blocked Muscarinic Acetylcholine Receptors->Acetylcholine Binding Blocked Results in Inhibition of Smooth Muscle Contraction Inhibition of Smooth Muscle Contraction Acetylcholine Binding Blocked->Inhibition of Smooth Muscle Contraction Smooth Muscle Relaxation Smooth Muscle Relaxation Inhibition of Smooth Muscle Contraction->Smooth Muscle Relaxation

Anticholinergic Signaling Pathway of this compound.

References

Denaverine Hydrochloride: A Technical Guide for Uterine Smooth Muscle Relaxation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denaverine (B1201730) hydrochloride is a spasmolytic agent historically utilized in veterinary medicine to manage myometrial contractions during parturition.[1][2] Its proposed mechanism of action involves a dual pathway: phosphodiesterase (PDE) inhibition and anticholinergic effects, both of which are known to promote smooth muscle relaxation.[3][4] However, recent in-vitro evidence, particularly from well-controlled studies on canine myometrium, indicates that denaverine hydrochloride does not exert a significant direct tocolytic effect on uterine muscle contractility.[3][5] This discrepancy between its purported mechanism and observed experimental outcomes warrants a deeper investigation into its precise pharmacological role. This guide synthesizes the available data, details established experimental methodologies for its study, and visualizes the key signaling pathways to provide a comprehensive overview for research and development.

Proposed Mechanisms of Action and Signaling Pathways

This compound is described as a "neurotropic-musculotropic" spasmolytic agent, suggesting a two-pronged approach to inducing smooth muscle relaxation.[1][5]

  • Phosphodiesterase (PDE) Inhibition : The primary proposed myotropic effect involves the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[3][4] By inhibiting PDE, denaverine would theoretically increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.[3][6]

  • Anticholinergic (Neurotropic) Effect : The neurotropic effect is attributed to the competitive inhibition of M-cholinergic (muscarinic) receptors.[1][5] By blocking these receptors, denaverine prevents acetylcholine-induced myometrial contractions, a relevant pathway for uterine stimulation.[3]

Another suggested myotropic mechanism is the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1][5]

Denaverine_PDE_Inhibition cluster_cAMP Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE cAMP_increase ↑ intracellular cAMP cAMP_degradation cAMP Degradation PDE->cAMP_degradation catalyzes PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA leads to Relaxation Myometrial Relaxation PKA->Relaxation promotes

Caption: Proposed signaling pathway for PDE inhibition by Denaverine HCl.

Denaverine_Anticholinergic_Effect Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor binds to Contraction Myometrial Contraction MuscarinicReceptor->Contraction stimulates Denaverine Denaverine hydrochloride Denaverine->MuscarinicReceptor blocks

Caption: Proposed anticholinergic mechanism of Denaverine HCl.

Quantitative Data on Myometrial Contractility

Tocolytic AgentSpecies/TissueExperimental ModelKey FindingsQuantitative Data (Inhibition of Contraction)Source(s)
This compound Canine (pregnant)Organ bath with oxytocin-induced contractionsNo significant effect on amplitude, mean force, AUC, or frequency of contractions. Did not affect oxytocin-induced contractions or show a priming effect.No significant inhibition observed.[3][5]
Fenoterol Human (pregnant)Organ bath with spontaneous or oxytocin-induced contractionsPotent inhibition of myometrial contractility.Data not specified in provided results.[3]
Atosiban Human (pregnant)Clinical trialsEffective in reducing uterine contractions in preterm labor.Data not specified in provided results.[3]
Nifedipine Human (pregnant)Organ bath and clinical studiesBlocks calcium influx, leading to myometrial relaxation.Data not specified in provided results.[3]
Cromakalim, RP 49356, Pinacidil Rat (non-pregnant)Isolated uterus with oxytocin-induced spasmPotent uterine relaxants.pD2 values of 6.4, 6.0, and 6.2, respectively.[9][10]

Experimental Protocols

The isolated organ bath system is the standard in vitro method for assessing the direct effects of pharmacological agents on uterine smooth muscle contractility.[4][11]

Protocol: Ex Vivo Analysis of Denaverine's Effect on Uterine Contractility

1. Tissue Preparation

  • Obtain uterine tissue samples from a suitable animal model (e.g., canine, porcine, rodent) during a medically indicated procedure like a Caesarean section.[11]

  • Immediately place the tissue in a cooled, oxygenated physiological salt solution, such as Krebs-Henseleit solution.[1][11]

  • Under a microscope, dissect the myometrium to separate the longitudinal and circular muscle layers.[11]

  • Cut the separated layers into uniform strips of approximately 1.5 cm long and 0.5 cm wide.[11]

2. Apparatus and Setup

  • Mount the myometrial strips vertically in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit).[1][11]

  • Maintain the organ bath at a constant physiological temperature (37°C) and continuously aerate with a gas mixture (e.g., 95% O₂, 5% CO₂).[1][11]

  • Connect one end of the tissue strip to a fixed holder and the other end to an isometric force transducer to record muscle tension.[4][11]

3. Experimental Procedure

  • Equilibration: Allow the tissue strips to equilibrate for 60 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.[11]

  • Baseline Recording: Record baseline spontaneous contractile activity for a 20-minute period.[11]

  • Contraction Induction: To study effects on induced contractions, stimulate the tissue with a uterotonic agent like oxytocin (B344502) (e.g., 1 nM) and record for 20 minutes.[5][11]

  • Drug Application:

    • Direct Effect: Add this compound at desired concentrations (e.g., 1.97 nM or 2.97 nM) to the organ bath one minute after the addition of the uterotonic agent.[5][11][12]

    • Isolated Effect: Add only Denaverine to the bath to assess its direct impact without a stimulating agent.[11]

    • Priming Effect: Expose the tissue to Denaverine alone, followed by a washout period, and then stimulate with the uterotonic agent.[11]

  • Controls: Include appropriate controls, such as tissue strips treated only with the uterotonic agent or vehicle.[11]

4. Data Acquisition and Analysis

  • Continuously record the isometric force of the muscle strip contractions.[3]

  • Analyze the recorded data to determine key contractile parameters: average amplitude, mean force, area under the curve (AUC), and frequency.[5][11]

  • Use appropriate statistical analysis, such as a two-way repeated measures ANOVA, to compare the contractile parameters between different treatment groups and controls.[3]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation Isolate Uterine Tissue Strip_Creation Prepare Myometrial Strips (Longitudinal & Circular) Tissue_Isolation->Strip_Creation Mounting Mount Strips in Organ Bath Strip_Creation->Mounting Equilibration Equilibrate (60 min, 1-2g tension) Mounting->Equilibration Induction Induce Contractions (e.g., 1 nM Oxytocin) Equilibration->Induction Drug_Application Apply Denaverine HCl (Varying Concentrations) Induction->Drug_Application Recording Record Isometric Force (Transducer) Drug_Application->Recording Data_Analysis Analyze Parameters: - Amplitude - Mean Force - AUC - Frequency Recording->Data_Analysis Stats Statistical Comparison (e.g., ANOVA) Data_Analysis->Stats

Caption: In Vitro experimental workflow for studying Denaverine HCl.

Discussion and Future Directions

The existing body of evidence presents a conflict: this compound's proposed mechanisms of action—PDE inhibition and anticholinergic activity—are well-established pathways for smooth muscle relaxation, yet recent, direct experimental testing on isolated uterine tissue fails to demonstrate a significant tocolytic effect.[3][5]

This discrepancy suggests several possibilities for future research:

  • Species Specificity : The primary in vitro data showing a lack of effect comes from canine models.[3][5] It is possible that the tocolytic effects are species-specific. Studies on human myometrium are necessary to confirm these findings.[3]

  • Alternative Mechanism : Denaverine's clinical utility in veterinary obstetrics may not stem from a potent, direct tocolytic effect on the myometrium. Instead, its primary role could be relaxing the smooth muscle of the soft birth canal (cervix, vagina, vulva), thereby facilitating parturition without halting uterine contractions.[1][5] Clinical studies in buffalo and cattle suggest it aids in cervical dilation.[13][14][15]

  • Potency and Concentration : While the concentrations used in in vitro studies were based on clinical use, it's conceivable they were insufficient to elicit a direct response on the myometrial tissue itself.[3] Further dose-response studies are needed to definitively rule out a direct effect.

For drug development professionals, this compound serves as a case study on the importance of correlating proposed mechanisms with robust functional data. While the compound may have clinical utility, its classification as a direct uterine smooth muscle relaxant is not supported by recent in vitro evidence. Future research should focus on elucidating its effects on cervical tissue and confirming its pharmacological activity in human tissues to better define its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Denaverine Hydrochloride Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Denaverine hydrochloride is a spasmolytic agent utilized in both veterinary and human medicine for its muscle-relaxant properties.[1] Its therapeutic efficacy stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1] As a PDE inhibitor, Denaverine elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which promotes the relaxation of smooth muscles.[1] Given its therapeutic importance, accurate and reliable analytical methods are essential for the quality control and stability assessment of Denaverine formulations. This document details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for routine quality control analysis and stability studies, capable of separating Denaverine from its potential degradation products.[1]

Mechanism of Action: Signaling Pathway

Denaverine exerts its spasmolytic effect through two primary pathways. It inhibits phosphodiesterase (PDE), the enzyme responsible for degrading cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates protein kinases that promote smooth muscle relaxation by reducing intracellular calcium levels. Additionally, Denaverine exhibits anticholinergic properties by blocking acetylcholine (B1216132) receptors, further contributing to its muscle-relaxant effects.[1]

Denaverine Signaling Pathway cluster_cell Smooth Muscle Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation Denaverine Denaverine Hydrochloride Denaverine->PDE Inhibition AChR Acetylcholine Receptor Denaverine->AChR Antagonism Contraction Muscle Contraction AChR->Contraction ACh Acetylcholine ACh->AChR

Caption: Denaverine's dual mechanism of action.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in bulk drug and injectable dosage forms using a stability-indicating RP-HPLC method.

Equipment and Reagents
  • HPLC System: A gradient HPLC system with a UV detector or a Photo Diode Array (PDA) detector.

  • Column: Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent.[2][3]

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Ultrasonic Bath: For degassing solvents.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).

  • Volumetric Glassware: Class A.

  • Reagents:

    • This compound working standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (B84403) (Analytical grade).[3]

    • Orthophosphoric acid (Analytical grade).[1][3]

    • Water (HPLC grade).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)[1][2][3]
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[2][3]
Flow Rate 0.6 mL/min[2][3]
Detection Wavelength 306 nm[2][3]
Injection Volume 20 µL[3]
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve 7.0 grams of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 3.5 with orthophosphoric acid.[1][3]

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v).[1][2][3] Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1][3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.[1][3] Add approximately 7 mL of the mobile phase and sonicate to dissolve completely.[1][3] Make up the volume to the mark with the mobile phase.[1][3]

  • Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][3]

  • Sample Preparation (from Injectable Dosage Form, 40 mg/mL): Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.[1][3] Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume.[1][3] Further, dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.[1][3] Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (30 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
% RSD of Peak Areas Not more than 2.0%
Analytical Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

ParameterResult
Linearity Range 10-50 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.8 - 101.3%[2][3][4]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.014 µg/mL[5]
Limit of Quantification (LOQ) 0.0465 µg/mL[5]
Specificity No interference from excipients or degradation products
Forced Degradation Studies (for Stability-Indicating Method)

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Denaverine drug substance. The primary degradation pathways for Denaverine include ester hydrolysis, oxidative O-dealkylation, and N-dealkylation.[1]

  • Procedure: Prepare a stock solution of Denaverine and subject it to various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1] After exposure, neutralize the acidic and alkaline samples before dilution and injection into the HPLC system.[1]

  • Evaluation: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.[1] Peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Quantification prep_mobile Prepare Mobile Phase (Buffer:ACN 30:70) prep_std Prepare Standard Solutions (Stock & Working) setup_hplc HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->setup_hplc prep_sample Prepare Sample Solution (from Dosage Form) sys_suit Perform System Suitability Test prep_std->sys_suit inject_sample Inject Sample Solution prep_sample->inject_sample setup_hplc->sys_suit inject_blank Inject Blank (Mobile Phase) sys_suit->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample data_acq Data Acquisition & Chromatogram Recording inject_sample->data_acq data_analysis Data Analysis (Peak Area, Retention Time) data_acq->data_analysis quantify Quantify Denaverine in Sample data_analysis->quantify

Caption: HPLC analysis workflow for Denaverine HCl.

By following these protocols, researchers and scientists can implement a robust and reliable HPLC method for the analysis of this compound, ensuring the quality, efficacy, and safety of the final drug product.[1]

References

Application Note: High-Throughput Quantification of Denaverine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent that acts as a smooth muscle relaxant. It is primarily used in the treatment of spasms in the gastrointestinal and urogenital tracts. Accurate and reliable quantification of denaverine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of denaverine hydrochloride in human plasma samples. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for both preclinical and clinical research.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting denaverine from plasma samples.

  • Reagents and Materials:

    • Human plasma (with K2-EDTA as anticoagulant)

    • This compound reference standard

    • Internal Standard (IS): (A structurally similar compound or a stable isotope-labeled denaverine is recommended. For this protocol, Propiverine can be considered as a potential internal standard based on its structural similarities and common use in similar analyses.)

    • Acetonitrile (B52724) (HPLC grade), chilled at 2-8 °C

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Propiverine in methanol).

    • Add 300 µL of chilled acetonitrile containing 0.1% formic acid to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm), is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.5 90
      2.5 90
      2.6 10

      | 4.0 | 10 |

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Autosampler Temperature: 10 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

    • MRM Transitions (Hypothetical, based on common fragmentation patterns and literature on related compounds):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Denaverine 398.3 112.1 25
      Denaverine (Qualifier) 398.3 97.1 30

      | Propiverine (IS) | 368.5 | 154.2 | 28 |

Data Presentation

Table 1: Method Validation Summary for this compound in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability (Freeze-Thaw, Short-term, Long-term) Stable

Note: The data presented in this table is a representative summary of expected performance for a validated method and should be confirmed during in-house validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject chromatography 10. Chromatographic Separation inject->chromatography detection 11. Mass Spectrometric Detection (MRM) chromatography->detection integration 12. Peak Integration detection->integration calibration 13. Calibration Curve Generation integration->calibration quantification 14. Quantification of Denaverine calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of Denaverine.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation lcms LC-MS/MS sample_prep Sample Preparation lcms->sample_prep chromatography Chromatography lcms->chromatography mass_spec Mass Spectrometry lcms->mass_spec data_analysis Data Analysis lcms->data_analysis stability Stability lcms->stability recovery Recovery sample_prep->recovery matrix_effect Matrix Effect sample_prep->matrix_effect linearity Linearity data_analysis->linearity precision Precision data_analysis->precision accuracy Accuracy data_analysis->accuracy

Caption: Key components of the LC-MS/MS method and its validation.

Application Notes and Protocols for In Vitro Organ Bath Analysis of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a spasmolytic agent recognized for its smooth muscle relaxant properties.[1][2] Its therapeutic applications, particularly in veterinary medicine for managing conditions like dystocia (difficult birth) and gastrointestinal spasms, are well-documented.[3][4] The primary mechanisms of action for this compound are twofold: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1][5] This dual action leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of smooth muscle tissue.[5]

These application notes provide a comprehensive protocol for the in vitro assessment of this compound's effects on smooth muscle contractility using an isolated organ bath system. This technique is fundamental for characterizing the pharmacological profile of spasmolytic agents.[5][6]

Mechanism of Action

This compound exerts its effects on smooth muscle cells through two primary signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: Denaverine inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][7] The resulting increase in intracellular cAMP and cGMP levels activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate various downstream targets that ultimately lead to a decrease in intracellular calcium levels and smooth muscle relaxation.[5]

  • Anticholinergic Activity: Denaverine also acts as an antagonist at muscarinic receptors, thereby blocking the action of acetylcholine (B1216132).[1][5] Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction. By inhibiting its binding, Denaverine prevents the acetylcholine-induced increase in intracellular calcium, further contributing to muscle relaxation.[5]

Denaverine_Mechanism cluster_cell Smooth Muscle Cell cluster_pde PDE Inhibition cluster_ach Anticholinergic Activity Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Muscarinic_R Muscarinic Receptor Denaverine->Muscarinic_R cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degradation PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activation Ca_decrease Decreased Intracellular Ca2+ PKA_PKG->Ca_decrease phosphorylation events Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Ca_increase_block Blocked Ca2+ Increase Muscarinic_R->Ca_increase_block prevents increase ACh Acetylcholine ACh->Muscarinic_R binds Ca_increase_block->Relaxation

References

Application Notes and Protocols for Ex Vivo Uterine Contraction Assay Using Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine (B1201730) hydrochloride is recognized as a spasmolytic agent with relaxant effects on smooth muscle, historically used in veterinary medicine to manage myometrial contractions during parturition.[1][2] It is described as a "neurotropic-musculotropic spasmolytic agent," suggesting a dual mechanism of action.[1][3] The neurotropic effect is thought to arise from the competitive inhibition of M-cholinergic receptors, while the myotropic effect is presumed to involve the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1][3]

Despite its historical use, recent in vitro evidence from studies on canine myometrium suggests that denaverine hydrochloride has no significant direct effect on myometrial contractility, either in isolation or in combination with uterotonic agents like oxytocin (B344502).[3][4][5] This presents a discrepancy between its proposed mechanism and observed effects in recent experimental settings, warranting further investigation.[4]

These application notes provide a detailed protocol for utilizing an ex vivo uterine contraction assay to evaluate the effects of this compound on myometrial tissue. This method allows for the direct measurement of isometric contractions of uterine muscle strips in an organ bath setup, providing critical preclinical data on the potency and efficacy of potential tocolytic or uterotonic agents.[6][7]

Data Presentation

Recent in vitro studies on canine pregnant myometrium have shown no significant tocolytic effect of this compound. The tables below summarize the key findings from these studies.

Table 1: In Vitro Effects of this compound on Myometrial Contraction

Species/TissueExperimental ModelKey FindingsQuantitative Data (Inhibition of Contraction)Source(s)
Canine (pregnant)Organ bath with oxytocin-induced contractionsNo significant effect on amplitude, mean force, Area Under the Curve (AUC), or frequency of contractions. Did not affect oxytocin-induced contractions or show a priming effect.No significant inhibition observed.[3][4][5]

Table 2: Analysis Parameters for Myometrial Contractions

ParameterDescription
Amplitude The peak force of a contraction from the baseline.
Mean Force The average force exerted by the muscle over a period of time.
Area Under the Curve (AUC) Represents the total work done by the muscle during contractions.
Frequency The number of contractions per unit of time.

Experimental Protocols

This protocol details the methodology for assessing the effect of this compound on spontaneous and oxytocin-induced contractions of isolated uterine smooth muscle strips.

Materials and Reagents
  • Fresh myometrial biopsies

  • Krebs-bicarbonate solution (or physiological saline solution)

  • This compound stock solution

  • Oxytocin stock solution

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

Procedure

1. Tissue Preparation

  • Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.

  • Carefully dissect the tissue to remove connective and vascular tissue.

  • Dissect fine strips of myometrium (e.g., 2 mm x 10 mm).

2. Organ Bath Setup and Equilibration

  • Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.[6]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply a passive tension of approximately 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. Spontaneous contractions should develop during this period.[6]

  • Replace the Krebs solution every 15-20 minutes during equilibration.[6]

3. Experimental Phases

  • Phase 1: Spontaneous Contractions

    • Record a stable period of spontaneous contractions for at least 30 minutes to establish a baseline.

    • Add increasing concentrations of this compound to the bath in a cumulative manner.

    • Record the contractile activity at each concentration.

  • Phase 2: Oxytocin-Induced Contractions

    • After a washout period to return to baseline, induce stable and robust contractions by adding a submaximal concentration of oxytocin (e.g., 1 nM to 100 nM) to the organ bath.[5][6]

    • Allow the oxytocin-induced contractions to stabilize for at least 30 minutes.

    • Once stable contractions are established, begin the cumulative addition of this compound to the organ bath.

    • Record the response at each concentration of this compound.

  • Phase 3: Priming Effect (Optional)

    • After a washout period, pre-incubate the tissue with this compound for a set period (e.g., 20 minutes) before the addition of oxytocin to assess any priming effects.[3]

4. Data Acquisition and Analysis

  • Continuously record the isometric force of the muscle strip contractions.

  • Analyze the recorded data for the average amplitude, mean force, area under the curve (AUC), and frequency of contractions.[5]

  • Compare the contractility parameters before and after the addition of this compound using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experimental Phases cluster_analysis Data Analysis tissue_biopsy Myometrial Biopsy dissection Dissect Myometrial Strips tissue_biopsy->dissection mounting Mount Strips in Organ Bath dissection->mounting equilibration Equilibrate (2h, 37°C) mounting->equilibration spontaneous Record Spontaneous Contractions equilibration->spontaneous add_denaverine_spontaneous Add Denaverine HCl (Cumulative) spontaneous->add_denaverine_spontaneous washout1 Washout add_denaverine_spontaneous->washout1 induce_oxytocin Induce Contractions (Oxytocin) washout1->induce_oxytocin add_denaverine_oxytocin Add Denaverine HCl (Cumulative) induce_oxytocin->add_denaverine_oxytocin data_acquisition Record Isometric Force add_denaverine_oxytocin->data_acquisition analyze_parameters Analyze Amplitude, Frequency, AUC data_acquisition->analyze_parameters

Caption: Experimental workflow for the ex vivo uterine contraction assay.

Signaling Pathways in Uterine Contraction

The following diagrams illustrate the established signaling pathway for oxytocin-induced uterine contraction and the proposed, though not recently substantiated in vitro, mechanism of action for this compound.

oxytocin_pathway cluster_oxytocin Oxytocin-Induced Contraction Oxytocin Oxytocin OTR Oxytocin Receptor (Gq/11-coupled) Oxytocin->OTR PLC Phospholipase C (PLC) OTR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Contraction Contraction MLCK->Contraction

Caption: Signaling pathway of oxytocin-induced uterine muscle contraction.

denaverine_pathway cluster_denaverine Proposed Denaverine HCl Mechanism of Action Denaverine Denaverine HCl Denaverine->Inhibition1 Denaverine->Inhibition2 M_receptor M-cholinergic Receptor Relaxation Relaxation M_receptor->Relaxation Ca_channel Calcium Channels Ca_channel->Relaxation Inhibition1->M_receptor Inhibition2->Ca_channel

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine (B1201730) hydrochloride is a spasmolytic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] It functions as a phosphodiesterase (PDE) inhibitor and exhibits anticholinergic activity, leading to the relaxation of smooth muscles.[1][][3] Accurate and reliable analytical methods are essential for the quality control of denaverine hydrochloride in bulk drug substance and pharmaceutical dosage forms.

This document provides detailed protocols for two common analytical techniques for the quantification of this compound: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). These methods are crucial for ensuring the potency, purity, and stability of the final pharmaceutical product.

Chemical Structure

cluster_denaverine This compound Denaverine   cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution (100 µg/mL) Working Prepare Working Standard Solutions (3-15 µg/mL) Standard->Working Measure Measure Absorbance at 221 nm Working->Measure Sample Prepare Sample Solution (from dosage form) Sample->Measure CalCurve Plot Calibration Curve Measure->CalCurve Quantify Quantify Denaverine HCl in Sample CalCurve->Quantify cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase Standard Prepare Standard Solution MobilePhase->Standard Sample Prepare Sample Solution MobilePhase->Sample Inject Inject Solutions into HPLC System Standard->Inject Sample->Inject Chromatogram Record Chromatograms Inject->Chromatogram PeakArea Measure Peak Areas Chromatogram->PeakArea Quantify Calculate Denaverine HCl Concentration PeakArea->Quantify Denaverine This compound PDE Phosphodiesterase (PDE) Denaverine->PDE inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP degradation Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation leads to

References

Application Note and Protocol for Mobile Phase Optimization in Denaverine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a spasmolytic agent used in both veterinary and human medicine for its muscle-relaxant properties.[1] Its therapeutic action is attributed to its dual mechanism of phosphodiesterase (PDE) inhibition and anticholinergic activity.[1] Accurate and robust analytical methods are essential for the quality control and stability assessment of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

This document provides a comprehensive guide to developing and optimizing the mobile phase for the reversed-phase HPLC (RP-HPLC) analysis of this compound. It includes established methods as a baseline and a detailed protocol for systematic mobile phase optimization to achieve optimal separation, peak shape, and analysis time.

Established HPLC Methods for this compound Analysis

Two primary RP-HPLC methods have been reported for the analysis of this compound. These methods can serve as a starting point for optimization.

ParameterMethod 1Method 2
Column Symmetry C18 (4.6 x 150 mm, 5 µm) or Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm)[1][2]Newcrom R1[3]
Mobile Phase A: Phosphate (B84403) Buffer (pH 3.5)[1][4] B: Acetonitrile (B52724) Ratio: 30:70 (v/v)[1][4] Alternative: Phosphate Buffer (0.02M, pH 3.6) : Methanol (B129727) (55:45 v/v)[1]Acetonitrile, Water, and Phosphoric Acid (for MS compatibility, replace with formic acid)[3]
Flow Rate 0.6 mL/min or 1.0 mL/min[1]Not specified
Detection Wavelength 306 nm or 255 nm[1]Not specified
Column Temperature Ambient or 30 °C[1]Not specified
Injection Volume 10 µL or 20 µL[1]Not specified
Retention Time Approx. 3.2 min[4]Not specified

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Phosphate Buffer (0.05 M, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.[1][4]

  • Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][4]

Optimization Workflow

The following workflow is designed to systematically optimize the mobile phase composition.

Mobile_Phase_Optimization cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Finalization Start Start Optimization Prep_Solutions Prepare Stock & Working Solutions Start->Prep_Solutions Initial_Conditions Run with Initial Conditions (e.g., ACN:Buffer 70:30) Prep_Solutions->Initial_Conditions Evaluate_Chromatogram Evaluate Chromatogram (Peak Shape, Retention, Resolution) Initial_Conditions->Evaluate_Chromatogram Decision Acceptable? Evaluate_Chromatogram->Decision Adjust_Organic_Ratio Adjust Organic Solvent Ratio (e.g., 60:40, 80:20) Decision->Adjust_Organic_Ratio No Change_Organic Change Organic Solvent (Methanol) Decision->Change_Organic No, try alternative Adjust_pH Adjust Buffer pH (e.g., 3.0, 4.0) Decision->Adjust_pH No, fine-tune Optimized_Method Optimized Method Decision->Optimized_Method Yes Adjust_Organic_Ratio->Evaluate_Chromatogram Change_Organic->Evaluate_Chromatogram Adjust_pH->Evaluate_Chromatogram System_Suitability Perform System Suitability Optimized_Method->System_Suitability End End System_Suitability->End

Figure 1: Workflow for Mobile Phase Optimization.
Step-by-Step Optimization Protocol

  • Initial Conditions:

    • Begin with the established mobile phase composition of Acetonitrile:Phosphate Buffer (pH 3.5) in a 70:30 (v/v) ratio.[1][4]

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 306 nm.[1]

    • Inject the working standard solution and record the chromatogram.

  • Evaluation of Initial Chromatogram:

    • Retention Time (tR): An ideal retention time is typically between 2 and 10 minutes. If the peak elutes too early, decrease the organic solvent percentage. If it elutes too late, increase the organic solvent percentage.

    • Peak Tailing: For amine compounds like Denaverine, peak tailing can occur due to interactions with residual silanols on the column. A tailing factor of less than 2 is generally desirable.[5]

    • Resolution (Rs): If analyzing this compound in the presence of impurities or degradation products, ensure adequate resolution (Rs > 1.5) between adjacent peaks.

  • Systematic Adjustments:

    • Organic Solvent Ratio:

      • If the retention time needs adjustment, vary the ratio of acetonitrile to buffer in increments of 5% (e.g., 65:35, 75:25).

      • Observe the effect on retention time, peak shape, and resolution.

    • Organic Solvent Type:

      • If satisfactory peak shape or resolution is not achieved with acetonitrile, substitute it with methanol.

      • Start with a methanol concentration that provides a similar elution strength to the initial acetonitrile concentration and optimize the ratio as described above.

    • Mobile Phase pH:

      • The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

      • Adjust the pH of the phosphate buffer in small increments (e.g., ±0.2 pH units) around the initial pH of 3.5.[1] Lowering the pH can help suppress the ionization of silanol (B1196071) groups, potentially reducing peak tailing.[5]

  • Final Method Selection and System Suitability:

    • Once a mobile phase composition that provides the desired chromatographic performance is identified, perform a system suitability test.

    • Inject the working standard solution multiple times (n=5 or 6) and evaluate parameters such as retention time, peak area, tailing factor, and theoretical plates to ensure the method's precision and robustness.

Conclusion

The optimization of the mobile phase is a critical step in developing a robust and reliable HPLC method for the analysis of this compound. By systematically evaluating the type and ratio of the organic solvent and the pH of the aqueous phase, researchers can achieve optimal chromatographic performance, ensuring accurate and precise quantification for quality control and stability studies. The provided protocols offer a clear pathway to achieve this, starting from established methods and moving through a logical optimization workflow.

References

Application Notes and Protocols for the Analytical Validation of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sample preparation and analytical validation of Denaverine hydrochloride in bulk drug and pharmaceutical dosage forms. The protocols detailed below are based on established methodologies and aligned with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness in analytical results.[1][2][3][4][5][6]

Introduction

This compound is a spasmolytic agent utilized in both human and veterinary medicine for its muscle relaxant properties.[1][7][8] Its therapeutic effect stems from a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[1] As a PDE inhibitor, Denaverine elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which leads to the relaxation of smooth muscles.[1] Given its therapeutic importance, accurate and reliable analytical methods are essential for the quality control and stability assessment of Denaverine formulations.

This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Signaling Pathway of this compound

Denaverine exerts its spasmolytic effect through two primary pathways. It inhibits phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates protein kinases that promote smooth muscle relaxation by reducing intracellular calcium levels.[1] Additionally, Denaverine exhibits anticholinergic properties by blocking acetylcholine (B1216132) receptors, further contributing to its muscle relaxant effects.[1]

G cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase ATP->AC converts cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE degraded by Relaxation Smooth Muscle Relaxation cAMP->Relaxation Denaverine This compound Denaverine->PDE inhibits AChR Acetylcholine Receptor Denaverine->AChR blocks Contraction Smooth Muscle Contraction AChR->Contraction ACh Acetylcholine ACh->AChR binds to

Mechanism of action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound working standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[8]

  • 0.45 µm membrane filter

  • 0.45 µm syringe filter

Instrumentation

A High-Performance Liquid Chromatograph equipped with a UV detector is recommended.

Chromatographic Conditions

An isocratic RP-HPLC method is suggested for the analysis of Denaverine. The following conditions have demonstrated good resolution and peak shape:[1][7]

ParameterCondition 1Condition 2
HPLC System HPLC with UV DetectorUPLC with UV/PDA Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[1]Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v)[1][7]Phosphate Buffer (0.02M, pH 3.6): Methanol (55:45 v/v)
Flow Rate 0.6 mL/min[1][7]1.0 mL/min
Detection Wavelength 306 nm[1][7]255 nm
Injection Volume 20 µL[1]10 µL
Column Temperature Ambient30 °C
Run Time 5 min[1]~10 min
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.[1][7]

  • Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in the ratio of 30:70 (v/v). Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1][7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[1][7]

  • Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1][7]

  • Sample Preparation (from Injectable Dosage Form, 40 mg/mL): Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask. Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[1][7] Further, dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[1][7]

Analytical Method Validation

The analytical method should be validated according to ICH guidelines.[2][3][4][5][6] The following tables summarize typical validation parameters and their acceptance criteria.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of peak areas (n=6) ≤ 2.0%
Method Validation Parameters
ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of Denaverine.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters. %RSD should be ≤ 2.0%.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Denaverine.

G start Start prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 30:70) start->prep_mobile_phase setup_hplc HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->setup_hplc prep_std Prepare Standard Solutions (Stock & Working) setup_hplc->prep_std system_suitability Perform System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution (from Dosage Form) system_suitability->prep_sample inject_blank Inject Blank (Mobile Phase) prep_sample->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample data_acq Data Acquisition & Chromatogram Recording inject_sample->data_acq data_analysis Data Analysis (Peak Area, Retention Time) data_acq->data_analysis quantify Quantify Denaverine in Sample data_analysis->quantify end End quantify->end

HPLC experimental workflow for Denaverine analysis.

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the Denaverine drug substance. The primary degradation pathways for Denaverine include ester hydrolysis, oxidative O-dealkylation, and N-dealkylation.

Protocol for Forced Degradation

Prepare a stock solution of Denaverine and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionReagent/ConditionDuration
Acidic Hydrolysis 0.1 N HClReflux at 60°C for 2-8 hours
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 1-4 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24 hours
Thermal Degradation Dry heat at 80°C24-72 hours
Photolytic Degradation Expose to UV-A and visible light as per ICH Q1B guidelines.Analyze at appropriate time points.

After exposure, neutralize the acidic and alkaline samples before dilution and injection into the HPLC system.

Evaluation of Forced Degradation Studies
  • Specificity: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.

  • Peak Purity: The peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.

  • Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been accounted for.

By following these protocols, researchers and scientists can confidently implement a robust and reliable HPLC method for the analysis of this compound, ensuring the quality, efficacy, and safety of the final drug product.

References

Application Notes and Protocols for Studying the Effects of Denaverine Hydrochloride on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Denaverine hydrochloride on gastrointestinal (GI) motility. This compound is a smooth muscle relaxant with a dual mechanism of action, making it a compound of interest for treating various GI spasmodic conditions.[1][2][3] This document outlines detailed protocols for in vivo, ex vivo, and in vitro studies, along with a framework for data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound exerts its spasmolytic effects on gastrointestinal smooth muscle through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition : this compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation.[2][3]

  • Anticholinergic Activity : The compound also exhibits anticholinergic properties by blocking muscarinic receptors.[2][3] By antagonizing the action of acetylcholine (B1216132), a key neurotransmitter that mediates smooth muscle contraction, this compound prevents acetylcholine-induced contractile responses.[2][3]

Experimental Protocols

A multi-faceted approach employing in vivo, ex vivo, and in vitro models is recommended for a thorough investigation of this compound's effects on GI motility.

1. In Vivo Assessment of Gastrointestinal Transit

  • Objective : To determine the effect of this compound on gastric emptying and intestinal transit time in animal models (e.g., mice or rats).

  • Protocol: Charcoal Meal Transit Assay [4]

    • Animal Preparation : Fast adult mice or rats for 18-24 hours with free access to water to ensure an empty stomach.

    • Drug Administration : Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

    • Marker Administration : After a specific absorption time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally.

    • Euthanasia and Dissection : At a fixed time point after charcoal administration (e.g., 20-30 minutes), humanely euthanize the animals.

    • Measurement : Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal front.

    • Calculation : Express the intestinal transit as a percentage of the total length of the small intestine.

  • Protocol: Phenol (B47542) Red Gastric Emptying Assay

    • Animal Preparation : Fast adult mice or rats for 18-24 hours with free access to water.

    • Drug Administration : Administer this compound or vehicle control (p.o. or i.p.).

    • Test Meal Administration : After the drug absorption period, administer a test meal containing a non-absorbable marker, such as 0.05% phenol red in a 1.5% methylcellulose (B11928114) solution.

    • Euthanasia and Stomach Removal : After a set time (e.g., 20 minutes), euthanize the animals and clamp the pyloric and cardiac ends of the stomach before removal.

    • Quantification : Homogenize the stomach in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant spectrophotometrically to determine the concentration of phenol red remaining in the stomach.

    • Calculation : Gastric emptying is calculated by comparing the amount of phenol red recovered from the stomachs of test animals to that of a control group sacrificed immediately after receiving the test meal.

2. Ex Vivo Assessment of Intestinal Contractility

  • Objective : To evaluate the direct effect of this compound on isolated intestinal smooth muscle contractility.

  • Protocol: Isolated Guinea Pig Ileum Preparation [3]

    • Tissue Preparation : Humanely euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and place it in a bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Mounting : Mount the ileum segment in an organ bath under a resting tension (e.g., 1 g).

    • Contraction Induction : Induce sustained contractions using an agonist such as acetylcholine or histamine.

    • Drug Application : Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.

    • Data Recording : Continuously record the muscle tension using an isometric force transducer.

    • Analysis : Plot concentration-response curves to determine the EC50 (half-maximal effective concentration) for the relaxant effect of this compound.

3. In Vitro Enzyme Inhibition Assay

  • Objective : To quantify the inhibitory effect of this compound on specific phosphodiesterase isoenzymes.

  • Protocol: Phosphodiesterase (PDE) Inhibition Assay [5]

    • Enzyme and Substrate : Incubate a purified recombinant PDE enzyme (e.g., PDE4 or PDE5) with its fluorescently or radiolabeled substrate (cAMP or cGMP).

    • Compound Incubation : Add this compound at various concentrations to the reaction mixture.

    • Reaction Termination : Allow the enzymatic reaction to proceed for a defined period and then stop it.

    • Product Quantification : Quantify the amount of hydrolyzed substrate.

    • Data Analysis : Calculate the percentage of PDE inhibition for each concentration of this compound and plot an inhibition curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template for summarizing experimental findings from the protocols described above.

Table 1: Effect of this compound on Gastrointestinal Transit in Mice

Treatment GroupDose (mg/kg)Gastric Emptying (%)Intestinal Transit (%)
Vehicle Control-Value ± SEMValue ± SEM
Denaverine HClDose 1Value ± SEMValue ± SEM
Denaverine HClDose 2Value ± SEMValue ± SEM
Denaverine HClDose 3Value ± SEMValue ± SEM

Table 2: Ex Vivo Spasmolytic Activity of this compound on Guinea Pig Ileum

AgonistDenaverine HCl Concentration (μM)Inhibition of Contraction (%)EC50 (μM)
Acetylcholine (1 μM)Concentration 1Value ± SEMValue
Concentration 2Value ± SEM
Concentration 3Value ± SEM
Histamine (1 μM)Concentration 1Value ± SEMValue
Concentration 2Value ± SEM
Concentration 3Value ± SEM

Table 3: In Vitro Inhibitory Activity of this compound on Phosphodiesterase Isoenzymes

PDE IsoenzymeDenaverine HCl IC50 (μM)
PDE4Value
PDE5Value

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.

G cluster_0 Phosphodiesterase (PDE) Inhibition Pathway cluster_1 Anticholinergic Pathway Denaverine_PDE Denaverine HCl PDE Phosphodiesterase (PDE) Denaverine_PDE->PDE inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Ca_decrease_PDE Decrease in Intracellular Ca²⁺ PKA_PKG->Ca_decrease_PDE Relaxation_PDE Smooth Muscle Relaxation Ca_decrease_PDE->Relaxation_PDE Denaverine_ACH Denaverine HCl Muscarinic_R Muscarinic Receptors Denaverine_ACH->Muscarinic_R blocks Ca_increase_ACH Increase in Intracellular Ca²⁺ Muscarinic_R->Ca_increase_ACH Acetylcholine Acetylcholine Acetylcholine->Muscarinic_R activates Contraction_ACH Smooth Muscle Contraction Ca_increase_ACH->Contraction_ACH

This compound's dual mechanism of action.

G cluster_0 In Vivo Gastrointestinal Transit Study Workflow start Animal Fasting drug_admin Denaverine HCl or Vehicle Administration start->drug_admin marker_admin Charcoal Meal Administration drug_admin->marker_admin euthanasia Euthanasia marker_admin->euthanasia dissection Small Intestine Dissection euthanasia->dissection measurement Measure Total Length and Transit Distance dissection->measurement analysis Data Analysis (% Transit) measurement->analysis

Workflow for in vivo gastrointestinal transit studies.

G cluster_1 Ex Vivo Isolated Tissue Study Workflow tissue_prep Isolate Guinea Pig Ileum mounting Mount in Organ Bath tissue_prep->mounting contraction Induce Contraction (e.g., Acetylcholine) mounting->contraction drug_app Cumulative Addition of Denaverine HCl contraction->drug_app recording Record Muscle Tension drug_app->recording analysis_exvivo Data Analysis (EC50) recording->analysis_exvivo

Workflow for ex vivo isolated tissue experiments.

References

Application Notes and Protocols for the Analytical Method Validation of Denaverine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Denaverine hydrochloride is an antispasmodic drug, primarily utilized in veterinary medicine to relax the myometrium in cows and dogs during parturition.[1][2] The quality, safety, and efficacy of the drug substance are dependent on the control of impurities. This document provides a comprehensive guide for the validation of an analytical method for the quantification of impurities in this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is described, which is capable of separating Denaverine from its potential degradation products and process-related impurities.[5][6]

The validation of the analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3] The validation parameters addressed in this protocol include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]

Potential Impurities and Degradation Pathways

Based on the structure of this compound, which contains ester and ether linkages as well as a tertiary amine, the primary degradation pathways are expected to be hydrolysis and oxidation.[5] Common related compounds and potential impurities that can arise during synthesis or degradation include dealkylated and desmethyl derivatives, as well as N-oxide species.[1] Known impurities that may be monitored include "Denaverine Impurity 3 (HCl Salt)" and "2-(Dedimethyldeamino)deethyl Denaverine" (also known as Denaverine Impurity 4).[1][2]

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Documentation A HPLC Method Optimization (Column, Mobile Phase, etc.) B Stress Sample Generation (Acid, Base, Oxidative, Thermal, Photolytic) A->B Stability-Indicating Method E Linearity A->E F Accuracy A->F G Precision (Repeatability & Intermediate) A->G I Robustness A->I C Peak Purity Analysis B->C D Specificity C->D J Validation Report D->J H LOD & LOQ E->H E->J F->J G->J H->J I->J

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

Materials and Methods

Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) in a ratio of 30:70 (v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 221 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Preparation of Solutions

  • Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with orthophosphoric acid.[7]

  • Diluent: Mobile phase.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound working standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

  • Impurity Stock Solutions: If individual impurity standards are available, prepare stock solutions in the diluent at a suitable concentration (e.g., 100 µg/mL).

  • Spiked Sample Solution: Prepare a solution of this compound and spike it with known amounts of impurities and/or degradation products.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid Hydrolysis: To a solution of this compound, add 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: To a solution of this compound, add 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed powder in the diluent for analysis.[9]

  • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[9]

Method Validation Protocols

The validation of the analytical method should be performed according to ICH guidelines.[3][4]

Specificity The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Protocol: Analyze blank (diluent), this compound standard, individual impurity standards (if available), and a spiked sample containing Denaverine and its impurities. Also, analyze the samples from the forced degradation studies. The method is considered specific if all peaks are well-resolved from each other.

Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Protocol: Prepare a series of at least five concentrations of each impurity, ranging from the reporting level to 120% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Prepare spiked samples of this compound with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each sample in triplicate and calculate the percentage recovery.

Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of this compound spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD for the combined data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in the method parameters, such as the pH of the mobile phase (e.g., ± 0.2 units), the percentage of acetonitrile in the mobile phase (e.g., ± 2%), the column temperature (e.g., ± 5°C), and the flow rate (e.g., ± 0.1 mL/min). Analyze a system suitability solution under each condition and evaluate the impact on the results.

Results and Discussion

The following tables summarize the acceptance criteria and provide example data for the validation of an analytical method for this compound impurities.

Table 1: Linearity Data for this compound Impurities (Example)

ImpurityRange (µg/mL)Correlation Coefficient (r²)Slopey-intercept
Impurity A0.1 - 2.0≥ 0.9945821150
Impurity B0.1 - 2.0≥ 0.9952134210

Table 2: Accuracy (Recovery) Data (Example)

ImpuritySpiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance Criteria
Impurity A50%0.50.4998.0%80.0 - 120.0%
100%1.01.02102.0%
150%1.51.4798.0%
Impurity B50%0.50.51102.0%80.0 - 120.0%
100%1.00.9999.0%
150%1.51.53102.0%

Table 3: Precision Data (Example)

ImpurityRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)Acceptance Criteria
Impurity A1.52.1≤ 10.0%
Impurity B1.21.9≤ 10.0%

Table 4: LOD and LOQ Data (Example)

ImpurityLOD (µg/mL)LOQ (µg/mL)
Impurity A0.030.1
Impurity B0.040.12

Table 5: Robustness Data (Example)

ParameterVariation%RSD of Impurity ContentAcceptance Criteria
Mobile Phase pH3.31.8≤ 5.0%
3.72.3
Acetonitrile %68%2.1≤ 5.0%
72%2.5
Flow Rate (mL/min)0.91.9≤ 5.0%
1.12.4
Column Temp (°C)201.7≤ 5.0%
302.2

Logical Relationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Robustness Robustness Robustness->Specificity

Caption: Interdependence of analytical method validation parameters.

The described HPLC method for the determination of impurities in this compound is demonstrated to be specific, linear, accurate, precise, and robust. The validation results indicate that the method is suitable for its intended purpose of quantifying impurities in bulk drug substance and finished pharmaceutical products. The forced degradation studies confirm the stability-indicating nature of the method, capable of separating the active ingredient from its degradation products. This validated method can be effectively implemented for routine quality control and stability monitoring of this compound.

References

Application Notes and Protocols for Denaverine Hydrochloride in Veterinary Obstetric Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Mechanism of Action

Denaverine (B1201730) hydrochloride is a neurotropic-musculotropic spasmolytic agent utilized in veterinary medicine to facilitate parturition.[1][2] Its primary application is in regulating myometrial contractions and increasing the elasticity of the soft birth canal (cervix, vagina, and vulva) in species such as cattle, sheep, and pigs.[2][3][4] It is particularly noted for its use in heifers to ease first calving and in managing dystocia (difficult birth) when uterine hypertonicity is a contributing factor.[1][5]

The therapeutic effect of Denaverine hydrochloride is attributed to a dual mechanism of action that promotes smooth muscle relaxation:

  • Myotropic Effect: This is believed to involve the inhibition of phosphodiesterase (PDE) and the blockade of calcium channels.[2][6][7] PDE inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin required for muscle contraction. Blocking calcium channels reduces the influx of Ca2+, which is essential for initiating the contractile process.

  • Neurotropic Effect: This effect is attributed to anticholinergic activity, specifically the competitive inhibition of M-cholinergic receptors, which further contributes to smooth muscle relaxation.[2][7]

These actions result in a spasmolytic and analgesic effect on the uterus and birth canal, which can help regulate labor contractions and promote cervical dilation.[1][3]

Denaverine_Signaling_Pathway Mechanism of Action of this compound cluster_0 Denaverine HCl cluster_1 Myometrial Cell Denaverine Denaverine Hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits Ca_Channel Ca2+ Channels Denaverine->Ca_Channel Blocks M_Receptor M-cholinergic Receptor Denaverine->M_Receptor Blocks cAMP ↑ cAMP PDE->cAMP Degrades Ca_Influx ↓ Intracellular [Ca2+] Ca_Channel->Ca_Influx M_Receptor->Ca_Influx Reduces Ca2+ release from SR AC Adenylyl Cyclase AC->cAMP Converts ATP to MLCK Myosin Light-Chain Kinase (MLCK) cAMP->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to Ca_Influx->Relaxation Contributes to

Signaling pathway of Denaverine in uterine smooth muscle cells.

Application Notes

Indications for Use
  • Cattle (Cows & Heifers): The primary indication is to promote the dilation of the soft birth canal when opening is insufficient.[5][8] It is also used to regulate hypertonic uterine contractions and facilitate parturition in heifers.[5][8]

  • Buffaloes: Shown to be effective in augmenting cervical dilation following the correction of uterine torsion.[9]

  • Sheep and Pigs: Approved for use to regulate myometrial contractions, though specific research is less extensive than in cattle.[3]

  • Canine: While sometimes recommended in combination with oxytocin (B344502) for uterine inertia, an in vitro study on canine myometrium found no significant effect of Denaverine on uterine contractions.[6]

Contraindications and Special Warnings
  • Mechanical Obstructions: Do not administer in cases of mechanical obstruction such as an oversized fetus, fetal malpresentation, or uterine torsion. These conditions must be resolved prior to administration.[5][8]

  • Timing of Administration: The product is ineffective if no part of the fetus has entered the cervical canal and abdominal pressing has not commenced.[8]

  • Hypersensitivity: Do not use in animals with a known hypersensitivity to the active substance.[5]

Recommended Dosages
SpeciesDosage per AnimalApprox. Dose RateRoute of Admin.Notes
Cows / Heifers 400 mg (10 ml of 40 mg/ml)~0.8 mg/kgIntramuscular (IM)May be repeated once after 40-60 minutes if needed.[3][5]
Sheep 80 - 120 mg~0.8 mg/kgIntramuscular (IM)Single or repeated dose.[3]
Pigs 200 mg~1.2 mg/kgIntramuscular (IM)Single or repeated dose.[3]

Quantitative Data from Veterinary Studies

The following tables summarize key quantitative findings from clinical research on this compound.

Table 1: Efficacy of Denaverine HCl in Combination with Carbetocin (B549339) in Bovine Parturition (Data sourced from Zobel and Taponen, 2014)[10]

ParameterTreatment Group (Denaverine + Carbetocin, n=100)Control Group (n=100)
Need for Any Assistance Halved compared to controlBaseline
Difficult Calving DecreasedBaseline
Birth Canal Lesions DecreasedBaseline
Clinical Endometritis DecreasedBaseline
Days Open 67 days78 days
AIs per Pregnancy 1.31.6

Table 2: Effect of Denaverine HCl on Assisted Delivery in Heifers (Data sourced from Lange et al., 2019)[1]

ParameterTreatment Group (400 mg Denaverine HCl, n=41)Control Group (Placebo, n=42)
Pulling Force (AUC) Significantly ReducedBaseline
Assisted Calving Rate No Significant EffectNo Significant Effect
Calf APGAR Score No Significant EffectNo Significant Effect
Calf Blood Lactate (B86563) No Significant EffectNo Significant Effect

Table 3: Efficacy of Denaverine HCl in Buffaloes Following Uterine Torsion Correction (Data sourced from Ghazy et al., 2022)[9]

ParameterDenaverine HCl GroupDenaverine + Methylergometrine
Rapid Cervical Dilation Rate 3.1 ± 0.26 cm3.2 ± 0.19 cm
Max. Cervical Diameter (24h) 17 ± 0.52 cm16 ± 0.46 cm
Fetal Viability 100%88.8%
Parturition (No Maneuvers) 2.1 ± 0.26 (Score)1.8 ± 0.22 (Score)
Placental Dropping Time 9.4 ± 1.2 hours10 ± 1.1 hours

Experimental Protocols

Protocol 1: In Vivo Clinical Trial for Efficacy in Heifers

This protocol is based on methodologies used to assess the effect of this compound on calving ease and calf vitality.

  • Objective: To determine the effect of Denaverine HCl on the pulling force required during assisted parturition and on neonatal calf vitality.

  • Animal Model: Primiparous dairy heifers (e.g., Holstein-Friesian) with a known service date.

  • Experimental Design: A randomized, placebo-controlled, double-blinded clinical trial.

    • Enrollment: Heifers are enrolled at the onset of stage two labor (appearance of the amniotic sac).

    • Randomization: Animals are randomly allocated to either a treatment group (Denaverine HCl) or a control group (saline placebo).

    • Treatment Administration: Administer 400 mg of Denaverine HCl (10 ml) or an equivalent volume of saline via subcutaneous or intramuscular injection.[11]

    • Observation Period: Allow 60 minutes for unassisted delivery. If the calf is not born within this period, intervention via mechanical calf puller is initiated.

  • Data Collection:

    • Pulling Force: If assistance is required, interpose a digital force gauge between the calf puller and the calf to record the pulling force (in Newtons) over time.

    • Calf Vitality: Immediately after birth, assess calf vitality using a modified APGAR score (heart rate, respiration, muscle tone, etc.). Collect a blood sample from the Vena auricularis to measure lactate concentration using a portable analyzer.

    • Calving Parameters: Record the duration of labor, calving modality (spontaneous vs. assisted), and any observed maternal injuries.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the area under the curve for pulling force, APGAR scores, and lactate concentrations between the treatment and control groups.

In_Vivo_Workflow Experimental Workflow: In Vivo Clinical Trial cluster_0 Setup cluster_1 Intervention cluster_2 Data Collection cluster_3 Analysis A Select Primiparous Heifers B Onset of Stage Two Labor (Amniotic Sac Visible) A->B C Random Allocation B->C D1 Treatment Group: Administer 400mg Denaverine HCl C->D1 Group 1 D2 Control Group: Administer Saline Placebo C->D2 Group 2 E Observe for 60 min D1->E D2->E F Calf Born Spontaneously E->F Success G Assisted Delivery (>60 min) E->G Failure I Assess Calf Vitality: APGAR Score & Blood Lactate F->I H Measure Pulling Force with Digital Gauge G->H H->I J Statistical Analysis: Compare Treatment vs. Control I->J

Experimental workflow for a Denaverine clinical trial.
Protocol 2: In Vitro Myometrial Contractility Assay

This protocol is based on organ bath studies designed to measure the direct effect of this compound on uterine muscle tissue.[2][6]

  • Objective: To quantify the effect of Denaverine HCl on spontaneous and oxytocin-induced contractions of isolated myometrial strips.

  • Materials: Uterine tissue from periparturient animals (e.g., cow, sow, bitch), Krebs-Henseleit buffer, Denaverine HCl, Oxytocin, organ bath system with force-displacement transducers, and a data acquisition system.

  • Methodology:

    • Tissue Preparation: Euthanize a periparturient animal and immediately dissect the uterus. Place uterine horns in chilled, aerated Krebs-Henseleit solution. Carefully separate the longitudinal and circular myometrial layers and cut into strips (approx. 10 mm x 2 mm).

    • Mounting: Suspend the myometrial strips vertically in organ bath chambers filled with 37°C Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed holder and the other to a force transducer.

    • Equilibration: Allow strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with buffer changes every 15-20 minutes.

    • Experimental Procedure:

      • Record a period of spontaneous contractile activity.

      • Induce stable, rhythmic contractions using a low concentration of oxytocin (e.g., 1 nM).

      • Once stable contractions are achieved, add Denaverine HCl in a cumulative, dose-dependent manner to the bath.

      • Record the contractile response for at least 20 minutes at each concentration.

  • Data Analysis: Measure the amplitude (force), frequency, and area under the curve (AUC) of the myometrial contractions before and after the addition of Denaverine HCl. Use statistical analysis (e.g., paired t-test, ANOVA) to determine if there is a significant inhibitory effect.

In_Vitro_Workflow Experimental Workflow: In Vitro Organ Bath Assay cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis A Collect Uterine Horns from Periparturient Animal B Dissect Myometrial Strips (Longitudinal & Circular) A->B C Mount Strips in Organ Bath Chambers B->C D Equilibrate under Tension (60 min) C->D E Record Spontaneous Contractions (Baseline) D->E F Induce Rhythmic Contractions with Oxytocin E->F G Add Cumulative Doses of Denaverine HCl F->G H Record Contractile Traces (Force vs. Time) G->H I Measure Amplitude, Frequency, and AUC H->I J Statistically Compare Pre- vs. Post-Denaverine I->J

Experimental workflow for an in vitro organ bath assay.

References

Denaverine Hydrochloride: Application Notes and Protocols for Smooth Muscle Relaxation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine (B1201730) hydrochloride is a potent spasmolytic agent utilized in both human and veterinary medicine for its smooth muscle relaxant properties.[1][2] It is particularly noted for its application in managing conditions related to visceral and vasospastic smooth muscle hyperactivity.[1] Structurally and pharmacologically similar to papaverine (B1678415), denaverine hydrochloride's therapeutic efficacy is primarily attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][3] These actions lead to the relaxation of smooth muscles, proving beneficial in various clinical scenarios, including gastrointestinal spasms and facilitating parturition in veterinary medicine.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in research models focused on smooth muscle relaxation. It is intended to be a comprehensive resource for scientists and professionals in drug development and smooth muscle physiology.

Mechanism of Action

This compound exerts its smooth muscle relaxant effects through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] This inhibition leads to the intracellular accumulation of cAMP and cGMP.[4] Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3][4] This activation cascade culminates in a decrease in intracellular calcium concentrations, a key trigger for muscle contraction, thereby promoting relaxation.[2]

  • Anticholinergic Activity: The compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1][3] By antagonizing the action of acetylcholine, a primary neurotransmitter mediating smooth muscle contraction, this compound prevents acetylcholine-induced contractile responses.[1]

Data Presentation

While extensive quantitative data for this compound is limited in publicly available literature, the following tables provide a summary of available information and a template for data generation in research settings.[1][3] For comparative context, data for the related compound papaverine may be considered.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3321-06-0[6]
Molecular Formula C₂₄H₃₄ClNO₃[6]
Molecular Weight 419.99 g/mol [6]
Appearance White or almost white crystalline powder[6]
Melting Point 140-142 °C[6]
Solubility Soluble in DMSO and Methanol[6]

Table 2: In Vitro Potency (Template for Experimental Data Generation)

CompoundTissueAgonistEC₅₀ / IC₅₀ (µM)Eₘₐₓ (% Relaxation)
Denaverine HCle.g., Rat AortaPhenylephrineData to be determinedData to be determined
Denaverine HCle.g., Guinea Pig IleumAcetylcholineData to be determinedData to be determined
Denaverine HCle.g., Uterine HornOxytocinData to be determinedData to be determined

Note: The lack of specific quantitative data for this compound highlights the need for further research to establish its in vitro potency (e.g., IC₅₀ and pA₂ values).[3]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelDosageRoute of AdministrationObserved EffectReference(s)
Heifers and Cows200 - 400 mg per animal (~0.8 mg/kg)Intramuscular (IM)Facilitation of parturition[7]
Sheep80 - 120 mg per animal (~0.8 mg/kg)Intramuscular (IM)Facilitation of parturition[7]
Pigs200 mg per animal (~1.2 mg/kg)Intramuscular (IM)Onset of effect in 15-30 minutes[7]
Rats (Reproduction Study)10, 33, or 100 mg/kg bwOral-[7]
Holstein-Friesian HeifersNot specifiedNot specifiedReduced pulling force during assisted calving[8]
Simmental Cows and HeifersNot specifiedNot specifiedIncreased birth canal dilation and reduced need for assistance[9][10]

Signaling Pathway and Experimental Workflow

denaverine_signaling_pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP to Muscarinic_Receptor Muscarinic Receptor Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Denaverine Denaverine HCl Denaverine->Muscarinic_Receptor Blocks PDE PDE Denaverine->PDE Inhibits PDE->cAMP Degrades PDE->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Ca2_decrease [Ca²⁺]i Decrease PKA->Ca2_decrease PKG->Ca2_decrease Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates

Caption: Signaling pathway of this compound in smooth muscle cells.

experimental_workflow start Start tissue_prep 1. Isolate Smooth Muscle Tissue (e.g., aorta, ileum, uterus) start->tissue_prep organ_bath 2. Mount Tissue in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) tissue_prep->organ_bath equilibration 3. Equilibrate Under Optimal Tension (e.g., 60-90 min) organ_bath->equilibration viability_test 4. Assess Viability (e.g., High KCl contraction) equilibration->viability_test pre_contraction 5. Induce Submaximal Contraction (e.g., Phenylephrine, Acetylcholine, Oxytocin) viability_test->pre_contraction drug_addition 6. Cumulative Addition of Denaverine HCl (e.g., 1 nM to 100 µM) pre_contraction->drug_addition data_recording 7. Record Isometric Tension drug_addition->data_recording data_analysis 8. Data Analysis (Concentration-Response Curve, EC₅₀, Eₘₐₓ) data_recording->data_analysis end End data_analysis->end

Caption: Experimental workflow for isolated organ bath studies.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.[3]

Objective: To determine the relaxant effect of this compound on isolated smooth muscle tissue.

1. Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical guidelines.[4] b. Isolate the desired smooth muscle tissue (e.g., thoracic aorta, ileum, trachea, bladder).[4] c. Dissect the tissue into strips or rings of appropriate size (e.g., 2-4 mm rings) in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[4]

2. Experimental Setup: a. Suspend the tissue segments in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[4] b. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.[4] c. Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), washing the tissue with fresh solution every 15-20 minutes.[4]

3. Experimental Procedure: a. Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to assess its viability.[5] Wash the tissue until it returns to baseline. b. Contraction Induction: Add a contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride to the bath to induce a stable, submaximal contraction.[3][5] c. Compound Administration: Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).[4] Allow the tissue to stabilize at each concentration before adding the next.[4]

4. Data Recording and Analysis: a. Continuously record the tension of the muscle tissue using a force transducer.[3] b. Measure the relaxant effect as the percentage reduction in the agonist-induced contraction.[3] c. Plot concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal relaxation) of this compound.[3][5]

Protocol 2: Evaluation of this compound on Parturition in Animal Models

This protocol is based on studies evaluating the effect of this compound on calving ease.[7]

Objective: To assess the effect of this compound on the ease of parturition.

1. Animal Model: a. Select pregnant animals (e.g., heifers, cows).[7][9]

2. Experimental Groups: a. Treatment Group: Administer this compound at the recommended dosage (e.g., ~0.8 mg/kg bw for heifers/cows) via intramuscular injection.[7] A second dose may be administered after approximately 40-60 minutes if labor is not progressing.[11] b. Control Group: Administer a placebo (e.g., saline).

3. Data Collection: a. Calving Modality: Record whether the calving is spontaneous or requires assistance.[8] b. Duration of Calving: Measure the time from the start of active labor until the expulsion of the fetus.[7] c. Pulling Force (for assisted calving): If assistance is required, use a digital force gauge to measure the pulling force applied.[8] d. Birth Canal Dilation: Measure the dilation of the birth canal at set intervals.[9] e. Postpartum Complications: Record the incidence of complications such as endometritis and birth canal lesions.[9]

4. Data Analysis: a. Compare the incidence of assisted calving between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared test).[7] b. Analyze the duration of calving and pulling force data using t-tests or ANOVA.[7] c. Compare the incidence of postpartum complications between the groups.[7]

Solution Preparation

Protocol 3: Preparation of this compound Stock Solution

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.[6]

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in sterile DMSO.[6]

  • Vortex to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.[6]

  • For experiments, prepare serial dilutions of the stock solution in the appropriate cell culture medium or physiological salt solution. It is recommended to start with a concentration range of 0.1 µM to 100 µM, based on the analogous compound papaverine.[6] Include a vehicle control with the same final concentration of DMSO.[6]

Conclusion

This compound is a valuable tool for research into smooth muscle physiology and pharmacology. Its dual mechanism of action provides a unique profile for studying smooth muscle relaxation. The protocols and information provided in this document offer a framework for investigating its effects in various research models. Further research is warranted to fully elucidate its quantitative pharmacological profile, which will enhance its application in both basic science and drug development.

References

Denaverine Hydrochloride: Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a smooth muscle relaxant utilized in both veterinary and human medicine for its antispasmodic properties.[1][2] Its therapeutic effects are attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) and anticholinergic activity.[3][4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data. These application notes provide a detailed guide to the preparation, storage, and handling of this compound solutions for research purposes.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physicochemical Properties and Storage of this compound

ParameterValueReference
Molecular Formula C₂₄H₃₄ClNO₃[5]
Molecular Weight 419.99 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 140-142 °C[]
Storage (Solid) Long-term: -20°C. Short-term (days to weeks): 0-4°C, dry and dark. Room temperature (15–25°C) in a tightly closed container, protected from light and moisture.[5][6][8]
Shelf Life (Solid) >2 years if stored properly[]
Stock Solution Storage -20°C in single-use aliquots, protected from light.[8]
Aqueous Solution Stability Prepare fresh for each experiment; avoid storing diluted aqueous solutions. A veterinary injection formulation is stable for 28 days after opening.[2][9]

Table 2: Solubility Profile of this compound

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) SolubleRecommended for high-concentration stock solutions.[][8][10]
Methanol SolubleCan be used for preparing standard solutions for analysis.[8][9][11]
Ethanol SolubleGeneral solubility noted.[6]
Water Soluble, pH-dependentHigher solubility in acidic conditions (pH < 7). Solubility decreases in neutral to alkaline conditions.[6][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Calculate the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[8]

  • If dissolution is slow, gentle warming in a 37°C water bath can be used to aid the process.[8]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles.[8]

  • Store the aliquots at -20°C, protected from light.[8]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for immediate experimental use.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (e.g., 37°C) sterile aqueous buffer or cell culture medium

  • Sterile conical tubes or appropriate vessels

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture). This is crucial to prevent precipitation.[8]

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental medium. Note: The final concentration of DMSO should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity, though this can be cell-line dependent.[8]

  • Crucial Step: Add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion and minimizes the risk of precipitation.[8]

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

  • Use the freshly prepared working solution immediately for optimal results.[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh Denaverine HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Protect from Light) aliquot->store dilute Dilute in Pre-Warmed Aqueous Medium store->dilute Thaw at RT use Use Immediately dilute->use

Caption: Workflow for this compound Stock Solution Preparation and Storage.

Signaling Pathway

G cluster_pde Phosphodiesterase (PDE) Inhibition Pathway cluster_ach Anticholinergic Pathway denaverine1 Denaverine HCl pde Phosphodiesterase (PDE) denaverine1->pde Inhibits camp_cgmp ↑ cAMP / cGMP pka_pkg ↑ PKA / PKG Activation camp_cgmp->pka_pkg ca_decrease ↓ Intracellular Ca²⁺ pka_pkg->ca_decrease relaxation1 Smooth Muscle Relaxation ca_decrease->relaxation1 denaverine2 Denaverine HCl muscarinic Muscarinic Receptors denaverine2->muscarinic Blocks ach Acetylcholine ach->muscarinic Binds ca_increase ↑ Intracellular Ca²⁺ muscarinic->ca_increase relaxation2 Smooth Muscle Relaxation contraction Smooth Muscle Contraction ca_increase->contraction

References

Troubleshooting & Optimization

Denaverine hydrochloride solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Denaverine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

A1: this compound is an antispasmodic drug that functions as a phosphodiesterase (PDE) inhibitor and possesses anticholinergic properties, leading to the relaxation of smooth muscles.[1] For research purposes, it is a solid powder that is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Preparing a high-concentration stock solution in anhydrous DMSO is the recommended first step for most experimental applications.[1]

Q2: How does pH affect the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is highly dependent on pH.[1] Its solubility is significantly greater in acidic conditions (pH < 7). This is due to the protonation of its tertiary amine group, which results in the formation of a more soluble salt.[1] As the pH increases towards neutral and alkaline, this compound is more likely to be in its less soluble free base form, leading to decreased solubility.[1] For experiments, using a buffer with a pH in the range of 5.0-6.5 may be beneficial if the conditions allow.[1]

Q3: What is the recommended way to prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock?

A3: To avoid precipitation, a phenomenon often referred to as "solvent shock," it is crucial to add the concentrated DMSO stock solution to the aqueous medium slowly and with agitation.[1] Add the DMSO stock drop-wise to the pre-warmed (e.g., 37°C for cell culture) aqueous solution while gently vortexing or swirling.[1] This ensures rapid and even dispersion, minimizing localized high concentrations of the compound that can lead to precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[1] However, tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control experiment to assess the impact of DMSO on your specific cells.[1]

Q5: How should this compound powder and its stock solutions be stored?

A5: this compound powder should be stored at -20°C for long-term stability.[] Stock solutions prepared in DMSO should also be stored at -20°C, preferably in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to precipitation of the compound within the stock.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to your aqueous buffer or cell culture medium.

Potential Causes & Solutions:

  • "Solvent Shock": Rapid addition of the concentrated organic stock to the aqueous solution.

    • Solution: Add the DMSO stock solution drop-wise into the pre-warmed aqueous buffer while gently vortexing or swirling to ensure rapid and even dispersion.[1]

  • High Final Concentration: The target concentration exceeds the solubility limit of this compound in the aqueous medium at that specific pH and temperature.

    • Solution: Review the literature for typical working concentrations. If possible, perform a dose-response experiment starting with lower, more soluble concentrations.[1]

  • Low Temperature of Aqueous Medium: Adding a concentrated stock to a cold aqueous solution can decrease the compound's solubility.

    • Solution: Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when making dilutions.[1]

Issue 2: Precipitation Develops Over Time

Symptom: The solution is initially clear but becomes cloudy or a precipitate forms after a period of incubation.

Potential Causes & Solutions:

  • Poor Solution Stability: this compound in aqueous solutions may not be stable for extended periods at experimental temperatures (e.g., 37°C).

    • Solution: Prepare fresh dilutions for each experiment and use them promptly. Avoid storing diluted aqueous solutions.[1]

  • pH Shift During Experiment: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of this compound.

    • Solution: Ensure your medium is well-buffered for the CO2 concentration in your incubator.[1]

  • Interaction with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can interact with the compound, leading to precipitation.

    • Solution: If this is suspected, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Performing a solubility test in your specific medium can help identify these issues.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₄ClNO₃
Molecular Weight419.99 g/mol []
AppearanceSolid powder[]
Melting Point140-142 °C[]

Table 2: General Solubility Profile of this compound

SolventSolubilityNotes
DMSOSoluble[1][]Recommended for preparing high-concentration stock solutions.
MethanolSoluble[2]
Aqueous SolutionspH-dependent[1]Higher solubility in acidic conditions (pH < 7). Quantitative data in specific buffers is not readily available.

Note: Researchers are advised to experimentally determine the solubility of this compound in their specific aqueous buffers and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 419.99 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • To prepare 1 mL of a 10 mM stock solution, weigh out 4.2 mg of this compound.

  • Add the weighed powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile conical tubes

Procedure (Example for a final concentration of 10 µM in 10 mL):

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Ensure your aqueous buffer or cell culture medium is pre-warmed to the appropriate temperature.

  • In a sterile conical tube, add 10 mL of the pre-warmed aqueous solution.

  • To achieve a 10 µM final concentration, you will need to add 10 µL of the 10 mM stock solution (this results in a final DMSO concentration of 0.1%).

  • Crucial Step: While gently vortexing or swirling the tube containing the aqueous solution, add the 10 µL of the this compound stock solution drop-wise. This ensures rapid and even dispersion.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately in your experiment.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Denaverine HCl Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot dilute Drop-wise Addition of Stock to Buffer with Agitation thaw->dilute prewarm Pre-warm Aqueous Buffer add_buffer Add Buffer to Sterile Tube prewarm->add_buffer add_buffer->dilute inspect Visually Inspect for Precipitation dilute->inspect use Use Immediately inspect->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide Troubleshooting Precipitation of this compound cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? cause_shock Cause: Solvent Shock start->cause_shock Immediately cause_conc Cause: Concentration > Solubility Limit start->cause_conc Immediately cause_temp Cause: Cold Aqueous Medium start->cause_temp Immediately cause_stability Cause: Poor Solution Stability start->cause_stability Over Time cause_ph Cause: pH Shift in Medium start->cause_ph Over Time cause_interaction Cause: Media Component Interaction start->cause_interaction Over Time solution_shock Solution: Slow, drop-wise addition with constant agitation. cause_shock->solution_shock solution_conc Solution: Lower the final concentration. cause_conc->solution_conc solution_temp Solution: Pre-warm medium to 37°C. cause_temp->solution_temp solution_stability Solution: Prepare fresh solutions and use immediately. cause_stability->solution_stability solution_ph Solution: Ensure medium is well-buffered. cause_ph->solution_ph solution_interaction Solution: Reduce serum or use serum-free medium. cause_interaction->solution_interaction

Caption: Troubleshooting logic for this compound precipitation.

References

Denaverine Hydrochloride Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of Denaverine hydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to several degradation pathways, particularly in solution. The main mechanisms of degradation include:

  • Ester Hydrolysis: The ester linkage in the Denaverine molecule is a primary target for hydrolysis, a process that is significantly accelerated in alkaline conditions.[1][2]

  • Oxidation: The tertiary amine and the ether linkage are susceptible to oxidation.[2][3] This can lead to the formation of N-oxides and cleavage of the ether bond.

  • N-dealkylation: The dimethylamino group can undergo oxidative removal of one or both methyl groups.[2]

  • O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through an oxidative process.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][2][3]

Q2: How does the pH of a solution affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the solution. It exhibits the greatest stability in neutral to slightly acidic environments (pH 6-7).[2]

  • Alkaline Conditions (pH > 7): Significantly promotes the hydrolysis of the ester bond, leading to rapid degradation.[1][2]

  • Acidic Conditions (pH < 6): While the protonated tertiary amine enhances aqueous solubility, strongly acidic conditions can also facilitate degradation.[1][2]

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: For preparing stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) or methanol (B129727) are recommended.[1]

  • Long-term storage: Stock solutions in anhydrous DMSO should be stored at -20°C.[1]

  • Short-term storage: Storage at 0-4°C in a dark, dry environment is suitable for days to weeks.[1]

  • Aqueous solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.[1]

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Forced degradation studies help identify potential degradation products. The table below summarizes likely degradation products under different stress conditions.

Stress ConditionPrimary Degradation PathwayLikely Degradation Products
Acidic HydrolysisEster CleavageBenzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetate
Alkaline HydrolysisEster CleavageBenzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetate
OxidationN-dealkylation, O-dealkylationN-monodemethyl denaverine, products of ether cleavage
ThermalFragmentationVarious fragmentation products
PhotolyticPhotochemical DegradationProducts may vary depending on wavelength and solvent

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps
Rapid loss of potency in an aqueous formulation. - pH of the solution is in a range that promotes hydrolysis (especially alkaline pH).- Improper storage temperature.- Measure the pH of your formulation. If alkaline, adjust to a neutral or slightly acidic range (pH 6-7) using a suitable buffer.[2]- Conduct a short-term stability study at the adjusted pH.- Ensure the solution is stored at the recommended temperature and protected from light.[1]
Appearance of unknown peaks in HPLC chromatogram. - Degradation of the sample due to improper storage, handling, or exposure to stress conditions.- Contamination of the sample or reagents.- Review the storage conditions of your sample (temperature, light exposure).- Consider the possibility of oxidative degradation if the sample was exposed to air for an extended period.- Perform a forced degradation study (see Experimental Protocols) to tentatively identify the degradation products by comparing retention times.- Run a blank (diluent only) to check for system or solvent peaks.- Ensure the use of high-purity (HPLC grade) solvents and fresh buffers.[3]
Inconsistent or irreproducible results in stability studies. - Variability in experimental conditions (temperature, pH, light exposure).- Impurities in excipients promoting degradation.- Inconsistent sample preparation.- Tightly control all experimental parameters using calibrated equipment.[3]- Test the purity of excipients used in the formulation.- Include appropriate controls, such as a sample of the active pharmaceutical ingredient (API) alone under the same conditions.- Standardize the final concentration and diluent for all samples before injection.[3]
Change in the color of the solution. - Chemical degradation, such as oxidation or photodecomposition.- It is recommended to prepare fresh solutions and always protect them from light.[1]

Quantitative Data from Forced Degradation Studies

The following table summarizes typical outcomes from forced degradation studies on this compound. Note that the extent of degradation can be manipulated by altering the severity of the stress conditions (e.g., concentration of acid/base, temperature, duration of exposure). The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]

Stress ConditionParametersExposure Time% Degradation (Illustrative)
Acid Hydrolysis 0.1 N HCl2-8 hours at 60°C5 - 15%
Alkaline Hydrolysis 0.1 N NaOH1-4 hours at 60°C10 - 25%
Oxidative Degradation 3% H₂O₂24 hours at Room Temp5 - 15%
Thermal Degradation Dry heat24-72 hours at 80°C< 10%
Photolytic Degradation ICH Q1B guidelinesVaries10 - 20%

Note: This data is illustrative and represents typical outcomes. Actual results must be generated through experimentation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N to 1 N HCl.[3]

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).[2]

    • Cool the solution to room temperature and neutralize with an equivalent concentration of NaOH before analysis.[2]

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N to 1 N NaOH.

    • Reflux the solution at 60°C for a specified period (e.g., 1, 2, 4 hours).[2]

    • Cool the solution to room temperature and neutralize with an equivalent concentration of HCl before analysis.[2]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% to 30% hydrogen peroxide.[3]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[2][3]

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).[2]

    • Dissolve the heat-stressed powder in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products.

HPLC Parameters:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A gradient or isocratic mixture of a phosphate (B84403) buffer and acetonitrile (B52724). A common composition is a 30:70 (v/v) mixture of phosphate buffer (pH 3.5) and acetonitrile.[4]
Flow Rate 0.6 - 1.0 mL/min[2][4]
Detection UV detection at 221 nm or 306 nm[4]
Column Temperature Ambient or 25°C
Injection Volume 20 µL

Methodology:

  • Preparation of Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture as specified. Degas the mobile phase using an ultrasonic water bath and filter through a 0.45 µm filter.[4]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound working standard (e.g., 1000 µg/mL) in the mobile phase.[4]

    • Perform serial dilutions to prepare working standard solutions at various concentrations (e.g., 10-50 µg/mL) to establish linearity.[4]

  • Preparation of Sample Solutions: Prepare the stressed samples from the forced degradation study (Protocol 1) at a suitable concentration in the mobile phase.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for tailing factor, theoretical plates, and reproducibility of peak area and retention time).

  • Analysis: Inject the blank, standard solutions, and sample solutions into the HPLC system and record the chromatograms.

  • Data Evaluation:

    • Identify the peak for this compound based on the retention time of the standard.

    • Identify the peaks for degradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.

    • Assess the peak purity of the this compound peak in the presence of its degradation products using a photodiode array (PDA) detector to confirm the stability-indicating nature of the method.

Visualizations

This compound Signaling Pathways

This compound exerts its smooth muscle relaxant effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.

Denaverine_Signaling cluster_pde Phosphodiesterase Inhibition Pathway cluster_ach Anticholinergic Pathway denaverine_pde Denaverine HCl pde Phosphodiesterase (PDE) denaverine_pde->pde inhibits camp_cgmp ↑ cAMP / cGMP pka_pkg ↑ PKA / PKG camp_cgmp->pka_pkg activates ca_dec ↓ Intracellular Ca²⁺ pka_pkg->ca_dec leads to relaxation_pde Smooth Muscle Relaxation ca_dec->relaxation_pde denaverine_ach Denaverine HCl m_receptor Muscarinic Receptor denaverine_ach->m_receptor blocks ach Acetylcholine ach->m_receptor activates ca_inc ↑ Intracellular Ca²⁺ m_receptor->ca_inc leads to contraction Smooth Muscle Contraction ca_inc->contraction

Caption: Dual signaling pathways of this compound leading to smooth muscle relaxation.

Experimental Workflow for a Forced Degradation Study

This diagram illustrates the logical flow of a forced degradation study for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Denaverine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Pathways & Validate Stability-Indicating Method analysis->outcome

Caption: Workflow for a forced degradation study of this compound.

Logical Relationships in this compound Degradation

This diagram shows the relationship between different stress conditions and the resulting degradation pathways.

Degradation_Pathways cluster_inputs Stress Conditions cluster_outputs Degradation Products denaverine Denaverine Hydrochloride acid_stress Acidic Stress (H⁺, Heat) denaverine->acid_stress base_stress Basic Stress (OH⁻, Heat) denaverine->base_stress oxidative_stress Oxidative Stress (H₂O₂) denaverine->oxidative_stress photolytic_stress Photolytic Stress (UV/Vis Light) denaverine->photolytic_stress hydrolysis_prod Hydrolysis Products (Ester Cleavage) acid_stress->hydrolysis_prod base_stress->hydrolysis_prod oxidation_prod N-Oxide, Ether Cleavage Products oxidative_stress->oxidation_prod photo_prod Photodegradants photolytic_stress->photo_prod

References

Troubleshooting unexpected peaks in Denaverine hydrochloride HPLC chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Denaverine hydrochloride HPLC analysis. The information is presented in a direct question-and-answer format to help you quickly identify and resolve common issues encountered during chromatographic experiments.

Troubleshooting Guides

This section addresses specific problems that can arise during the HPLC analysis of this compound, leading to unexpected or poorly shaped peaks in the chromatogram.

Q1: I see unexpected peaks ("ghost peaks") in my chromatogram, even in a blank run. What are the possible causes and how can I fix this?

A1: Ghost peaks are extraneous, unexpected peaks that do not originate from your injected sample.[1] They can interfere with the accurate identification and quantification of your target analyte.[2] The appearance of these peaks, especially in a blank run (an injection of the mobile phase alone), strongly suggests contamination within the HPLC system or mobile phase.[3]

Common Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in solvents, buffers, or additives are a primary source of ghost peaks.[4][5] Even high-purity HPLC-grade solvents can contain trace contaminants that appear in sensitive analyses.[4]

    • Solution: Always use fresh, high-purity HPLC-grade solvents and reagents.[2][5] Prepare the mobile phase daily to prevent degradation.[1] It is also good practice to filter all mobile phase components before use.[1] Comparing different brands of solvents can sometimes resolve the issue, as impurity profiles can vary.[6]

  • System Contamination: Residues from previous analyses can get trapped in the system (injector, tubing, column) and elute in subsequent runs, a phenomenon known as carryover.[1][2][4]

    • Solution: Implement a rigorous system cleaning and maintenance schedule.[2] Flush the column, injector, and lines with a strong solvent.[2] An effective needle wash protocol in the autosampler can also minimize carryover.[5]

  • Contaminated Glassware or Vials: Impurities can be introduced from dirty sample vials, caps, or glassware used for mobile phase preparation.[4][5]

    • Solution: Use clean glassware and high-quality vials.[1] Rinsing vials with a clean solvent before use can help identify if the vial itself is the source of contamination.[4]

  • Leaks in the System: Small leaks in pump seals, the injector, or detector can allow air or other contaminants to enter the system, causing baseline disturbances and ghost peaks.[2][3]

    • Solution: Regularly inspect the system for any signs of leaks and ensure all fittings are secure.[2]

Troubleshooting Workflow:

To systematically identify the source of ghost peaks, follow a process of elimination.[1] Start by running a blank gradient. If the peak is still present, the issue likely lies with the mobile phase or the system itself.[1][3] You can then isolate components by, for example, replacing the column with a union to see if the column is the source of contamination.[4][6]

G start Unexpected Peak Observed blank_run Inject Blank (Mobile Phase) start->blank_run peak_present Peak Still Present? blank_run->peak_present no_peak Peak is Sample-Related (Impurity or Degradant) peak_present->no_peak No system_issue Source is System or Mobile Phase peak_present->system_issue Yes check_mp Use Freshly Prepared High-Purity Mobile Phase system_issue->check_mp peak_present2 Peak Still Present? check_mp->peak_present2 mp_source Mobile Phase was the Source peak_present2->mp_source No system_source System Contamination is Likely peak_present2->system_source Yes flush_system Flush Injector, Lines, and Column system_source->flush_system check_leaks Inspect for Leaks flush_system->check_leaks

Troubleshooting workflow for unexpected peaks.

Q2: My Denaverine peak is tailing. What could be causing this and how do I improve the peak shape?

A2: Peak tailing is an asymmetrical peak shape where the latter half of the peak is drawn out.[7][8] This is a common issue, especially when analyzing basic compounds like Denaverine, and it can compromise quantification and resolution.[5]

Common Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: The most common cause of tailing for basic compounds is the interaction between the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[9]

    • Solution 1 (Mobile Phase pH): Denaverine is a basic compound.[10] Adjusting the mobile phase pH can help suppress silanol interactions. Operating at a lower pH (e.g., pH 3.0-3.5) protonates the silanol groups, reducing their interaction with the protonated amine of Denaverine.[9]

    • Solution 2 (Column Choice): Use modern, high-purity silica (B1680970) columns that are end-capped to block most of the residual silanol groups.[11] Columns with a polar-embedded phase can also provide shielding and improve peak shape for basic compounds.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[7]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: Over time, columns can degrade, especially when used with high pH mobile phases, leading to the formation of voids or contaminated active sites that cause tailing.[5]

    • Solution: Use a guard column to protect the analytical column from contaminants.[5] If the column is old or has been used extensively, it may need to be replaced.[5]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[11]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[11]

Q3: My peak is showing fronting. What are the likely causes?

A3: Peak fronting is the opposite of tailing, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge.[7][8]

Common Causes and Solutions:

  • Sample Overload/Solubility: This is one of the most common causes, particularly if the sample is not fully dissolved in the mobile phase or if the sample solvent is much stronger than the mobile phase.[8]

    • Solution: Ensure the sample is completely dissolved in a solvent that is of similar or weaker strength than the mobile phase. Lowering the sample concentration can also resolve the issue.

  • Poor Column Performance: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[7]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[9]

  • Temperature Effects: In some cases, temperature inconsistencies across the column can contribute to peak fronting.

    • Solution: Use a column oven to maintain a stable and uniform temperature.

Q4: My Denaverine peak is split or broader than usual. What should I investigate?

A4: Split or broad peaks can significantly impact the quality of your data by reducing resolution and making accurate integration difficult.[5][7]

Common Causes and Solutions:

  • Partially Blocked Frit: A common cause of split peaks is a partially clogged inlet frit on the column, which disrupts the sample flow path.[9]

    • Solution: Filter all samples and mobile phases to prevent particulates from reaching the column. If a blockage is suspected, back-flushing the column may help. Replacing the frit is another option, though often it is easier to replace the column.[9]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[4]

    • Solution: Match the sample solvent to the mobile phase as closely as possible.

  • Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.[5][9]

    • Solution: This is typically a sign of a degraded or poorly packed column that needs to be replaced.[5]

  • Sample Degradation: If the analyte is degrading on the column or in the sample vial, you may see what appears to be a split or shouldered peak.

    • Solution: Prepare fresh samples and analyze them promptly. Ensure the mobile phase conditions are not causing degradation.

Q5: I suspect the unexpected peaks are degradation products. How can I confirm this?

A5: To confirm if unexpected peaks are degradation products, you should perform forced degradation (stress testing) studies.[10][12] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation.[10][13]

By analyzing the stressed samples, you can generate the potential degradation products and compare their retention times to the unknown peaks in your chromatogram.[12] The method is considered "stability-indicating" if it can successfully separate the main Denaverine peak from all the degradation product peaks.[12] A peak purity analysis using a Photodiode Array (PDA) detector can also be used to check if the main Denaverine peak is spectrally pure and not co-eluting with any degradants.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound's structure contains ester and ether linkages, as well as a tertiary amine, making it susceptible to several degradation pathways.[10][12] The primary degradation mechanisms include:

  • Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions.[10][12]

  • Oxidation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[10][12]

  • Photolysis: Exposure to light, especially UV radiation, can induce photochemical degradation.[10]

Q2: What is a typical HPLC method for the analysis of this compound?

A2: A common and effective method for this compound analysis is a reverse-phase HPLC (RP-HPLC) method using a C18 column.[12][14][15] An isocratic mobile phase is often sufficient for good separation.[12]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column Symmetry C18 (4.6 x 150mm, 5 µm) or equivalent[14][15]
Mobile Phase Disodium (B8443419) hydrogen phosphate (B84403) buffer (pH 3.5) : Acetonitrile (B52724) (30:70 %v/v)[14][15]
Flow Rate 0.6 mL/min[14][15]
Detection UV at 306 nm[14][15]
Injection Volume 20 µL[15]
Temperature Ambient[15]
Retention Time Approximately 3.2 min[14][15]

Q3: How do I perform forced degradation studies for this compound?

A3: Forced degradation studies are conducted by subjecting a solution of this compound to various stress conditions to produce degradation products.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

Table 2: Typical Forced Degradation Conditions

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 N HClReflux at 60°C for 2-8 hours[12]
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 1-4 hours[12]
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24 hours[12]
Thermal Degradation Dry heat at 80°C24-72 hours[12]
Photolytic Degradation Expose to UV-A and visible light as per ICH Q1B guidelines[12]Analyze at appropriate time points[12]

After exposure, acidic and alkaline samples must be neutralized before dilution and injection into the HPLC system.[12]

Q4: What are the acceptance criteria for a stability-indicating HPLC method?

A4: For an HPLC method to be considered stability-indicating, it must meet several criteria:

  • Specificity: The method must be able to produce a Denaverine peak that is well-resolved from all potential degradation product peaks.[12]

  • Peak Purity: The peak purity of the Denaverine peak in stressed samples should be confirmed using a PDA detector. The purity angle should be less than the purity threshold, indicating no co-elution.[12]

  • Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value.[12] This demonstrates that all major degradation products have been accounted for.[12]

Experimental Protocols & Diagrams

This section provides detailed workflows and diagrams for the analysis of this compound.

Protocol 1: HPLC Method for this compound Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing disodium hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[15] Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.[15]

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound working standard into a 10 mL volumetric flask.[15] Add about 7 mL of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase to get a concentration of 1000 µg/mL.[15] Further dilute this solution to the desired working concentration (e.g., 30 µg/mL).[15]

  • Sample Solution Preparation: For an injectable dosage form (e.g., 40 mg/mL), accurately transfer a volume equivalent to 10 mg of this compound into a 10 mL volumetric flask.[15] Add 7 mL of mobile phase, sonicate to dissolve, and dilute to the mark.[15] Filter the solution and then perform a further dilution to match the concentration of the standard solution.[15]

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms.

G cluster_prep Preparation cluster_analysis Analysis mp_prep Mobile Phase Preparation (Buffer:ACN 30:70) hplc_setup HPLC System Setup (C18, 306 nm, 0.6 mL/min) mp_prep->hplc_setup std_prep Standard Preparation injection Inject Standard & Sample std_prep->injection sample_prep Sample Preparation sample_prep->injection hplc_setup->injection data_acq Data Acquisition injection->data_acq data_proc Chromatogram Processing & Quantification data_acq->data_proc G denaverine Denaverine (Spasmolytic Agent) pde Phosphodiesterase (PDE) Inhibition denaverine->pde ach Anticholinergic Activity (Blocks Acetylcholine Receptors) denaverine->ach camp ↑ cAMP & cGMP pde->camp relax Smooth Muscle Relaxation ach->relax pk Protein Kinase Activation camp->pk ca ↓ Intracellular Calcium pk->ca ca->relax

References

Preventing Denaverine hydrochloride degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Denaverine hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is an antispasmodic drug that functions as a phosphodiesterase inhibitor and exhibits anticholinergic effects.[][2] Its chemical stability is crucial for experimental accuracy. The primary degradation mechanisms for this compound include:

  • Ester Cleavage (Hydrolysis): The ester linkage is a major site of degradation, particularly in alkaline conditions (pH > 7).[3][4]

  • Oxidative Degradation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[4][5] N-dealkylation and O-dealkylation can also occur.[3]

  • Photolytic Degradation: Exposure to light, especially UV radiation, can induce photochemical degradation.[3][5]

Q2: How does pH affect the stability of this compound?

A2: this compound's stability is highly dependent on pH. It exhibits the greatest stability in neutral to slightly acidic environments.[3][4]

  • Alkaline Conditions (pH > 7): Significantly promotes the hydrolysis of the ester bond, leading to rapid degradation.[3][4]

  • Acidic Conditions (pH < 6): While the protonated tertiary amine enhances aqueous solubility, extreme acidic conditions can also contribute to its degradation.[4][6]

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: For preparing stock solutions, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) or methanol (B129727) are recommended.[7][8]

  • Long-term Storage: Stock solutions in anhydrous DMSO should be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[3][6] The solid powder form should also be stored at -20°C for long-term stability.[][6]

  • Short-term Storage: For short-term storage of a few days to weeks, 0-4°C in a dark, dry environment is suitable.[7]

  • Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.[3][6][7]

Q4: My this compound solution has changed color. What is the likely cause?

A4: A color change in your solution often indicates chemical degradation.[7] This could be due to oxidation, photodecomposition, or a reaction with components in your solvent or container. It is highly recommended to prepare fresh solutions and always protect them from light.[7]

Q5: I am observing unexpected peaks in my chromatogram during HPLC analysis. What should I do?

A5: Unexpected peaks are likely degradation products or impurities.[7] To troubleshoot this, you can perform a forced degradation study to identify potential degradation products by comparing retention times.[4][7] It is also crucial to ensure your analytical method is stability-indicating.[7]

Troubleshooting Guides

Problem 1: Rapid Loss of this compound Potency in an Aqueous Formulation
  • Possible Cause: The pH of your formulation may be in a range that promotes hydrolysis.[4]

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system.[4]

    • Conduct a short-term stability study at the adjusted pH to confirm improved stability.[4]

Problem 2: Inconsistent Results in Stability Studies
  • Possible Cause: Variability in experimental conditions or the presence of impurities in excipients that may be promoting degradation.[4]

  • Troubleshooting Steps:

    • Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled.[5]

    • Test the purity of the excipients used in your formulation, as some impurities can act as catalysts for degradation.[4]

    • Include appropriate controls in your experiments, such as a sample of the active pharmaceutical ingredient (API) alone under the same conditions.[4]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/MethodTemperatureDurationApproximate DegradationPrimary Degradation Pathway
Acidic Hydrolysis0.1 N HCl60°C8 hours~15-20%Ester Cleavage
Alkaline Hydrolysis0.1 N NaOH60°C4 hours~25-35%Ester Cleavage
Oxidation3% H₂O₂Room Temp24 hours~10-15%N-dealkylation, O-dealkylation
Thermal DegradationDry Heat80°C72 hours~5-10%Various Fragmentation
Photolytic DegradationICH Q1B Option 2Room TempAs per ICH~20-30%Photochemical Degradation

Data compiled from BenchChem technical guides.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is designed for preparing a high-concentration stock solution for use in cell culture and other in vitro experiments.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Stock Solution Preparation:

Prepare a 1 mg/mL stock solution of this compound in methanol.[3]

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[3]

    • Reflux the mixture at 60°C for 8 hours.[3]

    • Cool the solution and neutralize it with 0.1 N NaOH before analysis.[3]

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[3]

    • Reflux the mixture at 60°C for 4 hours.[3]

    • Cool the solution and neutralize it with 0.1 N HCl before analysis.[3]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.[3]

    • Keep the solution at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat at 80°C for 72 hours.[3]

    • After exposure, dissolve the powder in methanol to the initial concentration for analysis.[3]

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[3]

Visualizations

Denaverine_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Denaverine This compound Ester_Cleavage Ester Cleavage Product (Benzilic Acid Derivative) Denaverine->Ester_Cleavage Alkaline/Acidic Conditions N_Oxide N-Oxide Denaverine->N_Oxide Oxidizing Agents (e.g., H₂O₂) O_Dealkylation O-Dealkylation Product Denaverine->O_Dealkylation N_Dealkylation N-Dealkylation Product Denaverine->N_Dealkylation Photodegradants Photochemical Degradation Products Denaverine->Photodegradants UV/Visible Light Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low potency, extra peaks) Q1 Was the solution prepared fresh? Start->Q1 A1_Yes Prepare fresh solution and re-test Q1->A1_Yes No Q2 How was the solution stored? (Temp, Light, Headspace) Q1->Q2 Yes A2_Improper Review storage protocols. Store at -20°C, protect from light. Q2->A2_Improper Improperly Forced_Degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Q2->Forced_Degradation Properly A2_Improper->Forced_Degradation Compare Compare degradation profile to unexpected result Forced_Degradation->Compare Q3 Do degradation peaks match unexpected peaks? Compare->Q3 A3_Yes Hypothesize Degradation Pathway Q3->A3_Yes Yes A3_No Consider other sources: - Contamination - Reagent instability - Instrument issue Q3->A3_No No

References

Optimizing Denaverine Hydrochloride Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Denaverine hydrochloride for in vitro assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: As specific optimal concentrations for this compound in cell-based assays are not extensively reported in publicly available literature, a preliminary dose-response curve is crucial to determine the optimal concentration for your specific cell type and assay. A broad starting range of 0.1 µM to 100 µM is recommended to effectively evaluate both the efficacy and potential cytotoxicity of the compound.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in 100% DMSO. For working solutions, the stock solution should be further diluted in the cell culture medium. It is critical to ensure that the final DMSO concentration in your experimental setup remains low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1]

Q3: I am not observing the expected smooth muscle relaxation effect. What are the potential issues?

A3: Several factors could contribute to a lack of a discernible effect:

  • Suboptimal Concentration: The concentration of this compound may be too low. A comprehensive dose-response analysis is necessary to identify the effective concentration range for your specific experimental conditions.[1]

  • Compound Instability: Ensure that the this compound stock solution is freshly prepared and has been stored correctly at -20°C.[1] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.[1]

  • Cell Health: The viability and health of the smooth muscle cells are paramount. Stressed or unhealthy cells may not exhibit a typical response to stimuli.[1]

  • Assay Conditions: Verify that the experimental buffer, temperature, and pH are optimal for both the cells and the compound.[1]

Q4: I am observing high levels of cytotoxicity in my experiments. How can this be mitigated?

A4: Cytotoxicity can be a significant concern, particularly at higher concentrations of this compound. The following strategies can help mitigate this issue:

  • Lower the Concentration: Based on your dose-response and cytotoxicity data, select a concentration that provides the desired biological effect with minimal cell death.[1]

  • Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of the desired biological effect.[1]

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding levels that are toxic to your specific cell line.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak biological effect (e.g., smooth muscle relaxation) Concentration of this compound is too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50.[1]
Poor compound solubility or precipitation in media.Visually inspect the media for any precipitate. Prepare fresh stock solutions and ensure the final DMSO concentration is not causing the compound to fall out of solution.
Degraded this compound.Prepare a fresh stock solution from a new aliquot of the compound. Avoid multiple freeze-thaw cycles of the stock solution.[1]
Unhealthy or unresponsive cells.Check cell viability using a method like Trypan Blue exclusion. Ensure cells are in a logarithmic growth phase and have not been passaged too many times.
High cell death or cytotoxicity Concentration of this compound is too high.Determine the IC50 value through a cytotoxicity assay (e.g., MTT assay). Use concentrations below the IC50 for functional assays.[1]
High solvent (DMSO) concentration.Ensure the final DMSO concentration in the culture medium is below 0.5%.[1] Include a vehicle control (media with the same DMSO concentration but no this compound) in your experiments.
Extended incubation time.Reduce the duration of cell exposure to this compound.[1]
Inconsistent or variable results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of solutions.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for In Vitro Assays

Assay Type Recommended Starting Concentration Range Notes
Cytotoxicity Assay (e.g., MTT) 0.1 µM - 100 µMTo determine the non-toxic concentration range for subsequent experiments.[2]
Smooth Muscle Relaxation Assay 1 µM - 100 µMEffective concentrations may vary based on the cell type and contractile agent used.
cAMP/cGMP Measurement 1 µM - 50 µMThe effective concentration will depend on the specific phosphodiesterase (PDE) isoforms present in the cells.
Intracellular Calcium Imaging 1 µM - 50 µMTo assess the effect on calcium mobilization and influx.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₄H₃₄ClNO₃
Molecular Weight 419.99 g/mol [2]
Appearance White or almost white crystalline powder[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Store solid at -20°C. Store stock solutions in aliquots at -20°C or -80°C.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, dissolve 4.2 mg of this compound (MW: 419.99 g/mol ) in 1 mL of sterile DMSO.[2]

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that is toxic to the cells of interest and to calculate the IC50 value.

Materials:

  • Target cell line (e.g., smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting range is 0.1 µM to 100 µM.[2]

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Remove the existing medium from the cells and add 100 µL of the various this compound concentrations or controls to the respective wells.

  • Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: In Vitro Smooth Muscle Relaxation Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted smooth muscle cells.

Materials:

  • Smooth muscle cells

  • Serum-free cell culture medium

  • Contractile agent (e.g., carbachol, phenylephrine, KCl)

  • This compound working solutions (prepared in serum-free medium from the stock solution)

  • Imaging system (e.g., microscope with a camera)

  • Image analysis software

Procedure:

  • Seed smooth muscle cells on appropriate culture plates (e.g., 24-well plates) and grow them to 70-80% confluency.

  • Induce a contractile phenotype by serum-starving the cells for 24-48 hours.[2]

  • Induce contraction by adding a known concentration of a contractile agent.

  • Capture baseline images of the contracted cells.

  • Add different concentrations of this compound (within the non-toxic range determined in Protocol 2) to the wells.

  • Incubate for a predetermined time (e.g., 15-60 minutes).[2]

  • Capture images at different time points to observe changes in cell morphology indicative of relaxation (e.g., cell elongation).

  • Quantify the change in cell area or length using image analysis software.

Visualizations

Denaverine_Signaling_Pathway cluster_PDE Phosphodiesterase (PDE) Inhibition cluster_Anticholinergic Anticholinergic Effect cluster_downstream Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits Muscarinic_Receptor Muscarinic Receptor Denaverine->Muscarinic_Receptor Blocks cAMP_cGMP cAMP / cGMP Degradation PDE->cAMP_cGMP Increased_cAMP_cGMP ↑ cAMP / cGMP Decreased_Ca ↓ Intracellular Ca²⁺ Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Increased_cAMP_cGMP->Decreased_Ca Relaxation Smooth Muscle Relaxation Decreased_Ca->Relaxation

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_cyto Cytotoxicity Assessment cluster_func Functional Assays cluster_analysis Data Analysis & Optimization Stock_Solution Prepare 10 mM Stock Solution in DMSO MTT_Assay Perform MTT Assay (0.1 µM - 100 µM) Stock_Solution->MTT_Assay Determine_IC50 Determine IC50 and Non-Toxic Range MTT_Assay->Determine_IC50 Dose_Response Perform Dose-Response (e.g., Relaxation Assay) Determine_IC50->Dose_Response Determine_EC50 Determine EC50 Dose_Response->Determine_EC50 Analyze Analyze Results and Optimize Concentration Determine_EC50->Analyze Troubleshooting_Tree Start Experiment Issue No_Effect No or Weak Effect Start->No_Effect Observed High_Cyto High Cytotoxicity Start->High_Cyto Observed Check_Conc Is concentration in effective range? No_Effect->Check_Conc Check_Conc_Cyto Is concentration below IC50? High_Cyto->Check_Conc_Cyto Increase_Conc Increase Concentration (Perform Dose-Response) Check_Conc->Increase_Conc No Check_Compound Is compound stable? Check_Conc->Check_Compound Yes Fresh_Stock Prepare Fresh Stock Check_Compound->Fresh_Stock No Check_Cells Are cells healthy? Check_Compound->Check_Cells Yes Check_Culture Check Cell Culture Conditions Check_Cells->Check_Culture No Lower_Conc Lower Concentration Check_Conc_Cyto->Lower_Conc No Check_DMSO Is DMSO < 0.5%? Check_Conc_Cyto->Check_DMSO Yes Lower_DMSO Reduce DMSO Conc. Check_DMSO->Lower_DMSO No Check_Time Is incubation time minimized? Check_DMSO->Check_Time Yes Reduce_Time Reduce Incubation Time Check_Time->Reduce_Time No

References

Technical Support Center: Denaverine Hydrochloride Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Denaverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most frequently employed analytical methods for the quantification of this compound in pharmaceutical formulations and biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is generally preferred for its specificity and ability to separate the active pharmaceutical ingredient (API) from potential interferents such as excipients and degradation products.

Q2: What are the typical sources of interference in the analysis of this compound?

A2: Interference in this compound analysis can originate from several sources, including:

  • Pharmaceutical Excipients: Components of the drug formulation can sometimes co-elute with this compound in HPLC or have absorbance at the same wavelength in UV-Vis spectrophotometry. A common excipient in injectable formulations is benzyl (B1604629) alcohol.[3]

  • Degradation Products: this compound can degrade under stress conditions such as acidic or alkaline hydrolysis, oxidation, and photolysis.[4] These degradation products may have similar chromatographic or spectral properties to the parent drug, causing interference.

  • Endogenous Compounds (Matrix Effects): When analyzing biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and salts can co-elute with this compound and affect its ionization in LC-MS analysis, leading to ion suppression or enhancement.[5][6]

  • Co-administered Drugs: Other drugs taken by a patient can potentially interfere with the analysis if they or their metabolites have similar analytical characteristics to this compound.[7][8]

Q3: How does the pH of the mobile phase affect the HPLC analysis of this compound?

A3: The pH of the mobile phase is a critical parameter in the HPLC analysis of this compound due to its chemical nature. Denaverine is a tertiary amine, and its hydrochloride salt is more soluble in acidic conditions.[9] In reversed-phase HPLC, controlling the pH of the mobile phase is essential for:

  • Retention Time and Peak Shape: At a pH below its pKa, the tertiary amine group will be protonated, influencing its interaction with the stationary phase and thus its retention time. A stable pH is crucial for reproducible retention times.

  • Preventing Peak Tailing: Inconsistent or inappropriate pH can lead to peak tailing, a common issue with basic compounds on silica-based columns. Operating at a lower pH (e.g., 3.5) can suppress the ionization of residual silanols on the column packing, minimizing secondary interactions that cause tailing.[1]

Q4: What are the key metabolic pathways of Denaverine, and how can metabolites interfere with analysis?

A4: The primary metabolic pathways for Denaverine include ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4] Major metabolites identified include benzilic acid and 3,3-diphenyl-morpholin-2-one.[4] These metabolites can potentially interfere with the analysis of the parent drug in biological samples if they are not chromatographically separated. Therefore, a stability-indicating method should be able to resolve Denaverine from its major metabolites.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing or Asymmetry

  • Possible Cause A: Secondary Interactions with Column Silanols: Denaverine, as a basic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 3.0-4.0) to ensure the complete protonation of Denaverine and suppression of silanol ionization.[1]

      • Use a Highly Deactivated Column: Employ a column with end-capping or a modern stationary phase with minimal residual silanols.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

  • Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample and re-inject.

      • Use a Higher Capacity Column: If high concentrations are necessary, consider using a column with a larger internal diameter or a higher stationary phase loading.

  • Possible Cause C: Column Contamination or Void: Accumulation of particulate matter on the inlet frit or the formation of a void at the head of the column can disrupt the sample band.

    • Troubleshooting Steps:

      • Use a Guard Column: Protect the analytical column from contaminants by using a guard column.

      • Filter Samples: Ensure all samples and mobile phases are filtered through a 0.45 µm filter.

      • Reverse Flush the Column: If a blockage is suspected, disconnect the column from the detector and flush it in the reverse direction.

      • Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.

Issue 2: Irreproducible Retention Times

  • Possible Cause A: Inadequately Buffered Mobile Phase: Small shifts in mobile phase pH can significantly affect the retention time of an ionizable compound like Denaverine.

    • Troubleshooting Steps:

      • Use an Appropriate Buffer: Ensure the mobile phase contains a buffer at a suitable concentration (typically 10-25 mM) to maintain a constant pH.

      • Check Buffer pKa: Select a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.

  • Possible Cause B: Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a Column Oven: Maintain a constant and elevated column temperature using a column oven for better reproducibility.

  • Possible Cause C: Pump Malfunction or Leaks: Inconsistent flow from the HPLC pump will lead to variable retention times.

    • Troubleshooting Steps:

      • Check for Leaks: Inspect all fittings for any signs of leaks.

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump heads.

      • Service the Pump: If the problem continues, the pump seals or check valves may need to be replaced.[10]

UV-Visible Spectrophotometry

Issue: Inaccurate or Non-linear Results

  • Possible Cause A: Interference from Excipients or Degradation Products: Other components in the sample may absorb at the same wavelength as this compound (around 221 nm in methanol).[4]

    • Troubleshooting Steps:

      • Analyze a Placebo: Prepare and measure the absorbance of a placebo sample containing all excipients except this compound to check for interference.

      • Perform a Spectral Scan: Scan the sample and standard solutions across a range of wavelengths to identify any shifts in the absorbance maximum or the presence of interfering peaks.

      • Use a Diode Array Detector: If available, a diode array spectrophotometer can provide more information about the spectral purity of the sample.

  • Possible Cause B: pH-Dependent Absorbance: The UV spectrum of this compound may be influenced by the pH of the solution.

    • Troubleshooting Steps:

      • Buffer the Sample and Standards: Ensure that both the sample and standard solutions are prepared in the same buffered solvent to maintain a consistent pH.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Symmetry C18 (4.6 x 150mm, 5 µm)[1][2]Newcrom R1[11]
Mobile Phase Disodium hydrogen phosphate (B84403) buffer (pH 3.5): Acetonitrile (30:70 v/v)[1][2]Acetonitrile, water, and phosphoric acid[11]
Flow Rate 0.6 mL/min[1][2]Not specified
Detection UV at 306 nm[1][2]UV, MS-compatible with formic acid[11]
Retention Time 3.2 min[1][2]Not specified

Table 2: UV-Visible Spectrophotometry Parameters for this compound Analysis

ParameterCondition
Solvent Methanol[4]
Wavelength (λmax) 221 nm[4]
Concentration Range 3-15 µg/mL[4]
Correlation Coefficient (r²) 0.9997[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure for the analysis of this compound in a pharmaceutical formulation.

  • Preparation of Mobile Phase (pH 3.5 Buffer: Acetonitrile, 30:70 v/v):

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.5 with phosphoric acid.[1]

    • Mix 300 mL of the buffer with 700 mL of acetonitrile.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase and sonicate to dissolve.

    • Dilute to the mark with the mobile phase and mix well.

  • Preparation of Working Standard Solution (30 µg/mL):

    • Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparation of Sample Solution (from Injectable Dosage Form, 40 mg/mL):

    • Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.

    • Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume to 10 mL with the mobile phase.

    • Further dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1 (Condition 1).

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the amount of this compound in the sample by comparing the peak areas.

Protocol 2: UV-Visible Spectrophotometric Method
  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with methanol (B129727).

  • Preparation of Working Standard Solutions (3-15 µg/mL):

    • Prepare a series of dilutions from the standard stock solution to obtain concentrations of 3, 6, 9, 12, and 15 µg/mL in methanol.

  • Preparation of Sample Solution (9 µg/mL):

    • Prepare a sample solution from the pharmaceutical formulation in methanol to obtain an expected final concentration of 9 µg/mL.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the working standard solutions and the sample solution at 221 nm using methanol as a blank.

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.[4]

Visualizations

Denaverine_Signaling_Pathway cluster_cell Smooth Muscle Cell Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits AChR Acetylcholine Receptor Denaverine->AChR Blocks cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Degrades Acetylcholine Acetylcholine Acetylcholine->AChR Activates Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Leads to

Caption: Mechanism of action of this compound.

HPLC_Workflow start Start: Sample (Formulation or Biological Matrix) prep Sample Preparation (Dilution, Extraction, Filtration) start->prep hplc HPLC System (Pump, Injector, Column, Oven) prep->hplc detection UV or MS Detector hplc->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Quantification) data->analysis end End: Report Results analysis->end

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Problem Observed (e.g., Peak Tailing, Shift in RT) check_method Review Method Parameters (pH, Mobile Phase, Temp.) start->check_method check_system Inspect HPLC System (Leaks, Pressure, Column) start->check_system check_sample Evaluate Sample (Concentration, Matrix) start->check_sample adjust_ph Adjust Mobile Phase pH check_method->adjust_ph change_column Use New/Different Column check_system->change_column clean_system Clean/Service System check_system->clean_system dilute_sample Dilute Sample check_sample->dilute_sample improve_cleanup Improve Sample Cleanup check_sample->improve_cleanup end Problem Resolved adjust_ph->end change_column->end clean_system->end dilute_sample->end improve_cleanup->end

Caption: Logical troubleshooting workflow for HPLC issues.

References

Addressing color change in Denaverine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color changes in Denaverine hydrochloride solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A color change in your this compound solution is often an indicator of chemical degradation.[1] This can be triggered by several factors, including:

  • Oxidation: The molecule may be susceptible to oxidative degradation.[2]

  • Photodecomposition: Exposure to light can cause degradation.[1][2]

  • pH Instability: this compound's stability can be affected by the pH of the solution.[2] Ester linkages, like the one in Denaverine, are particularly susceptible to hydrolysis under alkaline conditions.[2]

  • Reaction with Solvent or Container Components: The drug substance may react with impurities in the solvent or leachables from the container.[1][3]

Q2: Is a colored solution of this compound safe to use in my experiments?

It is not recommended to use a discolored solution. The color change suggests the formation of degradation products or impurities.[1] These unknown compounds could have different pharmacological or toxicological properties and may lead to unreliable or misleading experimental results.[4]

Q3: What are the known degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to the following primary degradation pathways:

  • Ester Cleavage: Hydrolysis of the ester linkage is a significant degradation pathway, especially under alkaline conditions.[2]

  • Oxidative O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through oxidation.[2]

  • N-oxide formation: The tertiary amine is susceptible to oxidation, forming an N-oxide derivative.[5]

Q4: How can I prevent the color change in my this compound solution?

To minimize degradation and prevent color change, consider the following preventative measures:

  • Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.[1]

  • Protect from light: Store solutions in amber vials or protect them from light by wrapping the container in foil.[1][2][6]

  • Control pH: Maintain the pH of aqueous formulations in a neutral to slightly acidic range (pH 6-7) using a suitable buffer system.[2]

  • Use high-purity solvents: Use high-performance liquid chromatography (HPLC)-grade or equivalent purity solvents to minimize reactive impurities.

  • Proper storage: Store stock solutions and the solid API under recommended conditions, which are typically in a dry, dark environment at 0 - 4°C for the short term or -20°C for long-term storage.[7]

Troubleshooting Guide

If you observe a color change in your this compound solution, follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow start Color Change Observed in this compound Solution check_storage Review Storage Conditions (Light, Temperature, Headspace) start->check_storage check_preparation Examine Solution Preparation (Solvent Purity, pH, Freshness) start->check_preparation improper_storage Improper Storage Conditions check_storage->improper_storage Deviations Found perform_analysis Perform Analytical Investigation check_storage->perform_analysis No Deviations improper_preparation Potential Preparation Issues check_preparation->improper_preparation Deviations Found check_preparation->perform_analysis No Deviations identify_cause Identify Root Cause and Implement Corrective Actions improper_storage->identify_cause improper_preparation->identify_cause hplc_analysis HPLC Analysis for Impurity Profile perform_analysis->hplc_analysis forced_degradation Conduct Forced Degradation Study perform_analysis->forced_degradation lcms_analysis LC-MS for Impurity Identification hplc_analysis->lcms_analysis compare_profiles Compare Degradation Profile with Discolored Solution lcms_analysis->compare_profiles forced_degradation->compare_profiles match Degradation Profile Matches? compare_profiles->match match->identify_cause Yes no_match Consider Other Sources (Contamination, Excipient Interaction) match->no_match No

Caption: Troubleshooting workflow for color change in this compound solutions.

Experimental Protocols

To investigate the cause of the color change, a forced degradation study can be performed to generate potential degradation products and compare them to the impurities in the discolored solution.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound API

  • HPLC-grade methanol (B129727) or DMSO for stock solution

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).[2]

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.[2]

    • Reflux the solution at 60°C for specified time points (e.g., 2, 4, 8 hours).[2]

    • Neutralize the solution with 0.1 N NaOH before analysis.[2]

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.[2]

    • Reflux the solution at 60°C for specified time points (e.g., 1, 2, 4 hours).[2]

    • Neutralize the solution with 0.1 N HCl before analysis.[2]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.[8]

    • Keep the solution at room temperature, protected from light, for specified time points (e.g., 2, 6, 24 hours).[8]

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat (e.g., 80°C) for defined periods (e.g., 24, 48, 72 hours).[2]

    • Dissolve the heat-stressed powder in the initial solvent for analysis.[2]

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.[2]

    • Analyze the sample at appropriate time points.[2]

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample and the discolored sample, using a stability-indicating HPLC method.[2]

    • Identify and characterize the degradation products using LC-MS.[5]

Table 1: HPLC Method Parameters (Example)

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile PhasePhosphate buffer: Acetonitrile (e.g., 30:70 v/v)[9]
pH3.5 (adjusted with orthophosphoric acid)[9]
Flow Rate1.0 mL/min[2]
DetectionUV at 306 nm[9]
Injection Volume20 µL[9]
TemperatureAmbient[9]

Table 2: Summary of Stress Conditions for Forced Degradation

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 N HCl at 60°C2, 4, 8 hours[2]
Alkaline Hydrolysis0.1 N NaOH at 60°C1, 2, 4 hours[2]
Oxidation3% H₂O₂ at room temperature2, 6, 24 hours[8]
Thermal80°C (dry heat on solid)24, 48, 72 hours[2]
PhotolyticICH Q1B guidelinesVaries

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound that could lead to the formation of chromophoric (colored) impurities.

Degradation_Pathways Denaverine This compound Ester_Hydrolysis Ester Hydrolysis (Alkaline pH) Denaverine->Ester_Hydrolysis Oxidative_Dealkylation Oxidative O-dealkylation Denaverine->Oxidative_Dealkylation N_Oxidation N-Oxidation Denaverine->N_Oxidation Degradant_A Diphenylacetic acid derivative + 2-(dimethylamino)ethanol Ester_Hydrolysis->Degradant_A Degradant_B O-dealkylated derivative Oxidative_Dealkylation->Degradant_B Degradant_C Denaverine N-oxide N_Oxidation->Degradant_C Colored_Impurities Formation of Colored Impurities Degradant_A->Colored_Impurities Degradant_B->Colored_Impurities Degradant_C->Colored_Impurities

Caption: Potential degradation pathways of this compound.

References

Forced degradation studies of Denaverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for forced degradation studies of Denaverine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support the development of robust, stability-indicating analytical methods in line with ICH guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: A forced degradation study, also known as stress testing, is conducted to intentionally degrade the this compound molecule using more severe conditions than those used in accelerated stability testing.[3][4] The main goals are to identify the potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradants.[1][4] This is crucial for ensuring the safety, efficacy, and stability of the final drug product.[1]

Q2: Which ICH guidelines are most relevant for forced degradation studies?

A2: The key guidelines from the International Council for Harmonisation (ICH) that apply to forced degradation studies are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products, which establishes the requirement for stress testing.[1]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products, which provides specific guidance for light exposure studies.[1][2]

  • ICH Q2(R1): Validation of Analytical Procedures, which is essential for validating the stability-indicating method developed from the study results.[1]

Q3: What is the ideal percentage of degradation to aim for in these studies?

A3: The generally accepted range for degradation is between 5% and 20%.[1][2] Degradation below 5% may not be sufficient to identify and characterize minor degradation products, while degradation exceeding 20% can lead to secondary degradation products that may not be relevant under normal storage conditions, thus complicating the analysis.[1]

Q4: On which batch of this compound should forced degradation studies be performed?

A4: Forced degradation studies are typically carried out on a single, representative batch of the drug substance.[1] The insights gained are then used to develop and validate the stability-indicating method that will be applied to subsequent stability studies throughout clinical development and for the final marketed product.[1]

Q5: What are the primary degradation pathways for a molecule like this compound?

A5: Based on its chemical structure, which includes ester and ether linkages and a tertiary amine, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions.[1][5]

  • Oxidation: The tertiary amine can be oxidized to an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[1][5]

  • Photolysis: Exposure to light, especially UV radiation, can induce photochemical degradation.[1]

Troubleshooting Guide

Problem 1: No significant degradation (<5%) is observed under standard stress conditions.

  • Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, duration) are too mild for this compound.[1]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid/base hydrolysis, consider increasing the molarity of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base.[1]

    • Increase Temperature: Elevate the temperature to between 50-70°C, as hydrolysis and thermal degradation rates often increase significantly with temperature.[1]

    • Extend Duration: Increase the exposure time at various time points (e.g., 24, 48, 72 hours).[1][5]

Problem 2: Excessive degradation (>20%) occurs too rapidly.

  • Possible Cause: The stress conditions are too harsh.[1]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower molarity of the acid, base, or oxidizing agent (e.g., decrease H₂O₂ from 30% to 3%).[1]

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature instead of refluxing at 60°C).[1]

    • Shorten Duration: Analyze samples at earlier time points to capture the initial degradation profile.[1]

    • Neutralize Promptly: For acid/base hydrolysis, ensure the reaction is promptly stopped by neutralizing the solution before analysis to prevent further degradation.[1][5]

Problem 3: The chromatogram shows poor resolution between the parent drug peak and a degradation product peak.

  • Possible Cause: The HPLC method has not been adequately optimized to be stability-indicating.[1]

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer to enhance separation.

    • Change pH of Mobile Phase: Altering the pH can change the ionization state of Denaverine (a basic compound) and its degradants, which can significantly impact retention times and selectivity.[1]

    • Evaluate Different Columns: Test a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.[6]

    • Adjust Gradient Profile: If using a gradient method, modify the slope of the gradient to better separate closely eluting peaks.

Problem 4: Extraneous or unexpected peaks appear in the chromatogram.

  • Possible Cause: Contamination from sample preparation, the mobile phase, or the HPLC system itself.[1][5]

  • Troubleshooting Steps:

    • Run a Blank: Inject a blank sample (diluent only) to determine if the peak originates from the solvent or the system.[1]

    • Check Reagents: Ensure the use of high-purity (HPLC grade) solvents and freshly prepared buffers. Impurities in the stress agents can sometimes cause degradation.[1]

Problem 5: Inconsistent or irreproducible results are observed in stability studies.

  • Possible Cause: Variability in experimental conditions or sample handling.[1][5]

  • Troubleshooting Steps:

    • Control Experimental Parameters: Tightly control temperature, pH, and light exposure during the experiments.[5]

    • Control for Oxygen: For oxidative studies, ensure consistent exposure to the oxidizing agent. For other conditions, consider purging with nitrogen if the molecule is highly sensitive to ambient oxygen.[1]

    • Standardize Sample Preparation: Ensure that the final concentration and diluent are consistent for all samples before injection into the HPLC system.[1]

Experimental Protocols

The following are general protocols for subjecting this compound to forced degradation. The goal is to achieve 5-20% degradation.[2]

1. Acid Hydrolysis

  • Protocol: Mix an aliquot of a this compound stock solution with 0.1 N to 1 N HCl.[1][5]

  • Conditions: Store the solution at room temperature or heat at 60°C.[1][5]

  • Time Points: Analyze samples at intervals (e.g., 2, 4, 8 hours).[5]

  • Termination: Neutralize the solution with an equivalent molarity of NaOH before analysis.[5]

2. Alkaline Hydrolysis

  • Protocol: Mix an aliquot of the stock solution with 0.1 N NaOH.[2][5]

  • Conditions: Reflux the solution at 60°C.[2][5]

  • Time Points: Analyze samples at intervals (e.g., 1, 2, 4 hours).[2][5]

  • Termination: Neutralize the solution with an equivalent molarity of HCl before analysis.[5]

3. Oxidative Degradation

  • Protocol: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Concentrations can range from 3% to 30%.[1][7]

  • Conditions: Keep the solution at room temperature, protected from light.[1][5]

  • Time Points: Analyze samples at intervals (e.g., 2, 6, 24 hours).[1][2]

  • Termination: Dilute the sample with the mobile phase before injection.[1]

4. Thermal Degradation

  • Protocol: Expose solid this compound powder to dry heat in a calibrated oven.[1]

  • Conditions: Set the temperature to 80°C.[2][5]

  • Time Points: Analyze samples at intervals (e.g., 24, 48, 72 hours).[2][5]

  • Sample Preparation: Dissolve the heat-stressed powder in a suitable solvent for analysis.[5]

5. Photolytic Degradation

  • Protocol: Expose a stock solution of this compound to a calibrated light source.

  • Conditions: Use a combination of UV-A and visible light as per ICH Q1B guidelines.[2][5] A parallel control sample should be kept in the dark.

  • Time Points: Analyze samples at appropriate intervals.[2][5]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/MethodTypical Concentration/TemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N - 1 N HCl, 60°C2 - 8 hours[2][5]
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH, 60°C1 - 4 hours[2][5]
Oxidative Degradation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at Room TemperatureUp to 24 hours[2][5]
Thermal Degradation Dry Heat (Solid State)80°C24 - 72 hours[2][5]
Photolytic Degradation UV-A and Visible LightAs per ICH Q1B guidelinesVaries[2][5]

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5][8]
Mobile Phase Phosphate buffer (pH 3.5) and Acetonitrile (e.g., 30:70 v/v)[6][8]
Flow Rate 1.0 mL/min[5][6]
Detection Wavelength UV at a suitable wavelength (e.g., 221 nm or 306 nm)[8][9]
Injection Volume 20 µL[6]
Column Temperature Ambient or controlled at 25°C[6]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Neutralize Neutralize Acid/Alkali Samples Acid->Neutralize Alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) Alkali->Neutralize Oxidative Oxidative (3% H₂O₂) Analysis Analyze All Samples by Stability-Indicating HPLC Method Oxidative->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API Denaverine HCl Stock Solution API->Acid API->Alkali API->Oxidative API->Thermal API->Photolytic Control Unstressed Control Sample Control->Analysis Evaluation Evaluate Data: - Peak Purity Analysis - Mass Balance Calculation - Resolution of Degradants Analysis->Evaluation Neutralize->Analysis

Caption: General workflow for forced degradation studies.

HPLC_Analysis_Workflow Start Start Setup HPLC System Setup (Column, Flow Rate, Wavelength) Start->Setup Prepare_Std Prepare Standard Solutions (Stock & Working) Setup->Prepare_Std SST Perform System Suitability Test Prepare_Std->SST Prepare_Sample Prepare Stressed/Control Sample Solution SST->Prepare_Sample Inject Inject Blank, Standard, and Sample Solutions Prepare_Sample->Inject Acquire Data Acquisition & Chromatogram Recording Inject->Acquire Analyze Data Analysis (Peak Area, Retention Time) Acquire->Analyze Quantify Quantify Denaverine & Degradation Products Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for HPLC analysis.

Signaling_Pathway cluster_cell Smooth Muscle Cell Denaverine Denaverine HCl PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits AChR Muscarinic Acetylcholine Receptors Denaverine->AChR Blocks (Anticholinergic Effect) cAMP cAMP / cGMP PDE->cAMP Degrades Ca ↓ Intracellular Ca²⁺ AChR->Ca Inhibits Ca²⁺ influx cAMP->Ca Relaxation Smooth Muscle Relaxation Ca->Relaxation

References

Technical Support Center: Denaverine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve peak shape in your Denaverine hydrochloride HPLC analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. Below is a systematic guide to identify and resolve these common issues when analyzing this compound.

1. Peak Tailing

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue when analyzing basic compounds like this compound.

  • Diagram of the Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_silanol Secondary Interactions with Silanol (B1196071) Groups? start->check_silanol solution_silanol Use Buffered Mobile Phase (pH 3-4) Use End-Capped Column Add Competing Base (e.g., TEA) check_silanol->solution_silanol Yes check_overload Column Overload? check_silanol->check_overload No end Symmetrical Peak Achieved solution_silanol->end solution_overload Reduce Injection Volume Dilute Sample check_overload->solution_overload Yes check_ph Mobile Phase pH too High? check_overload->check_ph No solution_overload->end solution_ph Adjust pH to 3.5 check_ph->solution_ph Yes check_column_health Column Contamination or Void? check_ph->check_column_health No solution_ph->end solution_column_health Flush Column with Strong Solvent Use Guard Column Replace Column check_column_health->solution_column_health Yes check_column_health->end No solution_column_health->end

A troubleshooting workflow for addressing peak tailing.

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Use a buffered mobile phase at a low pH (e.g., 3.5).[1][2][3] Use a high-purity, end-capped C18 column. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).This compound has a basic tertiary amine group that can interact with acidic residual silanol groups on the silica (B1680970) packing material, causing tailing.[1][4] Lowering the pH protonates the silanol groups, reducing these secondary interactions.
Column Overload Reduce the injection volume or dilute the sample.[1][5]Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
Column Contamination/Deterioration Use a guard column to protect the analytical column.[6] Flush the column with a strong solvent. If the problem persists, the column may be damaged and require replacement.[1]Contaminants or voids at the head of the column can disrupt the sample band and cause tailing.[7]

2. Peak Fronting

Peak fronting, where the initial part of the peak is drawn out, is less common for basic compounds but can occur.

Potential Cause Recommended Solution Explanation
Sample Solvent Incompatibility Dissolve and inject the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[8]If the sample is dissolved in a solvent much stronger than the mobile phase, the analyte may travel too quickly at the start, causing a fronting peak.
Column Overload Dilute the sample or reduce the injection volume.[5]High concentrations can lead to non-linear isotherms, resulting in peak fronting.
Low Column Temperature Maintain a constant and adequate column temperature (e.g., 25-30°C).Low temperatures can decrease mass transfer kinetics, sometimes leading to fronting.

3. Peak Broadening

Broad peaks can compromise resolution and sensitivity.

  • Logical Diagram of Causes for Peak Broadening:

G cluster_system System Issues cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues dead_volume Extra-Column Volume (Dead Volume) low_flow Low Flow Rate temp_fluctuation Temperature Fluctuations column_void Column Void/Channeling column_contamination Contamination column_mismatch Inappropriate Column viscosity High Viscosity buffer_issue Incorrect Buffer/pH broad_peak Broad Peak broad_peak->dead_volume broad_peak->low_flow broad_peak->temp_fluctuation broad_peak->column_void broad_peak->column_contamination broad_peak->column_mismatch broad_peak->viscosity broad_peak->buffer_issue

Common causes leading to peak broadening in HPLC.

Potential Cause Recommended Solution Explanation
Extra-Column Volume Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.[7]Excessive volume between the injector and detector can cause the sample band to spread.
Column Deterioration Replace the column if it is old or has been subjected to harsh conditions.[1][7] A void at the column inlet can also cause broadening.Loss of stationary phase or the creation of channels within the column leads to a diffuse sample path.
Mobile Phase Viscosity Optimize the mobile phase composition. High concentrations of organic solvent can sometimes increase viscosity, slowing mass transfer.Slower diffusion of the analyte in and out of the stationary phase results in broader peaks.
Improper Flow Rate Ensure the flow rate is optimal for the column dimensions and particle size. A flow rate that is too low can increase longitudinal diffusion.The van Deemter equation describes how flow rate affects band broadening.

4. Split Peaks

Split peaks can indicate a serious problem with the column or sample introduction.

Potential Cause Recommended Solution Explanation
Clogged Inlet Frit/Channel in Column Back-flush the column (if permitted by the manufacturer). If this fails, the column may need to be replaced.[9]A partial blockage of the column inlet frit or a channel in the packing material can cause the sample band to split into two paths.
Sample Solvent Effect Ensure the sample solvent is compatible with the mobile phase.[6][8]Injecting in a strong, non-miscible, or improperly pH-adjusted solvent can cause peak distortion and splitting.
Co-elution with an Impurity Adjust the mobile phase composition or gradient to resolve the two compounds.What appears to be a split peak may be two different, closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best column and mobile phase for this compound analysis?

A: A reverse-phase C18 column is commonly recommended.[2][10] A successful method uses a Symmetry C18 column (4.6 x 150 mm, 5 µm).[2][10] The mobile phase is typically a mixture of an acidic phosphate (B84403) buffer and acetonitrile (B52724). A composition of Phosphate Buffer (pH 3.5) and Acetonitrile in a 30:70 (v/v) ratio has been shown to provide good peak shape.[2][3][10]

Q2: Why is the pH of the mobile phase so important for this compound?

A: this compound is a basic compound, and its solubility and chromatographic behavior are pH-dependent.[4] An acidic mobile phase (pH around 3.5) serves two main purposes:

  • It ensures the Denaverine molecule is fully protonated and in a single ionic state, which promotes sharper peaks.

  • It suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing secondary interactions that cause peak tailing.[1]

Q3: My peak for this compound is tailing. What is the first thing I should check?

A: The first and most likely cause of tailing for this compound is secondary interactions with the column.[1] Confirm that the pH of your mobile phase buffer is correctly adjusted to be acidic (e.g., pH 3.5).[2][3] If the pH is correct, ensure you are using a high-quality, end-capped C18 column designed to minimize silanol activity.

Q4: Can I dissolve my this compound standard in a solvent other than the mobile phase?

A: It is always best to dissolve your standard and samples in the mobile phase itself to avoid solvent effects that can distort peak shape.[8] this compound is soluble in DMSO, but injecting large volumes of strong organic solvents like DMSO when using a high aqueous mobile phase can lead to poor peak shape (fronting or splitting) and potential precipitation.[4][] If you must use a different solvent for solubility, use the lowest concentration possible and inject the smallest volume.

Q5: I see a small shoulder on my main Denaverine peak. What could be the cause?

A: A shoulder could be caused by several factors:

  • Co-eluting impurity: Your sample may contain a related substance that is not fully resolved. Try adjusting the mobile phase composition (e.g., changing the acetonitrile percentage) to improve resolution.

  • Column contamination or void: A small void or contamination at the head of the column can disrupt the sample band.[7] Try flushing the column or using a guard column.

  • Sample solvent effects: If your sample is prepared in a solvent stronger than the mobile phase, this can cause peak distortion.[8]

Experimental Protocols

Recommended HPLC Method Parameters

This protocol is based on validated methods for the analysis of this compound.[2][3][10]

Parameter Recommended Condition
HPLC System HPLC with UV Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 306 nm
Injection Volume 10-20 µL
Column Temperature Ambient (or controlled at 25°C)
Retention Time Approximately 3.2 min

Preparation of Solutions

  • Phosphate Buffer (pH 3.5):

    • Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.5 using orthophosphoric acid.[3]

  • Mobile Phase:

    • Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v).

    • Degas the solution in an ultrasonic water bath for 5 minutes.

    • Filter through a 0.45 µm membrane filter before use.[3][10]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase and sonicate to dissolve completely.

    • Make up the volume to the mark with the mobile phase.[3][10]

  • Working Standard Solution (30 µg/mL):

    • Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.[3][10]

  • Sample Preparation (from Injectable Dosage Form, 40 mg/mL):

    • Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound) and transfer it into a 10 mL volumetric flask.

    • Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume.

    • Further dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[3][10]

References

Limitations of UV-Vis spectrophotometry for Denaverine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the limitations of UV-Vis spectrophotometry for the quantification of Denaverine hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of using UV-Vis spectrophotometry for this compound quantification?

The primary limitation is its lack of specificity. UV-Vis spectrophotometry measures the total absorbance of all substances in a solution that absorb light at the chosen wavelength. It cannot distinguish between this compound and its potential impurities, degradation products, or UV-absorbing excipients that may be present in a pharmaceutical formulation.[1][2] For stability-indicating assays, a more specific method like High-Performance Liquid Chromatography (HPLC) is recommended.[3][4]

Q2: At what wavelength should I measure the absorbance of this compound?

Published methods for this compound have identified a maximum absorbance (λmax) at approximately 221 nm when using methanol (B129727) as the solvent.[5][6][7] However, it is crucial to determine the λmax on your specific instrument using a freshly prepared standard solution, as the exact wavelength can vary slightly due to solvent and instrumental differences.

Q3: My absorbance readings are unstable or drifting. What could be the cause?

Instability in readings can stem from several instrumental or environmental factors:

  • Instrument Warm-up: The spectrophotometer's lamp may not have reached thermal equilibrium. Allow the instrument to warm up for at least 30 minutes before taking measurements.

  • Temperature Fluctuations: Changes in ambient temperature can affect the instrument's electronics and the sample's absorbance.[8]

  • Dirty Optics/Cuvettes: Smudges, fingerprints, or residue on the cuvettes or internal optics can scatter light and cause erratic readings.[9][10]

  • Solvent Evaporation: If you are using a volatile solvent like methanol, evaporation from an open cuvette can concentrate the sample over time, leading to drifting absorbance.

Q4: Why are my results not reproducible?

Poor reproducibility is often linked to methodological inconsistencies:

  • pH Variation: The UV absorption spectrum of a compound can be sensitive to changes in pH.[11] If the pH of your sample solutions is not consistent, it can lead to variations in absorbance and shifts in the λmax.

  • Inaccurate Dilutions: Errors in pipetting or volumetric flask calibration are common sources of variability. Always use calibrated equipment.

  • Solvent Inconsistency: Using different grades of solvent or solvents from different batches can alter the absorbance characteristics of the analyte.[12] Always use the same solvent for the blank, standards, and samples.

Q5: Can I use UV-Vis for analyzing this compound in a finished injectable product?

Yes, UV-Vis spectrophotometry can be used for the assay of this compound in simple injectable formulations, provided the method is properly validated.[5][7] However, you must first demonstrate that the excipients in the formulation do not interfere with the drug's absorbance at the analytical wavelength. This is typically done by scanning a placebo solution (the formulation without the active ingredient). If interference is observed, this method is not suitable without further sample preparation steps like extraction.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Interference and Inaccurate Results in Formulations
  • Symptom: You observe higher than expected absorbance values, or the spectrum of the sample does not match the spectrum of the pure standard.

  • Cause: One or more excipients in the pharmaceutical formulation are absorbing light at the same wavelength as this compound (~221 nm). This is a common issue as many excipients are organic molecules with UV absorbance in the low-wavelength UV region.[2][13]

  • Solutions:

    • Placebo Analysis: Prepare and scan a solution containing all excipients in the same concentration as the sample but without this compound. If it shows significant absorbance at 221 nm, interference is confirmed.

    • Standard Addition Method: This method can help compensate for matrix effects. Known amounts of the standard drug are added to the sample preparation, and the increase in absorbance is used to calculate the initial concentration.

    • Derivative Spectrophotometry: Calculating the first or second derivative of the spectrum can sometimes resolve overlapping peaks, allowing for quantification of the active ingredient in the presence of interference.

    • Change Wavelength: If the interfering substance has a different spectral shape, it may be possible to select a different wavelength where the interference is minimized, even if it is not the λmax of Denaverine.

    • Use a More Specific Method: If interference cannot be resolved, a separation technique like HPLC is necessary.[3][4]

Problem 2: Non-Linear Calibration Curve
  • Symptom: The calibration plot of absorbance versus concentration is not a straight line, and the correlation coefficient (r²) is below the acceptable limit (typically >0.999).

  • Cause:

    • High Concentration: At high concentrations, solute-solvent or solute-solute interactions can cause deviations from the Beer-Lambert Law.[8][14]

    • Stray Light: Unwanted light reaching the detector can cause negative deviations from linearity, especially at high absorbance values (>1.2 AU).[8]

    • Preparation Error: Systematic errors in the preparation of one or more standard solutions.

  • Solutions:

    • Adjust Concentration Range: Work within a validated linear range, such as 3-15 µg/mL for this compound.[5][7] Ensure the highest concentration standard has an absorbance value ideally below 1.2 AU.[8]

    • Instrument Qualification: Check the instrument's stray light specification and perform regular maintenance.

    • Re-prepare Standards: Carefully prepare a new set of standards using calibrated volumetric glassware and pipettes.

Problem 3: Shift in Maximum Absorbance (λmax)
  • Symptom: The measured λmax of your this compound standard is significantly different from the expected value of ~221 nm.

  • Cause:

    • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions of the molecule, causing a shift in the λmax.[15][16]

    • pH Effects: The ionization state of this compound can change with pH, altering its chromophore and thus its absorption spectrum.[11]

    • Instrument Calibration: The spectrophotometer's wavelength accuracy may be out of calibration.

  • Solutions:

    • Consistent Solvent: Strictly use the same solvent (e.g., analytical grade methanol) for all measurements, including the blank.[5]

    • Control pH: If analyzing in aqueous media, use a buffer to maintain a constant pH.

    • Verify Wavelength Accuracy: Check the instrument's calibration using certified reference materials (e.g., a holmium oxide filter).

Section 3: Data Presentation and Experimental Protocols

Data Tables

Table 1: Validated UV-Vis Method Parameters for this compound Data compiled from a study using methanol as the solvent.

ParameterResultReference
λmax221 nm[5]
Linearity Range3 - 15 µg/mL[5][7]
Correlation Coefficient (r²)0.9997[5]
Limit of Detection (LOD)0.216 µg/mL[5]
Limit of Quantitation (LOQ)0.655 µg/mL[5]
Accuracy (% Recovery)98.8 - 100.53 %[5]

Table 2: Common Solvents and Potential for Interference at 221 nm

SolventUV Cutoff (approx.)Suitability for Analysis at 221 nm
Methanol205 nmSuitable
Acetonitrile190 nmSuitable
Water (HPLC Grade)190 nmSuitable
Ethanol210 nmMarginal (High absorbance near cutoff)[8]
Dichloromethane233 nmUnsuitable
Chloroform245 nmUnsuitable
Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions This protocol is adapted from published methods for analyzing this compound in an injectable formulation.[5]

  • Solvent: Use analytical grade methanol for all solutions.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL calibrated volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solution (9 µg/mL):

    • Pipette 9.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol and mix. This concentration falls within the linear range.

  • Sample Preparation (from a 40 mg/mL injection):

    • Accurately measure 0.25 mL of the injection (equivalent to 10 mg of Denaverine HCl) and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm filter.

    • Pipette 9.0 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with methanol to obtain a final theoretical concentration of 9 µg/mL.

Protocol 2: Generating a Calibration Curve

  • Prepare a series of working standards: From the 100 µg/mL Standard Stock Solution, prepare at least five concentrations spanning the linear range (e.g., 3, 6, 9, 12, and 15 µg/mL) in separate volumetric flasks.[5]

  • Set up the spectrophotometer: Turn on the instrument and allow it to warm up for at least 30 minutes. Set the wavelength to 221 nm (or the predetermined λmax).

  • Blank the instrument: Fill a clean quartz cuvette with methanol. Place it in the spectrophotometer and perform a blank (zero absorbance) measurement.

  • Measure standards: Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution before filling to measure.

  • Plot the curve: Create a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform linear regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for the curve to be considered linear and acceptable for quantification.

Section 4: Visualizations

TroubleshootingWorkflow start Inaccurate or Non-Reproducible Absorbance Reading cat_method Methodological Issue? start->cat_method cat_instrument Instrumental Issue? start->cat_instrument cat_sample Sample Preparation Issue? start->cat_sample issue_ph Inconsistent pH? cat_method->issue_ph issue_solvent Wrong Solvent or Solvent Inconsistency? cat_method->issue_solvent issue_linearity Concentration Outside Linear Range? cat_method->issue_linearity issue_warmup Insufficient Warm-up? cat_instrument->issue_warmup issue_calib Wavelength Calibration Needed? cat_instrument->issue_calib issue_dirty Dirty Cuvettes/Optics? cat_instrument->issue_dirty issue_dilution Inaccurate Dilution? cat_sample->issue_dilution issue_interference Excipient Interference? cat_sample->issue_interference issue_dissolution Incomplete Dissolution? cat_sample->issue_dissolution sol_ph Use Buffered Solution issue_ph->sol_ph Fix sol_solvent Use Consistent, High-Purity Solvent issue_solvent->sol_solvent Fix sol_linearity Adjust Concentration to Validated Range (e.g., 3-15 µg/mL) issue_linearity->sol_linearity Fix sol_warmup Allow >30 min Warm-up issue_warmup->sol_warmup Fix sol_calib Verify with Certified Standards issue_calib->sol_calib Fix sol_dirty Clean Cuvettes and Optics issue_dirty->sol_dirty Fix sol_dilution Use Calibrated Pipettes/ Glassware issue_dilution->sol_dilution Fix sol_interference Analyze Placebo / Use Standard Addition / Use HPLC issue_interference->sol_interference Fix sol_dissolution Sonicate Sample Solution issue_dissolution->sol_dissolution Fix

Caption: Troubleshooting workflow for inaccurate UV-Vis results.

InterferenceSources measurement Total Measured Absorbance (at λmax) api Denaverine HCl (Target Analyte) api->measurement Contributes to excipients Excipients (e.g., binders, preservatives) excipients->measurement Contributes to impurities Impurities / Degradants impurities->measurement Contributes to solvent Solvent Background solvent->measurement Contributes to noise Instrument Noise / Stray Light noise->measurement Contributes to

Caption: Diagram illustrating sources of interference in UV-Vis analysis.

References

Overcoming poor resolution in Denaverine hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Denaverine hydrochloride chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for this compound analysis is reverse-phase HPLC.[1][2] A validated method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724).[1][2] The pH of the buffer is a critical parameter to control for good peak shape.[3]

Q2: Why is the pH of the mobile phase important for this compound analysis?

A2: this compound is a basic compound.[3] The pH of the mobile phase affects the ionization state of the analyte. Operating at a pH far from the pKa of this compound can help to ensure a single ionic form and prevent peak tailing caused by interactions with residual silanols on the silica-based column packing.[3][4] For basic compounds like Denaverine, a lower pH (e.g., 3.5) is often used to ensure the analyte is fully protonated, which can lead to better peak shape.[1][3]

Q3: What can I do if I observe peak tailing with this compound?

A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.[3] To mitigate this, you can try lowering the mobile phase pH, using a highly end-capped column, or adding a competing base to the mobile phase.[3][4] Also, ensure that your column is not degraded or contaminated.

Q4: My this compound peak is fronting. What is the likely cause?

A4: Peak fronting is most commonly caused by sample overload, where too much sample is injected onto the column.[5] Try diluting your sample and injecting a smaller volume.[5] Another potential cause is that the sample solvent is stronger than the mobile phase. It is always best to dissolve your sample in the mobile phase whenever possible.

Troubleshooting Guide

Issue 1: Poor Peak Shape - Tailing

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound, causing inconsistent ionization.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH of around 3.5 has been shown to be effective.[1][2] Ensure your buffer has adequate capacity to maintain the pH.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with the basic Denaverine molecule, causing tailing.[3][4]

    • Solution: Use a highly end-capped column or a column with a polar-embedded phase to shield the silanols.[4] Alternatively, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Issue 2: Poor Peak Shape - Fronting

Q: My this compound peak has a "shark fin" or fronting shape. What should I investigate?

A: Peak fronting is less common than tailing but can significantly impact quantification.

Troubleshooting Steps:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[5]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[5] A 10-fold dilution can often resolve the issue.[5]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the peak shape can be distorted.

    • Solution: Whenever possible, prepare your sample in the mobile phase. If a different solvent must be used, inject the smallest possible volume.

Issue 3: Poor Resolution

Q: I am not getting adequate separation between my this compound peak and other components in my sample. How can I improve resolution?

A: Poor resolution can be caused by a variety of factors related to the column, mobile phase, and overall system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer can be adjusted to improve separation.

    • Solution: Perform a series of injections with varying mobile phase compositions (e.g., changing the acetonitrile percentage) to find the optimal selectivity.

  • Column Efficiency: The column may have lost its efficiency due to aging or contamination.

    • Solution: Check the column's performance using a standard. If the plate count is low, it may be time to replace the column. Using a column with a smaller particle size or a longer length can also increase efficiency.[6]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and reduced resolution.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly to minimize dead volume.[4]

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis [1][2][7]

ParameterCondition 1Alternative Condition
HPLC System HPLC with UV DetectorUPLC with UV/PDA Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v)Phosphate Buffer (0.02M, pH 3.6): Methanol (55:45 v/v)
Flow Rate 0.6 mL/min1.0 mL/min
Detection Wavelength 306 nm255 nm
Injection Volume 20 µL10 µL
Column Temperature Ambient30 °C

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.5)[2]
  • Prepare Buffer: Weigh 7.0 grams of Potassium dihydrogen Phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust pH: Adjust the pH to 3.5 using orthophosphoric acid.

  • Prepare Mobile Phase: Mix 300 mL of the phosphate buffer (30%) with 700 mL of acetonitrile (70%).

  • Degas: Degas the mobile phase using an ultrasonic water bath for at least 5 minutes.

  • Filter: Filter the mobile phase through a 0.45 µm filter under vacuum.

Protocol 2: Standard Solution Preparation (30 µg/mL)[2]
  • Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.

  • Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Mix well and filter through a 0.45 µm filter before injection.

Visualizations

G cluster_0 Troubleshooting Poor Resolution cluster_1 Solutions for Tailing cluster_2 Solutions for Fronting cluster_3 Solutions for Broad Peaks start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetric (Tail) fronting Peak Fronting check_peak_shape->fronting Asymmetric (Front) broad Symmetrical but Broad check_peak_shape->broad Symmetric adjust_ph Lower Mobile Phase pH tailing->adjust_ph new_column Use End-capped Column tailing->new_column competing_base Add Competing Base tailing->competing_base dilute_sample Dilute Sample / Reduce Volume fronting->dilute_sample change_solvent Use Mobile Phase as Solvent fronting->change_solvent optimize_mp Optimize Mobile Phase broad->optimize_mp check_column Check Column Efficiency broad->check_column reduce_volume Reduce Extra-Column Volume broad->reduce_volume

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_0 Logical Relationship for Peak Tailing of Basic Compounds cluster_1 Mitigation Strategies cluster_2 Practical Solutions cause Primary Cause: Secondary Interactions interaction Analyte (Basic) interacts with Residual Silanols (Acidic) cause->interaction effect Result: Peak Tailing interaction->effect strategy1 Suppress Silanol Ionization interaction->strategy1 strategy2 Shield Silanols interaction->strategy2 strategy3 Saturate Active Sites interaction->strategy3 solution1 Lower Mobile Phase pH (e.g., pH < 4) strategy1->solution1 solution2 Use End-capped or Polar-Embedded Column strategy2->solution2 solution3 Add Competing Base (e.g., Triethylamine) strategy3->solution3

Caption: Causes and solutions for peak tailing of basic analytes.

References

Technical Support Center: Denaverine Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Denaverine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In the analysis of this compound from biological samples, endogenous components like phospholipids, proteins, and salts are common sources of matrix effects.[1][5]

Q2: I'm observing poor peak shape (tailing, fronting, or splitting) for this compound. What are the likely causes and solutions?

A2: Poor peak shape is a common chromatographic issue that can significantly impact integration and reproducibility.[6] Here are some troubleshooting steps:

  • Check for Column Overload: Inject a dilution series of your sample. If the peak shape improves at lower concentrations, you may be overloading the column.[6]

  • Evaluate Injection Solvent: Ensure your sample is dissolved in a solvent with an elution strength equal to or weaker than the initial mobile phase. A mismatched injection solvent can cause peak distortion.[6]

  • Assess Column Health: Over time, columns can become contaminated or degraded. Try flushing the column with a strong solvent or replacing it if performance does not improve.[6]

  • Mobile Phase pH: For an ionizable compound like this compound, maintaining a consistent pH with a suitable buffer is crucial for a stable ionization state and good peak shape.[6]

Q3: My retention times for this compound are inconsistent and drifting. How can I resolve this?

A3: Stable retention times are critical for reliable peak identification.[6] If you are experiencing drift, consider the following:

  • System Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and lead to retention time shifts.[7]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting an analytical run. Insufficient equilibration is a common cause of drifting retention times.[6][8]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation for every batch.[6]

Q4: How can I determine if my this compound assay is suffering from matrix effects?

A4: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a definitive qualitative method. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any signal suppression or enhancement observed at different points in the chromatogram indicates the presence of co-eluting interfering compounds.[3]

  • Post-Extraction Spike: This is a quantitative approach. The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor).[4][5] A significant deviation from a Matrix Factor of 1 indicates the presence of matrix effects.[4]

Q5: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A5: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][5] For this compound in plasma, a mixed-mode cation exchange SPE has been shown to be effective.[6]

  • Chromatographic Separation: Adjusting the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate this compound from co-eluting matrix components is a powerful strategy.[1]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects. The SIL internal standard will co-elute and experience similar ionization suppression or enhancement as the analyte, allowing for a reliable ratio of analyte to internal standard for quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is designed to extract Denaverine and its metabolites from plasma while minimizing matrix effects.[6]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Loading: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.[6]

  • Elution: Elute this compound and its metabolites from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantification of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma) using the developed sample preparation protocol. Spike the analyte and internal standard into the final, dried extract.

    • Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Overall Process Efficiency % = (Peak Area in Set C / Peak Area in Set A) * 100

Quantitative Data Summary

The following table summarizes hypothetical but expected outcomes when comparing different sample preparation techniques for the analysis of this compound in plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression %)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95.245.812.5
Liquid-Liquid Extraction (LLE)85.720.36.8
Solid-Phase Extraction (SPE)92.18.53.2

This data is illustrative and highlights that while protein precipitation may offer high recovery, it is often associated with significant matrix effects, leading to higher variability. SPE typically provides the cleanest extracts, minimizing matrix effects and improving reproducibility.

Visual Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample with Denaverine Dilute Dilute with 4% Phosphoric Acid Plasma->Dilute Load Load onto Conditioned SPE Cartridge Dilute->Load Wash1 Wash with 0.1 M Acetic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect Detect Denaverine Inject->Detect cluster_ion_source Mass Spectrometer Ion Source cluster_process Ionization Process Droplet Charged Droplet Competition Competition for Charge and Surface Access Droplet->Competition Denaverine_Ion [Denaverine+H]+ Matrix_Ion [Matrix+H]+ Competition->Denaverine_Ion Suppressed Signal Competition->Matrix_Ion Denaverine Denaverine Molecules Denaverine->Droplet Matrix Matrix Molecules Matrix->Droplet start Inconsistent Results Observed (Poor peak shape, drifting RT, poor accuracy/precision) check_chrom Review Chromatography (Peak shape, retention time stability) start->check_chrom chrom_ok Chromatography OK? check_chrom->chrom_ok assess_me Assess Matrix Effects (Post-column infusion or post-extraction spike) chrom_ok->assess_me Yes troubleshoot_lc Troubleshoot LC System (Check for leaks, column health, mobile phase prep) chrom_ok->troubleshoot_lc No me_present Matrix Effects Present? assess_me->me_present improve_cleanup Improve Sample Cleanup (Switch from PPT to LLE/SPE) me_present->improve_cleanup Yes revalidate Re-evaluate and Validate Method me_present->revalidate No optimize_lc Optimize Chromatography (Change gradient, column, mobile phase) improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->revalidate troubleshoot_lc->check_chrom

References

Validation & Comparative

Comparative Efficacy of Denaverine Hydrochloride and Drotaverine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties and efficacy of two common smooth muscle relaxants: Denaverine (B1201730) hydrochloride and Drotaverine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.

Mechanism of Action

Both Denaverine hydrochloride and Drotaverine are potent spasmolytic agents, but they exhibit distinct mechanisms of action that influence their therapeutic applications.

This compound exerts its effects through a dual mechanism:

  • Phosphodiesterase (PDE) Inhibition: Like papaverine, Denaverine inhibits phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] This increase in second messengers activates protein kinase A (PKA) and protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[3]

  • Anticholinergic Activity: Denaverine also blocks muscarinic receptors, thereby inhibiting the action of acetylcholine.[1][3] This prevents acetylcholine-mediated increases in intracellular calcium, further contributing to its muscle relaxant effect.[3]

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4).[4][5][6] This selectivity is a key differentiator from the broader PDE inhibition of Denaverine. By inhibiting PDE4, Drotaverine increases intracellular levels of cAMP, which activates protein kinase A (PKA).[7] PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction.[7] This leads to smooth muscle relaxation.[4][6] Drotaverine is noted for its lack of anticholinergic side effects.[5][8] It may also have minor allosteric calcium channel blocking properties.[4][7]

Signaling Pathway Diagrams

denaverine_pathway cluster_cell Smooth Muscle Cell cluster_pde PDE Inhibition cluster_ach Anticholinergic Activity Denaverine Denaverine hydrochloride PDE PDE Denaverine->PDE inhibits AChR Muscarinic Receptor Denaverine->AChR blocks cAMP ↑ cAMP PKA PKA cAMP->PKA activates Ca_decrease1 ↓ Intracellular Ca²⁺ PKA->Ca_decrease1 Relaxation Smooth Muscle Relaxation Ca_decrease1->Relaxation ACh_block Acetylcholine Blockade Ca_decrease2 ↓ Intracellular Ca²⁺ ACh_block->Ca_decrease2 Ca_decrease2->Relaxation

Signaling pathway of this compound.

drotaverine_pathway cluster_cell Smooth Muscle Cell cluster_pde PDE4 Inhibition Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 inhibits cAMP ↑ cAMP PKA PKA cAMP->PKA activates MLCK MLCK (active) PKA->MLCK phosphorylates MLCK_i MLCK (inactive) Relaxation Smooth Muscle Relaxation MLCK_i->Relaxation

Signaling pathway of Drotaverine.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound and Drotaverine show considerable differences, particularly in their bioavailability and elimination half-life.

ParameterThis compoundDrotaverine
Administration Route Intravenous, Intramuscular, Oral, Rectal[9][10]Oral, Intravenous[4][11]
Absolute Bioavailability (Oral) 37%[10][12]24.5% - 91% (mean 58.2%)[4][11]
Time to Peak Plasma Concentration (Tmax) Not specified for oral, +1.9h for rectal solution vs oral[9]1.9 ± 0.54 hours[4][6]
Protein Binding Not specified80% - 95%[13]
Volume of Distribution (Vd) 7.1 L/kg (intravenous)[10][12]193 ± 48 L (oral)[4][6]
Metabolism Extensive first-pass metabolism, N-demethylation is a key pathway in humans.[9][12]Extensive hepatic metabolism, primarily O-deethylation.[4][13]
Elimination Half-life (t½) 33.8 hours[10][12]7 to 12 hours[13] or 9.11 ± 1.29 hours[4]
Excretion Primarily renal[14]~67% in feces, ~20% in urine[4][6]

Comparative Efficacy from Clinical and Preclinical Data

This compound Efficacy:
  • Veterinary Use (Dystocia): Denaverine is used to facilitate parturition in cattle by relaxing the myometrium and increasing the flexibility of the soft birth canal.[14][15][16]

    • Onset of Action: 15 to 30 minutes after intramuscular injection in pigs, cows, and sheep.[14][16]

    • Duration of Action: The muscle relaxant effect can last for several hours, while the analgesic effect persists for no longer than 90 minutes.[14]

  • Human Use: It has been used for the treatment of urogenital and gastrointestinal spasms.[1]

Drotaverine Efficacy:
  • Irritable Bowel Syndrome (IBS):

    • In a study comparing Drotaverine to a placebo, Drotaverine significantly reduced abdominal pain frequency in 71.4% of patients after 4 weeks, compared to 31.4% in the placebo group.[17]

    • Another study found Drotaverine to be superior to mebeverine (B1676125) in alleviating pain severity (starting from day 3), frequency, and stool-related symptoms in IBS patients.[18][19]

  • Labor Acceleration:

    • A randomized controlled trial showed that Drotaverine significantly reduced the mean duration of active labor in primigravida (200.89 min vs. 248.92 min for valethamate (B106880) bromide). It also required fewer injections to achieve full cervical dilation.

  • General Spasmodic Conditions: Drotaverine is used for various spastic conditions, including those of the gastrointestinal tract, biliary system, and urinary system.[4][8]

Experimental Protocols

In Vitro Smooth Muscle Relaxation Assay (for Drotaverine)

This protocol is a standard method for assessing the spasmolytic activity of compounds.

Objective: To determine the EC₅₀ value of Drotaverine for relaxation of pre-contracted tracheal smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine (B1213489) (10⁻⁶ M) or methacholine (B1211447) (10⁻⁷ M).

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of Drotaverine are added to the organ bath.

  • Measurement: The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by the spasmogen.

  • Data Analysis: The EC₅₀ value (the concentration of Drotaverine that produces 50% of the maximum relaxation) is calculated.[5]

Krebs-Henseleit Solution Composition (mM): NaCl: 118.0, KCl: 4.7, CaCl₂: 2.52, MgSO₄: 1.64, NaHCO₃: 24.88, KH₂PO₄: 1.18, Glucose: 5.55.[5]

Experimental Workflow Diagram

experimental_workflow cluster_protocol In Vitro Smooth Muscle Relaxation Assay Workflow A 1. Isolate tracheal rings and mount in organ bath B 2. Equilibrate tissue in Krebs-Henseleit solution A->B C 3. Induce contraction with spasmogen (e.g., histamine) B->C D 4. Add cumulative concentrations of Drotaverine C->D E 5. Record relaxation response D->E F 6. Calculate EC₅₀ value E->F

Workflow for an in vitro smooth muscle relaxation assay.
Human Pharmacokinetic Study Protocol (General)

Objective: To determine the pharmacokinetic profile of a drug (e.g., Denaverine or Drotaverine) in healthy volunteers.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.

  • Drug Administration: A single dose of the drug is administered (e.g., orally or intravenously).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 30 hours post-dose).[20]

  • Plasma Analysis: Plasma is separated from the blood samples and the concentration of the parent drug and its metabolites is quantified using a validated analytical method (e.g., HPLC).[11]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution are calculated from the plasma concentration-time data.

Experimental Workflow Diagram

pk_workflow cluster_protocol Human Pharmacokinetic Study Workflow A 1. Recruit healthy volunteers B 2. Administer single dose of drug A->B C 3. Collect blood samples at specified time points B->C D 4. Separate plasma and analyze drug concentration C->D E 5. Calculate pharmacokinetic parameters D->E

Workflow for a human pharmacokinetic study.

Conclusion

This compound and Drotaverine are both effective smooth muscle relaxants, but their distinct pharmacological profiles suggest different clinical utilities. Denaverine's dual mechanism of PDE inhibition and anticholinergic action, combined with its long half-life, makes it suitable for applications requiring prolonged muscle relaxation, as seen in veterinary obstetrics. Drotaverine's selective PDE4 inhibition, lack of anticholinergic effects, and established efficacy in human conditions like IBS and labor acceleration highlight its value in human medicine. The significant variability in the oral bioavailability of Drotaverine is an important consideration for its clinical use. Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these two compounds in specific clinical settings.

References

Denaverine Hydrochloride and Oxytocin in Uterine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of denaverine (B1201730) hydrochloride in combination with oxytocin (B344502) for uterine studies. It examines the available experimental data, compares its performance with alternative uterotonic and tocolytic agents, and presents detailed methodologies to support further research and development in obstetrics and uterine pharmacology.

Comparative Efficacy

The combination of denaverine hydrochloride and oxytocin has been investigated for its potential to manage dystocia (difficult labor) by modulating uterine contractions. This compound is described as a spasmolytic agent, while oxytocin is a potent uterotonic agent. The primary rationale for their combined use is to achieve coordinated and effective uterine contractions to facilitate parturition.

Recent in vitro studies, however, have questioned the direct efficacy of this compound on myometrial contractility. An organ bath study on pregnant canine myometrium found that this compound neither affected oxytocin-induced contractions nor showed a priming effect for subsequent oxytocin administration.[1][2][3][4][5][6] In this study, low-dose oxytocin alone was found to be more effective in creating regular rhythmic contractions, while high doses of oxytocin led to tonic contractions and desensitization of the longitudinal muscle layer.[2][3][4]

In contrast, clinical studies in cattle suggest a potential benefit of this compound in easing parturition. A study on Holstein-Friesian heifers demonstrated that while this compound did not affect the overall duration or modality of calving (spontaneous vs. assisted), it significantly reduced the pulling force required during assisted deliveries.[7] Another study in Simmental cattle showed that the combination of this compound and carbetocin (B549339) (a long-acting oxytocin analogue) halved the need for assistance during parturition and reduced the incidence of difficult calving compared to a control group.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key experimental and clinical studies.

Table 1: In Vitro Effects of this compound and Oxytocin on Canine Myometrial Contraction

Treatment GroupAmplitude (mN)Mean Force (mN)Area Under the Curve (AUC)Frequency (contractions/10 min)Key FindingsSource(s)
Control (Spontaneous) BaselineBaselineBaselineBaselineSpontaneous contractile activity[1][4]
Oxytocin (1 nM) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedNo Significant ChangeInduced regular, rhythmic contractions[1][4]
Oxytocin (10 nM & 100 nM) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedNo Significant ChangeCaused tonic contractions[1][4]
Denaverine HCl + Oxytocin (1 nM) No Significant Difference from Oxytocin aloneNo Significant Difference from Oxytocin aloneNo Significant Difference from Oxytocin aloneNo Significant Difference from Oxytocin aloneDenaverine did not alter oxytocin-induced contractions[1][4]
Denaverine HCl alone No Significant EffectNo Significant EffectNo Significant EffectNo Significant EffectNo direct effect on myometrial contractility[1][4]

Table 2: In Vivo Effects of this compound on Calving in Cattle

Treatment GroupOutcome MeasureResultSpeciesSource(s)
This compound Pulling Force x Time (AUC)Significantly smaller vs. PlaceboHolstein-Friesian Heifers[7]
This compound Duration of Calving AssistanceNumerically shorter vs. PlaceboHolstein-Friesian Heifers[7]
Denaverine HCl + Carbetocin Need for AssistanceHalved vs. ControlSimmental Cattle[2][8]
Denaverine HCl + Carbetocin Occurrence of Difficult CalvingDecreased vs. ControlSimmental Cattle[2][8]
Denaverine HCl + Methylergometrine Cervical Dilation RateRapid dilation observedBuffalo[9]

Comparison with Alternatives

Several alternative drugs are used to manage uterine activity during parturition. These can be broadly categorized as uterotonics (increase uterine tone) and tocolytics (relax the uterus).

  • Carbetocin: A long-acting synthetic analogue of oxytocin. A study in cattle showed that its combination with this compound was effective in improving calving ease.[2][8]

  • Ergot Alkaloids (e.g., Methylergometrine): These agents cause sustained uterine contractions and are primarily used to control postpartum hemorrhage. One study in buffaloes suggested a rapid cervical dilation rate when combined with this compound.[9]

  • Prostaglandins (e.g., Misoprostol): These can induce uterine contractions and are used for labor induction. No direct comparative studies with this compound in veterinary dystocia were found.

  • β2-Adrenergic Agonists (e.g., Clenbuterol, Isoxsuprine): These are tocolytic agents used to relax the uterus in cases of uterine hyperactivity or to facilitate obstetric maneuvers.[3] Direct comparative studies with denaverine are lacking in the context of dystocia.

Table 3: Comparison of this compound with Other Uterine-Modulating Agents

AgentClassPrimary Use in ParturitionMechanism of ActionKey Comparative Findings
This compound SpasmolyticEasing of dystocia, relaxation of the birth canalProposed phosphodiesterase inhibitor and anticholinergicIn vitro canine studies show no direct effect on oxytocin-induced contractions. In vivo cattle studies suggest it reduces the need for forceful intervention.[1][2][4][7]
Oxytocin UterotonicInduction and augmentation of labor, treatment of uterine inertiaActivates G-protein coupled receptors, leading to increased intracellular calcium and myometrial contractionThe standard uterotonic. High doses can cause tonic contractions and receptor desensitization.[2][4]
Carbetocin UterotonicPrevention of uterine atony, management of dystociaLong-acting oxytocin analogueCombination with denaverine in cattle halved the need for assistance.[2][8]
Methylergometrine Uterotonic (Ergot Alkaloid)Control of postpartum hemorrhageActs on various receptors to cause sustained uterine contractionCombination with denaverine in buffaloes showed rapid cervical dilation.[9]
Clenbuterol Tocolytic (β2-Adrenergic Agonist)Uterine relaxation for obstetric maneuvers, delay of premature laborStimulates β2-adrenergic receptors, leading to myometrial relaxationNo direct comparative studies with denaverine for dystocia were identified.

Experimental Protocols

In Vitro Myometrial Contractility Study (Canine)

This protocol is based on the study by Jungmann et al. (2023).[1][4]

  • Tissue Preparation: Myometrial tissue is obtained from pregnant dogs during emergency Caesarean sections. The myometrium is dissected into circular and longitudinal muscle layers, and strips of each layer (approximately 10 mm long and 2-3 mm wide) are prepared.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 10 mN.

  • Contraction Induction: Spontaneous contractions are recorded. To study induced contractions, oxytocin is added to the organ bath at various concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Drug Application: this compound is added to the organ bath either in combination with oxytocin or alone, followed by the administration of oxytocin.

  • Data Acquisition: The isometric force of the muscle strip contractions is recorded continuously. The average amplitude, mean force, area under the curve (AUC), and frequency of contractions are analyzed.

  • Statistical Analysis: A two-way repeated measures ANOVA or other appropriate statistical tests are used to analyze the effects of the different treatments.

In Vivo Calving Ease Study (Cattle)

This protocol is a generalized representation based on the studies by Lange et al. (2019) and Zobel and Taponen (2014).[7][8]

  • Animal Selection: Pregnant heifers or cows requiring assistance during parturition are enrolled in the study. Animals are randomly assigned to treatment and control/placebo groups.

  • Treatment Administration:

    • Denaverine Group: Animals receive a single injection of this compound (e.g., 40 mg/100 kg body weight) at the beginning of assisted parturition.

    • Denaverine + Carbetocin Group: Animals receive this compound and carbetocin during delivery, with the possibility of a second dose depending on the progression of labor.

    • Control/Placebo Group: Animals receive a placebo (e.g., saline solution) or no treatment.

  • Data Collection:

    • Calving Assistance: The modality of calving (spontaneous vs. assisted) and the duration of calving assistance are recorded.

    • Pulling Force: If a mechanical calf puller is used, a digital force gauge is interposed between the calf and the puller to measure the pulling force. The area under the curve of pulling force × time is calculated.

    • Calving Ease Score: A subjective scoring system may be used to assess the ease of calving.

    • Postpartum Outcomes: The incidence of retained fetal membranes, endometritis, and subsequent fertility parameters (e.g., days to first service, conception rate) are monitored.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the outcomes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: Signaling pathways of oxytocin and proposed pathway for this compound.
Experimental Workflows

Figure 2: Generalized experimental workflows for in vitro and in vivo studies.

Conclusion

The combination of this compound and oxytocin for managing dystocia presents a complex picture. While in vitro evidence in canines suggests a lack of direct synergistic effect on myometrial contractility, in vivo studies in cattle indicate a potential clinical benefit in reducing the physical effort required for delivery and the overall incidence of difficult births. This discrepancy highlights the need for further research to elucidate the precise mechanism of action of this compound, particularly its effects on the cervix and other soft tissues of the birth canal, which may not be captured in isolated myometrial strip studies.

For researchers and drug development professionals, the existing data suggests that while low-dose oxytocin remains a primary therapeutic for uterine inertia, this compound, especially in combination with oxytocin or its analogues, may have a role in specific clinical scenarios in certain species. Future studies should focus on direct, head-to-head comparisons with other tocolytic and uterotonic agents across different species to better define its therapeutic window and clinical utility. Furthermore, detailed investigations into its effects on cervical ripening and pelvic ligament relaxation are warranted.

References

A Comparative Guide to In Vitro Uterine Relaxants: Alternatives to Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recent in vitro evidence indicates that denaverine (B1201730) hydrochloride has no significant direct effect on myometrial contractility. This guide provides a comparative overview of effective alternatives for in vitro uterine relaxation, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Comparative Efficacy of Tocolytic Agents

The following table summarizes quantitative data from various in vitro studies on the effects of different tocolytic agents on myometrial contractility. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is based on data from separate studies with differing experimental protocols.

Tocolytic Agent ClassCompound(s)Species/TissueExperimental ModelIC50 / pD2Maximal Inhibition (Imax %)Source(s)
β2-Adrenergic Agonists Ritodrine (B1199850)Human (pregnant)Oxytocin-induced contractionspD2: 7.40 (± 0.28)59.49 (± 3.97)[1]
TerbutalineHuman (pregnant)Spontaneous contractions-More effective than magnesium sulfate[2]
Oxytocin (B344502) Receptor Antagonists Atosiban (B549348)Human (pregnant)Oxytocin-induced contractionsInhibition constant: 10 nmol/L-[3]
Calcium Channel Blockers NifedipineHuman (pregnant)Spontaneous contractions10 nM-[4]
NifedipineRat (non-pregnant)Spontaneous contractions2.8 x 10-8 mol/L (decreased frequency by 40%)Total atony at 2.8 x 10-7 mol/L[5]
COX-2 Inhibitors CelecoxibHuman (pregnant & non-pregnant)Spontaneous contractions-log(10) EC(50): 6.15 - 7.2569 - 77[6]
NimesulideHuman (pregnant & non-pregnant)Spontaneous contractions-log(10) EC(50): 4.91 - 5.8468 - 70[6]
MeloxicamHuman (pregnant & non-pregnant)Spontaneous contractions-log(10) EC(50): 4.80 - 6.5369 - 84[6]
Leukotriene Receptor Antagonists Montelukast (B128269)Human (pregnant)Spontaneous & LTD4-induced contractionsEC50 (vs LTD4): 654 nM (control), 403 nM (montelukast)-[4]
Novel Tocolytics Glycyl-H-1152Human (pregnant)Spontaneous contractions18.2 µM-[4]
2-APBHuman (pregnant)Spontaneous contractions53 µM-[4]
HC-067047Human (pregnant)Spontaneous contractions48 µM-[4]
Rolipram (PDE4 inhibitor)Human (pregnant)Spontaneous contractions4.3 µM-[4]

Experimental Protocols

A standardized in vitro organ bath methodology is commonly employed to assess the efficacy of uterine relaxants. The following protocol is a synthesis of methodologies described in the cited literature.[7][8][9][10][11]

Protocol: In Vitro Uterine Myometrial Contractility Assay

1. Tissue Preparation:

  • Obtain myometrial biopsies from consenting patients undergoing cesarean section or hysterectomy.[6][12]

  • Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).[9]

  • Carefully dissect away connective and vascular tissue.

  • Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.[9]

2. Organ Bath Setup and Equilibration:

  • Mount the myometrial strips vertically or horizontally in multi-chamber organ baths filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).[9][10]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[7][8]

  • Apply a passive tension of 1-2 grams to each strip and allow the tissue to equilibrate for at least 60-120 minutes. During this period, spontaneous contractions should develop.[9]

  • Replace the Krebs solution every 15-20 minutes.[9]

3. Induction of Contractions (Optional):

  • For studies on induced contractions, after the equilibration period, add a uterotonic agent such as oxytocin (e.g., 10-9 M to 10-5 M) or prostaglandin (B15479496) F2α (PGF2α) (e.g., 100 nM) to the organ bath to induce stable and robust contractions.[1][9][13]

  • Allow the contractions to stabilize for at least 30 minutes.[9]

4. Application of Tocolytic Agents:

  • Once stable spontaneous or induced contractions are established, begin the cumulative addition of the test compound to the organ bath.

  • Start with a low concentration and increase in a stepwise manner (e.g., half-log increments).

  • Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.[9]

5. Data Acquisition and Analysis:

  • Record the isometric tension generated by the myometrial strips using a data acquisition system.

  • Measure the amplitude, frequency, and duration of contractions.

  • Calculate the area under the curve (AUC) as a measure of total contractile activity.[13]

  • Express the inhibitory effect as a percentage of the baseline contractile activity.

  • Generate dose-response curves and calculate IC50 or pD2 values to determine the potency of the tocolytic agent.[12]

G cluster_0 Experimental Workflow A Myometrial Tissue Procurement B Tissue Strip Preparation A->B C Mounting in Organ Bath B->C D Equilibration & Spontaneous Contractions C->D E Induction of Contractions (Optional) D->E F Cumulative Addition of Tocolytic D->F E->F G Data Acquisition (Force Transducer) F->G H Data Analysis (IC50, Imax) G->H

Experimental workflow for in vitro uterine contractility assay.

Signaling Pathways of Uterine Relaxation

The following diagrams illustrate the primary signaling pathways through which the discussed alternatives to Denaverine hydrochloride exert their uterine relaxant effects.

β2-Adrenergic Agonists

These agents, such as ritodrine and terbutaline, stimulate β2-adrenergic receptors on myometrial cells.[14] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and myometrial relaxation.[14]

G agonist β2-Adrenergic Agonist receptor β2-Adrenergic Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka relaxation Myometrial Relaxation pka->relaxation

Signaling pathway of β2-adrenergic agonists.
Oxytocin Receptor Antagonists

Atosiban is a competitive antagonist of the oxytocin receptor.[15] By blocking this receptor, it prevents oxytocin from initiating the Gq/phospholipase C (PLC) signaling cascade.[15] This inhibition prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of calcium from intracellular stores and preventing myometrial contraction.[15]

G oxytocin Oxytocin receptor Oxytocin Receptor oxytocin->receptor antagonist Oxytocin Receptor Antagonist (e.g., Atosiban) antagonist->receptor plc Gq/PLC Pathway receptor->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_release ↑ Intracellular Ca2+ ip3_dag->ca_release contraction Myometrial Contraction ca_release->contraction

Mechanism of oxytocin receptor antagonists.
Calcium Channel Blockers

Calcium channel blockers, such as nifedipine, directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in the myometrial cell membrane.[16][17] This reduction in intracellular calcium concentration directly interferes with the calcium-calmodulin-dependent activation of myosin light-chain kinase, which is essential for muscle contraction.[17]

G depolarization Membrane Depolarization ca_channel L-type Ca2+ Channel depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx ca_blocker Calcium Channel Blocker (e.g., Nifedipine) ca_blocker->ca_channel contraction Myometrial Contraction ca_influx->contraction

Action of calcium channel blockers.
COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are potent stimulators of uterine contractions.[18][19] COX-2 inhibitors, such as celecoxib, nimesulide, and meloxicam, block the production of prostaglandins from arachidonic acid, thereby reducing the stimulation of the myometrium and promoting relaxation.[6][20]

G arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins cox2_inhibitor COX-2 Inhibitor cox2_inhibitor->cox2 contraction Myometrial Contraction prostaglandins->contraction

Mechanism of COX-2 inhibitors.
Leukotriene Receptor Antagonists

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[21] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that can induce uterine contractions. By blocking the CysLT1 receptor, montelukast inhibits the contractile effects of these leukotrienes.[4][22]

G leukotrienes Cysteinyl Leukotrienes cyslt1 CysLT1 Receptor leukotrienes->cyslt1 montelukast Montelukast montelukast->cyslt1 contraction Myometrial Contraction cyslt1->contraction

Action of leukotriene receptor antagonists.

References

Validating the Biological Activity of Synthesized Denaverine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthesized Denaverine hydrochloride. Due to the limited availability of direct comparative quantitative data for this compound in publicly accessible literature, this document focuses on its established mechanism of action and compares its expected performance with well-characterized alternatives like Papaverine (B1678415) and Drotaverine.[1] The experimental protocols provided are detailed to enable researchers to generate robust and comparable data.

Executive Summary

This compound is a spasmolytic agent, primarily used in veterinary medicine to relax smooth muscles, particularly during parturition.[2] Its mechanism of action is understood to be a combination of phosphodiesterase (PDE) inhibition and anticholinergic effects, similar to the opium alkaloid Papaverine.[3][4][5] This dual action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which triggers a cascade of events culminating in smooth muscle relaxation.[6][7] Drotaverine, another Papaverine analogue, is a selective PDE4 inhibitor also known for its potent spasmolytic properties and lack of anticholinergic side effects.[8][9][10] This guide outlines the necessary experimental approaches to quantify and compare the biological activity of synthesized this compound against these established spasmolytics.

Mechanism of Action: A Dual Approach to Spasmolysis

This compound's efficacy is attributed to two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Denaverine inhibits PDE enzymes, which are responsible for the degradation of the second messenger cAMP.[4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, a critical step for smooth muscle contraction, thereby inducing relaxation.[6][7]

  • Anticholinergic Activity: Denaverine also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1][5][8] This action antagonizes the contractile effect of acetylcholine on smooth muscle, further contributing to its relaxant effect.

The signaling pathway for this compound's action on a smooth muscle cell is illustrated below.

Denaverine_Signaling_Pathway cluster_cell Smooth Muscle Cell Denaverine Denaverine hydrochloride PDE Phosphodiesterase (PDE) Denaverine->PDE Inhibits Muscarinic_Receptor Muscarinic Receptor Denaverine->Muscarinic_Receptor Blocks cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates Contraction Muscle Contraction MLCK_active->Contraction Promotes MLCK_inactive Inactive MLCK Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_Influx Ca²⁺ Influx Muscarinic_Receptor->Ca_Influx Stimulates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Activates Ca_Influx->Contraction Initiates

Denaverine's dual mechanism of action.

Comparative Performance Data

While direct comparative data for this compound is scarce, the following table summarizes available quantitative data for Papaverine and Drotaverine to serve as a benchmark for validation studies.

CompoundAssayTargetPotency (IC₅₀/ED₅₀)Reference
Papaverine PDE InhibitionPDE10A17 nM (IC₅₀)[2]
Anticholinergic ActivityUterine Muscle5.32 (pA₂)[11]
Drotaverine PDE InhibitionPDE4-[8][9][10]
Smooth Muscle RelaxationGuinea Pig Trachea (Histamine-induced contraction)4.7 x 10⁻⁵ M (ED₅₀)[12]
Smooth Muscle RelaxationGuinea Pig Trachea (Methacholine-induced contraction)4.3 x 10⁻⁵ M (ED₅₀)[12]
Smooth Muscle RelaxationGuinea Pig Trachea (KCl-induced contraction)2.2 x 10⁻⁵ M (ED₅₀)[12]
Calcium Channel BlockadeRat Uterine Membranes2.6 - 5.6 µM (IC₅₀)[12][13]

Note: Lower IC₅₀ and ED₅₀ values indicate greater potency. The lack of specific quantitative data for this compound highlights the necessity for further research to enable direct and accurate comparisons.[1]

Experimental Protocols

To validate the biological activity of synthesized this compound, the following key experiments are recommended.

In Vitro Spasmolytic Activity Assay (Isolated Organ Bath)

This assay directly measures the relaxant effect of a compound on smooth muscle tissue.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of this compound for smooth muscle relaxation.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a suitable animal model (e.g., rat, guinea pig) according to institutional guidelines.

    • Dissect a segment of smooth muscle tissue (e.g., ileum, aorta, uterine horn) and place it in a cold, aerated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Mount the tissue segment in an organ bath containing the physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[7]

  • Contraction Induction:

    • Induce a stable, submaximal contraction using a contractile agonist such as acetylcholine, histamine, or potassium chloride.[1]

  • Compound Administration:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with increasing concentrations at logarithmic intervals (e.g., 1 nM to 100 µM).[4]

  • Data Recording and Analysis:

    • Continuously record the muscle tension using a force transducer.

    • Measure the relaxant effect as the percentage reduction in the agonist-induced contraction.[1]

    • Plot a concentration-response curve and determine the EC₅₀ value.[1]

In_Vitro_Spasmolytic_Assay Start Start Tissue_Prep Tissue Preparation (e.g., Rat Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Contraction Induce Contraction (e.g., with Acetylcholine) Mounting->Contraction Add_Compound Cumulative Addition of This compound Contraction->Add_Compound Record_Response Record Relaxation Response Add_Compound->Record_Response Data_Analysis Data Analysis (Calculate EC₅₀) Record_Response->Data_Analysis End End Data_Analysis->End

Workflow for in vitro spasmolytic assay.
Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay quantifies the inhibitory activity of a compound against specific PDE isoenzymes.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for relevant PDE enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of purified recombinant PDE enzyme, the substrate (cAMP or cGMP, often labeled), and the test compound (this compound) at various concentrations.[6]

  • Reaction Incubation:

    • In a microplate, incubate the PDE enzyme with the different concentrations of this compound.[6]

    • Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection:

    • Stop the reaction after a defined period.

    • Quantify the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, radioimmunoassay).[14]

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot an inhibition curve to determine the IC₅₀ value.[1]

PDE_Inhibition_Assay Start Start Reagent_Prep Reagent Preparation (PDE Enzyme, Substrate, Denaverine) Start->Reagent_Prep Incubation Incubate Enzyme with Denaverine Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Termination Terminate Reaction Reaction_Start->Termination Detection Detect Product/Substrate Termination->Detection Data_Analysis Data Analysis (Calculate IC₅₀) Detection->Data_Analysis End End Data_Analysis->End Anticholinergic_Assay Start Start Membrane_Prep Membrane Preparation (Muscarinic Receptor Rich) Start->Membrane_Prep Binding Incubate with Radioligand and Denaverine Membrane_Prep->Binding Separation Separate Bound/Unbound Ligand Binding->Separation Detection Quantify Radioactivity Separation->Detection Data_Analysis Data Analysis (Calculate Ki or pA₂) Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Analysis of Denaverine Hydrochloride: Immunoassay Cross-Reactivity and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Cross-Reactivity

Immunoassays are bioanalytical methods that utilize the specific binding between an antibody and its target antigen to detect and quantify substances.[1] The specificity of this binding is crucial for accurate results.[1] Cross-reactivity occurs when an antibody binds to a substance other than its designated target analyte.[2] This can lead to false-positive results or an overestimation of the analyte's concentration.[3]

The primary cause of cross-reactivity is structural similarity between the target analyte and another compound.[2] If a non-target molecule has a similar three-dimensional shape or epitope (the specific part of an antigen that an antibody recognizes), the antibody may bind to it, generating a signal.[2] In the context of drug screening immunoassays, this can lead to a presumptive positive result for a drug or drug class even when the specific drug is not present.[4] It is a significant consideration in clinical toxicology and drug monitoring, as various prescription medications, over-the-counter drugs, and even certain foods can cause false positives.[5][6] For example, some antibiotics have been reported to cross-react with opiate immunoassays.[7]

Given that Denaverine hydrochloride is a synthetic antispasmodic drug, it is plausible that its metabolites or other structurally related compounds could exhibit cross-reactivity in an immunoassay designed for its detection. However, without specific experimental validation, the degree of such cross-reactivity remains unknown.

Alternative Analytical Methods for this compound

Due to the lack of specific immunoassay data, researchers and clinicians rely on more specific and quantitative analytical techniques for the determination of this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates compounds based on their physicochemical interactions with a stationary phase and a liquid mobile phase. Detection is often by UV-Vis absorbance.[8]Combines the separation power of HPLC with the mass analysis capability of mass spectrometry, which separates ions based on their mass-to-charge ratio.[8][9]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar properties.Excellent, as it can differentiate compounds with the same retention time but different masses, providing a high degree of certainty in identification.[10]
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Superior sensitivity, often capable of detecting compounds at the picogram per milliliter (pg/mL) level.[10]
Quantitative Analysis Robust and reliable for routine quantification.The gold standard for trace-level quantification and confirmation.
Cost & Complexity Lower initial instrument cost and less complex operation.[10]Higher initial cost and requires more specialized expertise for operation and data interpretation.[10]

Hypothetical Experimental Protocol for Assessing Cross-Reactivity of this compound in a Competitive ELISA

To determine the potential cross-reactivity of this compound with other compounds in an immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) would be a suitable format. This is a common method for detecting small molecules.[11][12][13] The principle of a competitive ELISA is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[14][15] A higher concentration of the analyte in the sample results in a lower signal.

Objective: To determine the percent cross-reactivity of structurally related compounds (analogs, metabolites) in a hypothetical this compound competitive ELISA.

Materials:

  • 96-well microtiter plates coated with an anti-Denaverine antibody.

  • This compound standard solutions.

  • Solutions of potential cross-reactants (e.g., Denaverine metabolites, structurally similar drugs).

  • Denaverine-enzyme conjugate (e.g., Denaverine-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).[16]

  • Substrate solution (e.g., TMB).[16]

  • Stop solution (e.g., 2N H2SO4).[16]

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the this compound standard and each potential cross-reactant.

  • Competitive Reaction: To the antibody-coated wells, add a fixed amount of the Denaverine-enzyme conjugate and the standard or potential cross-reactant solution. Incubate to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.[17]

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50).

    • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Denaverine / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the principle of a competitive immunoassay and a hypothetical workflow for assessing cross-reactivity.

Competitive_Immunoassay_Principle cluster_high_denaverine High Denaverine Concentration in Sample cluster_low_denaverine Low Denaverine Concentration in Sample Well_A Antibody-Coated Well Denaverine_A Denaverine Well_A->Denaverine_A Binds Labeled_Denaverine_A Labeled Denaverine Well_A->Labeled_Denaverine_A Blocked Signal_A Low Signal Well_B Antibody-Coated Well Denaverine_B Denaverine Well_B->Denaverine_B Few Bind Labeled_Denaverine_B Labeled Denaverine Well_B->Labeled_Denaverine_B Binds Signal_B High Signal Labeled_Denaverine_B->Signal_B Generates

Caption: Principle of Competitive Immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat Plate with Anti-Denaverine Antibody Block_Plate Block Non-specific Sites Coat_Plate->Block_Plate Prepare_Standards Prepare Denaverine & Cross-Reactant Dilutions Block_Plate->Prepare_Standards Add_Reagents Add Labeled Denaverine and Sample/Standard Prepare_Standards->Add_Reagents Incubate Incubate for Competitive Binding Add_Reagents->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Generate_Curves Generate Standard Curves Read_Absorbance->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for Cross-Reactivity Assessment.

References

Off-Target Effects of Denaverine Hydrochloride: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Denaverine hydrochloride in cellular models. Due to the limited availability of public data on the specific off-target profile of this compound, this guide leverages information on its known mechanisms of action and compares it with structurally and functionally similar drugs, namely Papaverine and Drotaverine. The objective is to offer a framework for researchers to anticipate and investigate potential off-target effects in their cellular assays.

Introduction to this compound and Alternatives

This compound is recognized as a smooth muscle relaxant with a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and anticholinergic activity.[1][2] This profile makes it effective in treating spasms of the gastrointestinal and urogenital tracts.[2] For the purpose of this guide, we compare it with two other well-known spasmolytic agents:

  • Papaverine: A non-specific PDE inhibitor, also known for its vasodilator properties.[2]

  • Drotaverine: A selective PDE4 inhibitor, also exhibiting smooth muscle relaxant effects.[3]

On-Target and Known Off-Target Effects

A summary of the primary (on-target) and documented or potential off-target effects of this compound and its comparators is presented below.

DrugPrimary Mechanism (On-Target)Known/Potential Off-Target Effects in Cellular Models
This compound Phosphodiesterase (PDE) Inhibition, Anticholinergic (Muscarinic Receptor Antagonism)[1][2]Data not publicly available. Potential for off-target effects related to non-selective PDE inhibition and broad anticholinergic activity.
Papaverine Non-selective Phosphodiesterase (PDE) Inhibition[2]Inhibition of mitochondrial complex I[4], Inhibition of PI3K/Akt and NF-κB signaling pathways[5], Potential for pro-apoptotic effects in cancer cells.[5]
Drotaverine Selective Phosphodiesterase 4 (PDE4) Inhibition[3]Cytostatic effects in some tumor cell lines, Potential for minor allosteric calcium channel blocking properties in vitro.

Quantitative Comparison of Potency

CompoundTargetIC50 / Kᵢ (nM)Cellular Model / Assay Condition
This compound Various PDE IsoenzymesData Not Available-
Muscarinic ReceptorsData Not Available-
Papaverine PDE10A~30Recombinant enzyme assay
Drotaverine PDE4~1,000Recombinant enzyme assay

Note: IC50 and Kᵢ values can vary significantly depending on the experimental conditions.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by these compounds.

G cluster_denaverine This compound cluster_pde_pathway_d PDE Pathway cluster_muscarinic_pathway Anticholinergic Pathway Denaverine Denaverine PDE_D Phosphodiesterases Denaverine->PDE_D Inhibition Muscarinic_R Muscarinic Receptors Denaverine->Muscarinic_R Antagonism cAMP_d cAMP Contraction_d Smooth Muscle Contraction Muscarinic_R->Contraction_d Leads to PKA_d PKA cAMP_d->PKA_d Activation Smooth_Muscle_Relaxation_d Smooth Muscle Relaxation PKA_d->Smooth_Muscle_Relaxation_d Leads to ACh Acetylcholine ACh->Muscarinic_R Activation

Signaling pathways of this compound.

G cluster_papaverine Papaverine cluster_pde_pathway_p PDE Pathway Papaverine Papaverine PDE_P Phosphodiesterases Papaverine->PDE_P Inhibition Mito_C1 Mitochondrial Complex I Papaverine->Mito_C1 Inhibition PI3K_Akt PI3K/Akt Pathway Papaverine->PI3K_Akt Inhibition NFkB NF-κB Pathway Papaverine->NFkB Inhibition cAMP_p cAMP PKA_p PKA cAMP_p->PKA_p Activation Smooth_Muscle_Relaxation_p Smooth Muscle Relaxation PKA_p->Smooth_Muscle_Relaxation_p Leads to

On-target and off-target pathways of Papaverine.

G cluster_drotaverine Drotaverine cluster_pde_pathway_dr PDE4 Pathway Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Inhibition Ca_Channel Calcium Channels (Allosteric) Drotaverine->Ca_Channel Minor Blockade Cell_Cycle Cell Cycle (Tumor Cells) Drotaverine->Cell_Cycle Arrest cAMP_dr cAMP PKA_dr PKA cAMP_dr->PKA_dr Activation Smooth_Muscle_Relaxation_dr Smooth Muscle Relaxation PKA_dr->Smooth_Muscle_Relaxation_dr Leads to G A Isolate Smooth Muscle Tissue B Mount in Organ Bath A->B C Induce Contraction B->C D Add Test Compound C->D E Record Tension D->E F Analyze Data (EC50) E->F G A Incubate PDE Enzyme with Test Compound B Add Labeled cAMP/cGMP A->B C Incubate B->C D Measure Product Formation C->D E Calculate IC50 D->E G cluster_hts Screening Platforms A Cell Line Panel Selection B Compound Treatment A->B C High-Throughput Screening B->C D Data Analysis & Hit Identification C->D Kinase Kinase Panels C->Kinase Receptor Receptor Binding C->Receptor Gene Transcriptomics C->Gene

References

A Comparative Analysis of Denaverine Hydrochloride's Effects on Diverse Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the pharmacological effects of Denaverine hydrochloride on uterine, gastrointestinal, and vascular smooth muscle tissues. While direct quantitative data for this compound remains limited in publicly available literature, this document synthesizes established mechanisms of action and provides a comparative framework with other prominent smooth muscle relaxants, including Papaverine (B1678415), Drotaverine, and Alverine.[1][2] This guide is intended to be a valuable resource for professionals engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents.

Mechanism of Action: A Dual Approach to Relaxation

This compound's efficacy as a smooth muscle relaxant stems from a dual mechanism of action, positioning it similarly to papaverine.[1][2] Its primary effects are attributed to:

  • Phosphodiesterase (PDE) Inhibition: Like papaverine, Denaverine acts as a non-selective inhibitor of phosphodiesterase enzymes. This inhibition leads to an intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The subsequent activation of protein kinase A (PKA) and protein kinase G (PKG) initiates a signaling cascade that results in decreased intracellular calcium levels and, consequently, smooth muscle relaxation.[1]

  • Anticholinergic Activity: Denaverine also exhibits anticholinergic properties by antagonizing the action of acetylcholine (B1216132) at muscarinic receptors.[1][2] By blocking these receptors, it prevents acetylcholine-induced smooth muscle contraction.[1][2]

This dual-action provides a broad spectrum of smooth muscle relaxation.

Comparative Data on Smooth Muscle Relaxants

Table 1: Comparative Efficacy of Smooth Muscle Relaxants on Uterine Tissue

CompoundSpecies/TissueAgonistPotency (IC50/EC50/pA2)Reference
Denaverine HCl Canine MyometriumOxytocinNo significant effect observed in one in vitro study
Drotaverine --Relieves cervical smooth muscle spasms[3]
Papaverine Rat Uterus (non-pregnant)High K+, OxytocinInhibits contraction (mechanism suggested as inhibition of mitochondrial respiration, not PDE)[4]
Alverine --Specific action on uterine smooth muscle[5]

Note: There is conflicting information regarding Denaverine's effect on uterine muscle. While used in veterinary medicine to facilitate parturition, a recent in vitro study on canine myometrium showed no direct significant effect on contractility.

Table 2: Comparative Efficacy of Smooth Muscle Relaxants on Gastrointestinal Tissue

CompoundSpecies/TissueAgonistPotency (IC50/EC50/pA2)Reference
Denaverine HCl --Data not available
Drotaverine --Used for gastrointestinal spasms[6]
Papaverine Guinea Pig IleumNerve-mediatedIC50: 3.53 µM (oral), 4.76 µM (anal)[7]
Alverine --Used for Irritable Bowel Syndrome[8]

Table 3: Comparative Efficacy of Smooth Muscle Relaxants on Vascular Tissue

CompoundSpecies/TissueAgonistPotency (IC50/EC50/pA2)Reference
Denaverine HCl --Data not available
Drotaverine --Data not available
Papaverine Rat AortaEpinephrineRelaxation observed at 0.18 mM[9]
Papaverine Rat Aortic Smooth Muscle Cells-IC50 for cytotoxicity: 0.097 mM[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Denaverine_Mechanism cluster_PDE Phosphodiesterase (PDE) Inhibition cluster_ACh Anticholinergic Activity Denaverine_PDE Denaverine HCl PDE Phosphodiesterase Denaverine_PDE->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP Converts to PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Ca_Reduction Decrease in intracellular Ca²⁺ PKA_PKG->Ca_Reduction Relaxation_PDE Smooth Muscle Relaxation Ca_Reduction->Relaxation_PDE Denaverine_ACh Denaverine HCl M_Receptor Muscarinic Receptor Denaverine_ACh->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Activates Ca_Increase Increase in intracellular Ca²⁺ M_Receptor->Ca_Increase Contraction Smooth Muscle Contraction Ca_Increase->Contraction

This compound's dual mechanism of action.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Smooth Muscle Tissue (e.g., Uterine Strip, Ileum Segment, Aortic Ring) B Mount Tissue in Isolated Organ Bath A->B C Equilibrate under Physiological Conditions B->C D Induce Contraction with Agonist (e.g., Oxytocin, KCl, Phenylephrine) C->D E Administer Denaverine HCl (Cumulative Concentrations) D->E F Record Muscle Tension Continuously E->F G Plot Concentration-Response Curve F->G H Calculate EC₅₀ / IC₅₀ and Eₘₐₓ G->H

Workflow for in vitro smooth muscle contractility assay.

Experimental Protocols

The following provides a detailed methodology for an in vitro isolated organ bath experiment, a fundamental technique for assessing the effects of pharmacological agents on smooth muscle contractility.[1]

Objective: To determine the relaxant effect of this compound on pre-contracted smooth muscle tissues from uterine, gastrointestinal, and vascular origins.

Materials:

  • Tissues: Freshly isolated smooth muscle tissue (e.g., rat uterus, guinea pig ileum, rat aorta).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, appropriate for the specific tissue, continuously gassed with 95% O₂ / 5% CO₂.

  • Agonists: Specific contractile agents depending on the tissue (e.g., Oxytocin for uterus, Carbachol or KCl for ileum, Phenylephrine or KCl for aorta).

  • This compound: Stock solution of known concentration.

  • Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in cold PSS.

    • Prepare tissue strips or rings of appropriate dimensions (e.g., 2-3 mm wide rings for aorta, 1-2 cm long strips for uterus or ileum).

    • Suspend the tissue in the organ bath containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to the force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, determined from a length-tension curve).

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction using a specific agonist. The choice of agonist depends on the tissue and the receptors being studied.

    • For receptor-independent contraction, a high concentration of potassium chloride (e.g., 60-80 mM KCl) can be used to depolarize the cell membrane.

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the tissue to stabilize at each concentration before adding the next.

  • Data Recording and Analysis:

    • Continuously record the tension of the muscle tissue throughout the experiment.

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve (log concentration of Denaverine vs. percentage relaxation).

    • Calculate the EC₅₀ (the molar concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ) using non-linear regression analysis.

Conclusion

This compound is a potent smooth muscle relaxant with a dual mechanism of action involving PDE inhibition and anticholinergic effects.[1][2] While its clinical and veterinary applications are established, particularly in obstetrics and for treating visceral spasms, a notable gap exists in the public domain regarding specific quantitative data on its in vitro potency across different smooth muscle tissues.[1][2] The provided comparative data for other spasmolytics and the detailed experimental protocol offer a valuable framework for researchers to conduct further investigations. Future head-to-head comparative studies are essential to precisely position Denaverine's efficacy relative to other smooth muscle relaxants and to fully elucidate its therapeutic potential in various clinical contexts.

References

A Comparative Guide to the Efficacy of Denaverine Hydrochloride and Carbetocin in Parturition Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Denaverine (B1201730) hydrochloride and carbetocin (B549339) in parturition models, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the mechanisms, efficacy, and applications of these two distinct pharmacological agents in the context of labor and delivery.

Overview and Mechanism of Action

Denaverine hydrochloride and carbetocin represent two different approaches to managing parturition. This compound is primarily a spasmolytic agent aimed at facilitating delivery by relaxing the smooth muscle of the birth canal. In contrast, carbetocin is a uterotonic agent, an analogue of oxytocin (B344502), designed to induce and sustain uterine contractions to prevent postpartum hemorrhage.

This compound: This agent is described as a neurotropic-musculotropic spasmolytic.[1] Its proposed mechanism involves:

  • Neurotropic effect: Competitive inhibition of M-cholinergic receptors.[1]

  • Myotropic effect: Presumed inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[1] It is also suggested to act as a phosphodiesterase (PDE) inhibitor, which would theoretically increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to protein kinase A (PKA) activation and subsequent smooth muscle relaxation.[2]

Carbetocin: As a synthetic analogue of oxytocin, carbetocin's mechanism is well-established.[3] It binds to oxytocin receptors in the myometrium, which are G-protein coupled receptors.[3] This binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in the contraction of uterine smooth muscle fibers.[3] A key advantage of carbetocin is its prolonged half-life of approximately 40 minutes, which provides sustained uterine contractions with a single dose.[3][4]

Signaling Pathways

The distinct mechanisms of action of this compound and carbetocin are best understood through their respective signaling pathways.

Denaverine_Signaling_Pathway cluster_membrane Cell Membrane M_Receptor M-cholinergic Receptor Relaxation Smooth Muscle Relaxation M_Receptor->Relaxation inhibition leads to Ca_Channel Calcium Channel Ca_Channel->Relaxation reduced influx leads to PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP degrades Denaverine Denaverine hydrochloride Denaverine->M_Receptor inhibits Denaverine->Ca_Channel inhibits Denaverine->PDE inhibits Acetylcholine Acetylcholine Acetylcholine->M_Receptor activates Ca_ion Ca_ion->Ca_Channel PKA PKA cAMP->PKA activates PKA->Relaxation

Proposed Signaling Pathway of this compound

Carbetocin_Signaling_Pathway cluster_membrane Myometrial Cell Membrane OTR Oxytocin Receptor (G-protein coupled) G_protein G-protein activation OTR->G_protein Carbetocin Carbetocin Carbetocin->OTR binds to PLC Phospholipase C (PLC) activation G_protein->PLC IP3 IP₃ production PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR acts on Ca_release SR->Ca_release Contraction Uterine Muscle Contraction Ca_release->Contraction induces

Signaling Pathway of Carbetocin

Efficacy in Parturition Models: Quantitative Data

The efficacy of this compound has been primarily evaluated in veterinary models, particularly in cattle, to ease delivery. Carbetocin's efficacy has been extensively studied in human clinical trials for the prevention of postpartum hemorrhage. A direct comparison in the same model is not available; therefore, the data is presented for their respective primary applications.

This compound in Bovine Parturition

A key study investigated the combined use of this compound and carbetocin in cattle. While not a direct comparison, it provides valuable data on Denaverine's role.

Outcome MeasureTreatment Group (Denaverine + Carbetocin) (n=100)Control Group (n=100)Reference
Need for any assistance at parturitionHalved compared to control-[5][6]
Birth canal dilated > 25 cmIncreased number of animals-[5]
Occurrence of difficult calvingDecreased-[5]
Need for episiotomyDecreased-[5]
Appearance of birth canal lesionsDecreased-[5]
Clinical endometritisDecreased-[5]
Artificial inseminations per pregnancy1.31.6[5]
Days open (interval from calving to conception)6778[5]

Another study in Holstein-Friesian heifers found that while this compound did not affect the modality or duration of calving, it significantly reduced the pulling force required during assisted calving.[7]

Carbetocin in Human Parturition (Prevention of Postpartum Hemorrhage)

Numerous studies have compared carbetocin to the standard of care, oxytocin. The following table summarizes findings from meta-analyses of randomized controlled trials.

Outcome MeasureCarbetocin vs. OxytocinPatient PopulationReference
Need for additional uterotonic agentsReduced (RR 0.43, 95% CI 0.30-0.59)Cesarean delivery[8]
Need for additional uterotonic agentsReduced (RR 0.56, 95% CI 0.34-0.94)Vaginal delivery (high-risk)[8]
Risk of postpartum blood transfusionReduced (RR 0.57, 95% CI 0.33-0.96)Cesarean delivery (high-risk)[8]
Incidence of PPH > 500 mlReduced (OR 0.52, 95% CI 0.36-0.77)Cesarean delivery[9]
Blood loss in first 24h post-CDReduced (MD -111.07 ml)Cesarean delivery[9]
Hemoglobin drop post-operationReduced (MD -0.46 g/dL)Cesarean delivery[9]
Need for uterine massageReduced (43.4% vs 62.3%)Vaginal delivery[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings.

Experimental Protocol for this compound in a Bovine Model

This protocol is based on studies evaluating calving ease in heifers.[11]

Denaverine_Protocol start Start of Parturition (Amniotic sac visible) randomize Randomize Heifers (Treatment vs. Placebo) start->randomize administer Administer IM Injection - Denaverine HCl (~0.8 mg/kg) - Placebo (Saline) randomize->administer wait Wait 60 minutes administer->wait check Labor Progressing? wait->check re_administer Optional: Re-administer (if labor not progressing) check->re_administer No data Data Collection check->data Yes re_administer->data data_points - Calving modality (spontaneous/assisted) - Duration of calving - Pulling force (if assisted) - Birth canal dilation - Postpartum health data->data_points

Experimental Workflow for this compound in a Bovine Model
Experimental Protocol for Carbetocin in a Human Clinical Trial

This protocol is a generalized representation from various clinical trials comparing carbetocin to oxytocin for the prevention of postpartum hemorrhage after cesarean delivery.

Carbetocin_Protocol enroll Enroll Parturients (e.g., elective Cesarean Delivery) randomize Randomize Participants (Carbetocin vs. Oxytocin) enroll->randomize administer_c Administer Carbetocin (e.g., 100 µg IV bolus) randomize->administer_c Group 1 administer_o Administer Oxytocin (e.g., 5 IU IV bolus + infusion) randomize->administer_o Group 2 delivery Delivery of Fetus delivery->administer_c delivery->administer_o observe Intra- and Postoperative Observation (up to 24h) administer_c->observe administer_o->observe data Data Collection observe->data data_points - Estimated blood loss - Need for additional uterotonics - Uterine tone assessment - Hemoglobin/hematocrit change - Adverse events data->data_points

Experimental Workflow for Carbetocin in a Human Clinical Trial

Summary and Conclusion

This compound and carbetocin are effective agents in their respective applications within parturition models. This compound shows promise in veterinary medicine for easing delivery, particularly in cases of dystocia, by relaxing the smooth muscles of the birth canal. Its efficacy is demonstrated by a reduced need for assistance and pulling force in bovine models.

Carbetocin is a well-established, long-acting uterotonic that is superior to or as effective as oxytocin in preventing postpartum hemorrhage in humans, especially following cesarean delivery. Its primary benefit lies in its sustained action from a single dose, reducing the need for continuous infusion and further uterotonic interventions.

While a direct comparative study is lacking, the available evidence suggests these two drugs serve different, and in some cases, potentially complementary roles in the management of parturition. Future research could explore the synergistic effects of a spasmolytic agent like Denaverine with a uterotonic like carbetocin in specific clinical scenarios, as suggested by the combined-use study in cattle. For drug development professionals, the distinct mechanisms of these two compounds offer different avenues for innovation in obstetric and veterinary medicine.

References

A Comparative Guide to Stability-Indicating HPLC and UV Spectrophotometric Methods for Denaverine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a UV-Visible Spectrophotometric method for the quantitative analysis of Denaverine hydrochloride in bulk drug and pharmaceutical dosage forms. The information presented is collated from established and validated methodologies, ensuring accuracy, precision, and robustness in line with ICH guidelines.

Introduction to this compound and the Need for Stability-Indicating Methods

This compound is a spasmolytic agent utilized in both veterinary and human medicine for its muscle relaxant properties.[1] Its therapeutic effect is primarily attributed to its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1] As a PDE inhibitor, Denaverine increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation.[1]

The presence of ester and ether linkages, as well as a tertiary amine in its structure, makes this compound susceptible to degradation under various environmental conditions. Therefore, the development and validation of stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. Such methods must be able to separate the intact drug from its potential degradation products.

Methodology Comparison: HPLC vs. UV Spectrophotometry

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two common analytical techniques employed in pharmaceutical analysis. The choice of method depends on the specific requirements of the analysis, such as the need for separation of multiple components, sensitivity, and the stage of drug development.

FeatureStability-Indicating HPLC MethodUV-Visible Spectrophotometric Method
Principle Separation of components based on their differential distribution between a stationary phase and a mobile phase, followed by detection.Measurement of the amount of light absorbed by a substance at a specific wavelength.
Specificity High. Can separate the active pharmaceutical ingredient (API) from its degradation products, impurities, and excipients.Low. Cannot distinguish between the API and its degradation products if they absorb at the same wavelength. Not a stability-indicating method on its own.
Application Assay, impurity determination, and stability studies.Primarily for the assay of the pure drug or in simple formulations where interference from excipients is minimal.
Sensitivity High. Can detect and quantify low levels of impurities and degradation products.Moderate. Generally less sensitive than HPLC.
Complexity More complex instrumentation and method development.Simpler instrumentation and methodology.
Cost Higher initial investment and operational costs.Lower initial investment and operational costs.

Experimental Protocols

Stability-Indicating HPLC Method

This section details a validated reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.[1]

Chromatographic Conditions:

ParameterSpecification
HPLC System HPLC with UV Detector or UPLC with UV/PDA Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate (B84403) buffer (pH 3.5): Acetonitrile (B52724) (30:70 v/v)[2]
Flow Rate 0.6 mL/min[2]
Injection Volume 20 µL
Detector Wavelength 306 nm[2]
Column Temperature Ambient
Retention Time Approximately 3.2 min[2]

Preparation of Solutions:

  • Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration and adjust the pH to 3.5 using orthophosphoric acid.[2]

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 30:70 (v/v) ratio. Degas the solution using an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 10-50 µg/mL).[2]

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

ParameterSpecificationAcceptance Criteria
Linearity 10 - 50 µg/mL[2]Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 50%, 100%, 150% of test concentration98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day, n=6) & Intermediate Precision (Inter-day, n=6)≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Reportable
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Reportable
Robustness Small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH of buffer (±0.2)% RSD ≤ 2.0%
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Denaverine drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][3]

Stress Conditions:

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 N HClReflux at 60°C for 2-8 hours
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 1-4 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24 hours
Thermal Degradation Dry heat at 80°C24-72 hours
Photolytic Degradation Expose to UV-A and visible light as per ICH Q1B guidelinesAnalyze at appropriate time points

After exposure, acidic and alkaline samples should be neutralized before dilution and injection into the HPLC system.[1]

Illustrative Forced Degradation Data:

The following table presents illustrative data on the degradation of this compound under various stress conditions. Actual results must be generated through experimentation.

Stress Condition% Assay of Denaverine HCl% Degradation
Acid Hydrolysis (0.1 N HCl, 60°C, 4h)88.2%11.8%
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 2h)85.5%14.5%
Oxidative (3% H₂O₂, RT, 24h)94.3%5.7%
Photolytic (ICH Q1B exposure)90.1%9.9%
Thermal (80°C, 48h)97.6%2.4%
Unstressed Control Sample99.8%0.2%

Data Evaluation:

  • Specificity: The method is considered specific and stability-indicating if the Denaverine peak is well-resolved from all degradation product peaks.[1]

  • Peak Purity: The peak purity of the Denaverine peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.[1]

  • Mass Balance: The sum of the assay of Denaverine and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been accounted for.[1]

UV-Visible Spectrophotometric Method

This section describes a simple and rapid UV-Visible spectrophotometric method for the quantitative determination of this compound.

Method Parameters:

ParameterSpecification
Instrument UV-Visible Spectrophotometer
Solvent Methanol (B129727)
Wavelength (λmax) 221 nm
Linearity Range 3 - 15 µg/mL
Correlation Coefficient (r²) 0.9997

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linearity range (3-15 µg/mL).

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Stock & Working) hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate, Wavelength) prep_standard->hplc_setup prep_sample Prepare Sample Solution (from bulk or dosage form) prep_sample->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability injection Inject Standards & Samples system_suitability->injection chromatogram Obtain Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Denaverine HCl calibration_curve->quantification validation Perform Method Validation quantification->validation G cluster_stress Forced Degradation Conditions start Denaverine HCl Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 N NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H₂O₂) start->oxidative thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Specificity, Peak Purity, Mass Balance) analysis->evaluation

References

Navigating the Chiral Landscape: A Comparative Guide to the Enantioselective Separation of Denaverine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of a pharmaceutical compound is a critical consideration. Denaverine hydrochloride, a spasmolytic agent, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. While the individual pharmacological and toxicological profiles of Denaverine's enantiomers are not extensively documented in publicly available literature, it is well-established that enantiomers of a chiral drug can exhibit significantly different effects. Therefore, the ability to separate and analyze these isomers is paramount for comprehensive drug development and quality control.

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific enantioselective separation of this compound. However, based on its chemical structure—a tertiary amine and an ester of diphenylacetic acid—and successful enantioseparation of structurally analogous compounds, it is possible to propose and compare potential analytical approaches. This guide presents a comparative overview of prospective methods for the enantioselective separation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information herein is extrapolated from established chiral separation strategies for compounds with similar functional groups and structural motifs.

Comparative Analysis of Proposed Enantioseparation Methods

The two most promising techniques for the enantioselective separation of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). The choice between these methods would depend on the specific requirements of the analysis, such as speed, resolution, and the scale of the separation.

ParameterProposed Chiral HPLC MethodProposed Chiral CE Method
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential migration of enantiomers in a background electrolyte containing a chiral selector.
Chiral Selector Immobilized polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Sulfated cyclodextrins (e.g., Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin)
Mobile Phase / BGE n-Hexane/Isopropanol/Diethylamine20mM Phosphoric acid and 10mM NaOH in Methanol (B129727)
Anticipated Resolution (Rs) > 1.5> 2.0
Analysis Time 10 - 20 minutes< 20 minutes
Advantages High loading capacity, well-established for a wide range of compounds, scalable for preparative purposes.High efficiency, low solvent consumption, rapid method development.
Considerations Higher cost of chiral columns, may require more extensive method development.Lower loading capacity, sensitivity can be lower without specialized detectors.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the enantioselective separation of this compound based on methods successfully applied to structurally similar compounds.

Proposed Chiral HPLC Method

This protocol is adapted from the successful separation of tertiary amines using polysaccharide-based chiral stationary phases.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Proposed Chiral Capillary Electrophoresis Method

This protocol is based on the enantioseparation of several anticholinergic drugs using nonaqueous capillary electrophoresis (NACE).

1. Instrumentation:

  • Capillary electrophoresis system with a power supply capable of delivering up to 30 kV, a temperature-controlled capillary cartridge, and a UV-Vis or PDA detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm i.d., 375 µm o.d., total length 60 cm, effective length 50 cm.

  • Background Electrolyte (BGE): 10 mM Heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin in a solution of 20 mM phosphoric acid and 10 mM NaOH in methanol.

  • Voltage: +25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with methanol to a working concentration of 100 µg/mL.

Visualizing the Workflow

The development of a successful enantioselective separation method follows a logical progression of steps, from initial screening to final validation.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Racemic Denaverine Hydrochloride Sample Screen_CSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_CSPs HPLC Screen_Selectors Screen Chiral Selectors (e.g., Cyclodextrins) Start->Screen_Selectors CE Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Screen_CSPs->Optimize_MP Optimize_BGE Optimize BGE (pH, Selector Conc.) Screen_Selectors->Optimize_BGE Validation Method Validation (ICH Guidelines) Optimize_MP->Validation Optimize_BGE->Validation End Validated Enantioselective Separation Method Validation->End

Caption: A generalized workflow for the development of an enantioselective separation method.

Conclusion

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Denaverine hydrochloride, an antispasmodic agent, requires meticulous handling and adherence to specific disposal protocols to mitigate potential risks. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials, aligning with general principles for pharmacologically active waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. This compound is classified as harmful if it comes into contact with the skin or is inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[3]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield should be used to protect against splashes.[3]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are required. A disposable, polyethylene-coated polypropylene (B1209903) gown is recommended.[3]
Respiratory Protection Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach, from the point of waste generation to its final removal by a certified waste management service.

1. Waste Segregation: Proper segregation of waste at the point of generation is the first critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

2. Preparing for Disposal:

  • Pure Compound (Unused or Expired): Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.[4]

  • Contaminated Labware (e.g., glassware, pipette tips):

    • Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or isopropanol).[4]

    • Collect the rinsate as hazardous waste.[4]

    • Place disposable contaminated items in a designated, leak-proof hazardous waste bag or container.[3][4]

  • Contaminated Solutions: Collect all aqueous and solvent solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, should be considered contaminated waste and placed in a designated hazardous waste container.[3]

3. Labeling Hazardous Waste: All waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound Waste".

  • The approximate concentration and quantity of the waste.[4]

  • The date of accumulation.[4]

  • The associated hazards (e.g., "Toxic," "Harmful").[4]

4. Storage of Waste: Store hazardous waste in a designated, secure, and well-ventilated secondary containment area. Ensure the storage area is away from incompatible materials.

5. Arranging for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] They will ensure that the waste is transported and disposed of at a permitted treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[1] In the United States, pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and may also be subject to regulations from the Drug Enforcement Administration (DEA).[5][6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Preparation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Pure compound, contaminated labware, solutions, PPE) B Segregate waste at source A->B Start C Prepare for disposal based on form - Pure compound in original/new container - Rinse glassware, collect rinsate - Place disposables in hazardous waste bag B->C Next D Place in designated, sealed, leak-proof hazardous waste container C->D Next E Label container with: - 'Hazardous Waste' - Chemical name - Concentration & Quantity - Date & Hazards D->E Next F Store in a designated, secure, and well-ventilated area E->F Next G Contact institution's EHS for waste pickup F->G Next H Transport to a permitted treatment and disposal facility G->H Final Step

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing the impact on the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Denaverine hydrochloride, an antispasmodic drug used in both human and veterinary medicine.[1][2] Adherence to these procedural steps will minimize exposure risk and ensure the integrity of your research.

Hazard Identification

This compound is classified as harmful if it comes into contact with the skin or is inhaled.[3][4][5] It may also cause an allergic skin reaction.[4][5] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling Gloves: Double-gloving with powder-free nitrile gloves is recommended. Gloves should be changed every 30-60 minutes or immediately if contaminated.[1] Gown: A disposable, polyethylene-coated polypropylene (B1209903) gown resistant to chemical permeation should be worn.[1] Eye/Face Protection: Safety goggles used in combination with a face shield are necessary to protect against splashes.[1] Respiratory Protection: A NIOSH-approved N95 respirator is recommended for most situations.[1]
(Weighing, preparing solutions)
Spill Cleanup All PPE listed for routine handling is required. Depending on the size and nature of the spill, a higher level of respiratory protection may be necessary.[1]
Receiving and Storage A minimum of one pair of ASTM-tested chemotherapy gloves should be worn when handling incoming containers.[1]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Emergency cluster_disposal Disposal A Inspect Container: Check for damage or leaks upon receipt. B Don Appropriate PPE: Refer to the PPE table for specific requirements. A->B C Prepare Work Area: Ensure a well-ventilated space and use dedicated equipment. B->C D Weighing and Solution Preparation: Handle with care to avoid dust and aerosol generation. C->D E Spill Cleanup: Use a commercial spill kit for hazardous drugs. Only trained personnel with appropriate PPE should clean spills. D->E If Spill Occurs F First Aid (Skin Contact): Wash the affected area with plenty of water. If irritation or rash occurs, seek medical attention. D->F If Skin Contact Occurs G Segregate Waste: Do not mix this compound waste with other streams. D->G H Contaminated Materials: Place all disposable PPE and handling materials in a designated, sealed, and labeled hazardous waste container. G->H I Unused Compound: Keep in the original, labeled container for disposal as hazardous waste. H->I J Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department for disposal. I->J

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment.

  • Contaminated Materials : All disposable items, including gloves, gowns, weighing paper, and wipes, should be considered contaminated waste.[1] These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Contaminated Labware : Reusable glassware should be rinsed three times with a suitable solvent such as ethanol (B145695) or isopropanol. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Unused or Expired Compound : Pure this compound should be kept in its original, clearly labeled container and disposed of as hazardous waste.[5]

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for all hazardous waste.[5] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[5]

By implementing these safety and handling protocols, researchers can create a secure environment for working with this compound, ensuring personal safety and the quality of their scientific work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.